molecular formula C7H10N2O2 B3022590 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine CAS No. 3122-75-6

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Cat. No.: B3022590
CAS No.: 3122-75-6
M. Wt: 154.17
InChI Key: FQJBACRSCZJCMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a useful research compound. Its molecular formula is C7H10N2O2 and its molecular weight is 154.17. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(methoxymethyl)-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-5-8-6(4-11-2)3-7(10)9-5/h3H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJBACRSCZJCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis for a vast array of biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids. Due to their inherent ability to participate in hydrogen bonding and other molecular interactions, pyrimidine derivatives have been a cornerstone in the development of a wide range of therapeutics. Their applications span from antiviral and anticancer agents to cardiovascular and central nervous system drugs. This guide focuses on a specific, highly functionalized pyrimidine derivative, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a key intermediate in the synthesis of modern pharmaceuticals. We will delve into its synthesis, physicochemical properties, and role in drug development, providing a comprehensive resource for researchers in the field.

Part 1: Strategic Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

The most prevalent and efficient method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound with an amidine. This classical approach, known as the Pinner synthesis, provides a versatile and reliable route to a wide variety of substituted pyrimidines.

The Core Reaction: Condensation of a β-Ketoester with Acetamidine

The synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is achieved through the cyclocondensation reaction between a 4-methoxy-substituted β-ketoester, such as methyl 4-methoxyacetoacetate, and acetamidine. The reaction is typically carried out in the presence of a strong base, like sodium methoxide, in an alcoholic solvent.

The rationale for this choice of reactants is rooted in their chemical reactivity. The β-ketoester provides the C-C-C backbone of the pyrimidine ring, while acetamidine supplies the N-C-N fragment. The methoxymethyl group at the 6-position of the final product originates from the methoxy group at the 4-position of the acetoacetate starting material.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up methyl_4_methoxyacetoacetate Methyl 4-methoxyacetoacetate sodium_methoxide Sodium Methoxide (Base) acetamidine_hydrochloride Acetamidine Hydrochloride distillation Reduced Pressure Distillation (to remove methanol) sodium_methoxide->distillation Cyclocondensation methanol Methanol (Solvent) temperature Controlled Temperature (e.g., 18-25 °C) reaction_time Reaction Time (3-5 hours) dissolution Dissolution in Water distillation->dissolution acidification Acidification (pH 1-2) (e.g., with HCl) dissolution->acidification crystallization Crystallization at Low Temperature (e.g., 0 °C) acidification->crystallization filtration_drying Filtration and Drying crystallization->filtration_drying product 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine filtration_drying->product

General workflow for the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.
Detailed Experimental Protocol

The following protocol is a representative procedure based on analogous pyrimidine syntheses found in the patent literature for related compounds.[1]

Materials:

  • Methyl 4-methoxyacetoacetate

  • Acetamidine hydrochloride

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (4M)

  • Water

  • Ice

Procedure:

  • Reaction Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere, dissolve sodium methoxide in methanol under ice bath cooling.

  • Addition of Reactants: To the cooled solution, add methyl 4-methoxyacetoacetate followed by acetamidine hydrochloride.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 3-5 hours. The solution will typically become a creamy white suspension.

  • Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.

  • Work-up: Dissolve the resulting residue in water.

  • Precipitation: Cool the aqueous solution to 0 °C and adjust the pH to 1-2 by the slow addition of 4M hydrochloric acid. A white solid should precipitate.

  • Isolation and Purification: Stir the suspension at 0 °C for 3-5 hours to ensure complete crystallization. Collect the solid by suction filtration, wash with cold water and then cold methanol, and dry to obtain the final product, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Part 2: Physicochemical and Spectroscopic Properties

The precise characterization of a chemical compound is crucial for its use in further synthetic steps and for regulatory purposes. While specific experimental data for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is not widely published, we can infer its properties based on closely related analogs and general principles of organic chemistry.

Physicochemical Properties
PropertyEstimated Value/ObservationRationale/Reference
Molecular Formula C7H10N2O2Based on chemical structure.
Molecular Weight 154.17 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical for pyrimidine derivatives.[1]
Melting Point ~195 °CBased on the melting point of the structurally similar 4-hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine.[2]
Boiling Point ~286.6 °CBased on the boiling point of 4-hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine.[2]
Solubility Likely soluble in polar organic solvents like methanol and DMSO.Pyrimidine derivatives often exhibit this solubility profile.
Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure.

1H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.

  • Methyl Protons (-CH3): A singlet around δ 2.2-2.5 ppm.

  • Methoxymethyl Protons (-OCH3): A singlet around δ 3.3-3.5 ppm.

  • Methoxymethyl Protons (-CH2-): A singlet around δ 4.2-4.5 ppm.

  • Pyrimidine Ring Proton (-CH=): A singlet around δ 6.0-6.5 ppm.

  • Hydroxy Proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

13C NMR Spectroscopy:

The carbon NMR will provide information on the carbon skeleton.

  • Methyl Carbon (-CH3): A signal around δ 20-25 ppm.

  • Methoxymethyl Carbon (-OCH3): A signal around δ 58-62 ppm.

  • Methoxymethyl Carbon (-CH2-): A signal around δ 70-75 ppm.

  • Pyrimidine Ring Carbons: Several signals in the aromatic region (δ 100-170 ppm), with the carbonyl-like carbon (C4) appearing at the lower field.

Infrared (IR) Spectroscopy:

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch: A broad band in the region of 3200-3600 cm-1, indicative of the hydroxyl group.

  • C-H Stretch: Bands in the 2850-3000 cm-1 region for the aliphatic C-H bonds.

  • C=O/C=N Stretch: Strong absorption bands in the 1600-1700 cm-1 region, characteristic of the pyrimidine ring.

  • C-O Stretch: A strong band in the 1000-1300 cm-1 region, corresponding to the ether linkage in the methoxymethyl group.

Mass Spectrometry (MS):

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns would likely involve the loss of the methoxymethyl group or other small fragments.

Part 3: Application in Drug Development - A Key Intermediate for Antivirals

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a valuable building block in the synthesis of complex pharmaceutical agents, particularly in the field of antiviral therapies. Its functional groups—the hydroxyl, methoxymethyl, and methyl groups on the pyrimidine core—provide multiple points for further chemical modification, allowing for the construction of diverse molecular architectures.

Role in the Synthesis of Doravirine (MK-1439)

One of the most significant applications of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is as a key intermediate in the synthesis of Doravirine (formerly known as MK-1439).[3][4] Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[3] The synthesis of the core pyridone fragment of Doravirine often starts from a highly substituted pyrimidine.

The general synthetic strategy involves the transformation of the 4-hydroxy group of the pyrimidine into other functional groups, which then allows for the coupling with other fragments to build the final, complex drug molecule.

cluster_start Starting Material cluster_modification Key Transformations cluster_intermediate Advanced Intermediate pyrimidine 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine chlorination Chlorination of 4-hydroxyl group pyrimidine->chlorination Functional Group Modification coupling Coupling Reactions chlorination->coupling pyridone_core Pyridone Fragment of Doravirine coupling->pyridone_core doravirine Doravirine (MK-1439) pyridone_core->doravirine Final Assembly

Simplified schematic of the role of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in Doravirine synthesis.

The methoxymethyl group at the 6-position is a crucial feature that is often carried through several synthetic steps and is present in the final drug structure or a closely related intermediate. The expertise in handling and modifying such pyrimidine intermediates is therefore of high value to medicinal chemists and process development scientists.

Conclusion: A Versatile Building Block for Modern Medicine

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, while a relatively simple molecule, represents a critical nexus of synthetic strategy and pharmaceutical application. Its efficient synthesis from readily available starting materials, combined with its versatile functional groups, makes it an invaluable intermediate for the construction of complex, life-saving drugs like Doravirine. A thorough understanding of its synthesis and properties, as detailed in this guide, is essential for researchers and professionals aiming to innovate in the field of drug discovery and development. The continued exploration of pyrimidine chemistry will undoubtedly lead to the discovery of new therapeutic agents, with compounds like 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine playing a central role in their creation.

References

  • EP0841326B1 - Process for the preparation of pyrimidine derivatives - Google Patents. (URL: https://patents.google.
  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (URL: https://patents.google.
  • 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/587236)
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. (URL: https://www.impactfactor.org/IJPQA/11/IJPQA,Vol11,issue1,Article8.pdf)
  • 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/535905)
  • CN105418420A - Synthetic method of methyl 4-methoxyacetoacetate - Google Patents. (URL: https://patents.google.
  • Highly efficient synthesis of HIV NNRTI doravirine - ResearchGate. (URL: https://www.researchgate.net/publication/273323068_Highly_efficient_synthesis_of_HIV_NNRTI_doravirine)
  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (URL: https://www.tsijournals.com/articles/some-interesting-1h-nmr-features-of-ortho-substituted-n-methoxyn-methyl-benzamides.pdf)
  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate. (URL: https://www.researchgate.net/publication/354854581_Synthesis_and_Identification_of_Heterocyclic_Derivative_from_2-amino-4-hydroxy-6-methyl_pyrimidine_and_Study_their_Biological_Activity)
  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (URL: https://www.researchgate.
  • US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. (URL: https://patents.google.
  • 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum. (URL: https://www.chemicalbook.com/spectrum/767-16-8_13CNMR.htm)
  • 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2 • ChemWhat | Database of Chemicals & Biologicals. (URL: https://www.chemwhat.com/4-hydroxy-6-methoxymethyl-2-methylpyrimidine-cas-38249-50-2/)
  • 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/135470126)
  • CAS 68087-13-8 4-Hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine - Alfa Chemistry. (URL: https://www.alfa-chemistry.com/cas_68087-13-8.htm)
  • Highly efficient synthesis of HIV NNRTI doravirine - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/25751537/)
  • Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives - ResearchGate. (URL: https://www.researchgate.
  • Synthesis routes of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem. (URL: https://www.benchchem.com/synthesis-route/B160893)
  • GNPS Library Spectrum CCMSLIB00000848397. (URL: https://gnps.ucsd.edu/ProteoSAFe/gnpslibraryspectrum.jsp?SpectrumID=CCMSLIB00000848397)
  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE - ResearchGate. (URL: https://www.researchgate.net/publication/343468085_OPTIMIZATION_OF_SYNTHESIS_PARAMETERS_AND_CHARACTERIZATION_OF_46-DIHYDROXY-2-METHYL_PYRIMIDINE)
  • 4,6-Dihydroxy-2-methylpyrimidine - bayvillechemical.net. (URL: https://www.bayvillechemical.net/46-dihydroxy-2-methylpyrimidine.html)
  • 4,6-Dihydroxy-2-methylpyrimidine - Chem-Impex. (URL: https://www.chemimpex.com/products/4-6-dihydroxy-2-methylpyrimidine-cas-40497-30-1)
  • CN114349690B - Synthesis method of doravirine intermediate - Google Patents. (URL: https://patents.google.
  • Synthesis, conformation, and antiviral activity of 5-methoxymethyl-2'-deoxycytidine analogs - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/12744607/)
  • Discovery of MK-1439, an orally bioavailable non-nucleoside reverse transcriptase inhibitor potent against a wide range of resistant mutant HIV viruses - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/24412110/)
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (URL: https://www.researchgate.net/publication/386616016_Exploring_47-Disubstituted_Pyrimido45-dpyrimidines_as_Antiviral_and_Anticancer_Agents)
  • Synthesis of an Anti-Viral Purine Derivative from a Pyrimidine Compound - TSI Journals. (URL: https://www.tsijournals.
  • 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity - PubMed. (URL: https://pubmed.ncbi.nlm.nih.gov/1586118/)
  • (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds - ResearchGate. (URL: https://www.researchgate.net/publication/230819266_Methoxy_13_C_NMR_Chemical_Shift_as_a_Molecular_Descriptor_in_the_Structural_Analysis_of_Flavonoids_and_Other_Phenolic_Compounds)
  • Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide - Benchchem. (URL: https://www.benchchem.com/uploads/product-documents/B160893_Solubility_Profile.pdf)
  • CN114349690A - Synthesis method of dorawirin intermediate - Google Patents. (URL: https://patents.google.
  • Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine - Benchchem. (URL: https://www.benchchem.com/uploads/product-documents/B158498_NMR_Analysis.pdf)
  • 6-(METHOXYMETHYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-OL | CAS 68087-13-8. (URL: https://www.molbase.
  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system - ResearchGate. (URL: https://www.researchgate.net/publication/231666870_1H_and_13C_NMR_study_of_the_pyrazolo15-apyrimidine_system)
  • Experimental and calculated FTIR spectra of (E)-4-((2-hydroxy-3,5 - ResearchGate. (URL: https://www.researchgate.net/publication/384752601_Experimental_and_calculated_FTIR_spectra_of_E-4-2-hydroxy-35-diiodobenzylideneamino-N-pyrimidine-2-yl_benzene_sulfonamide)
  • CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents. (URL: https://patents.google.
  • FTIR spectroscopic study of 2-hydroxy-4-methyl pyrimidine hydrochloride - ResearchGate. (URL: https://www.researchgate.net/publication/281144898_FTIR_spectroscopic_study_of_2-hydroxy-4-methyl_pyrimidine_hydrochloride)
  • FTIR, FT-RAMAN, AB INITIO and DFT studies on 2-Methoxy-6-Methyl Pyridine. (URL: https://www.researchgate.net/publication/292144701_FTIR_FT-RAMAN_AB_INITIO_and_DFT_studies_on_2-Methoxy-6-Methyl_Pyridine)
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries - TSI Journals. (URL: https://www.tsijournals.com/articles/process-chemistry-of-4-6dihydroxy2methylpyrimidinea-potential-precursor-in-pharmaceutical-and-explosive-industries.pdf)
  • Preparation of the Key Dolutegravir Intermediate via MgBr 2 -Promoted Cyclization - MDPI. (URL: https://www.mdpi.com/1422-8599/2019/3/23)
  • N-(4-hydroxy-6-methylpyrimidin-2-yl)acetamide - PubChem. (URL: https://pubchem.ncbi.nlm.nih.gov/compound/N-_4-hydroxy-6-methylpyrimidin-2-yl_acetamide)

Sources

An In-depth Technical Guide to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (CAS No. 38249-50-2)

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and extensive experimental data for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information and extrapolates potential properties and applications from closely related, well-characterized pyrimidine derivatives. All inferred information should be treated as hypothetical and validated experimentally.

The CAS number for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is 38249-50-2.[1][2] This technical guide aims to provide a comprehensive overview of this compound, addressing its core properties, potential synthesis strategies, and applications, with a particular focus on its relevance to researchers and professionals in drug development. Given the limited direct literature on this specific molecule, this guide will also draw upon data from structurally similar pyrimidine derivatives to infer potential characteristics and guide future research.

Part 1: Core Chemical Identity and Properties

Chemical Structure and Identifiers
  • Systematic Name: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

  • CAS Number: 38249-50-2

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

  • InChI Key: (Not explicitly found, but can be generated from the structure)

  • SMILES: COc1cc(nc(n1)C)O

Structural Diagram:

Caption: Chemical structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Physicochemical Properties (Predicted and Inferred)
PropertyPredicted/Inferred ValueNotes and Comparative Compounds
Melting Point Likely >200 °C4,6-Dihydroxy-2-methylpyrimidine has a melting point of >300 °C. The methoxymethyl group may slightly lower the melting point compared to a second hydroxyl group.
Boiling Point >300 °C at 760 mmHgPyrimidine derivatives often have high boiling points due to their polar nature and potential for hydrogen bonding.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol). Limited solubility in water.The hydroxyl group will contribute to some water solubility, while the methyl and methoxymethyl groups will increase solubility in organic solvents.
pKa Estimated around 8-9 for the hydroxyl groupThe pyrimidine ring is electron-withdrawing, which will influence the acidity of the hydroxyl group.
Appearance Likely a white to off-white crystalline solidBased on the appearance of similar pyrimidine compounds.[3]

Part 2: Synthesis and Reactivity

Retrosynthetic Analysis and Potential Synthetic Routes

A plausible synthetic route for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine can be devised based on established pyrimidine synthesis methodologies, primarily the condensation of a β-dicarbonyl compound or its equivalent with an amidine.

Retrosynthetic Diagram:

G target 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine beta_keto Ethyl 4-methoxy-3-oxobutanoate target->beta_keto Condensation amidine Acetamidine target->amidine Condensation malonic Diethyl Malonate beta_keto->malonic Acylation methoxyacetone Methoxyacetone beta_keto->methoxyacetone Claisen Condensation

Caption: Retrosynthetic analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Proposed Experimental Protocol: Synthesis via Condensation

This protocol is a hypothetical procedure based on the synthesis of similar pyrimidine derivatives.[4]

Step 1: Preparation of the β-Ketoester (Ethyl 4-methoxy-3-oxobutanoate)

  • This intermediate can be synthesized via a Claisen condensation of methoxyacetone with diethyl carbonate in the presence of a strong base like sodium ethoxide.

Step 2: Condensation with Acetamidine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add acetamidine hydrochloride and ethyl 4-methoxy-3-oxobutanoate.

  • Reaction Conditions: Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid or dilute HCl).

  • Isolation and Purification: The product may precipitate upon neutralization. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

Chemical Reactivity

The reactivity of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is dictated by its functional groups:

  • Hydroxyl Group: Can undergo O-alkylation, O-acylation, and conversion to a leaving group (e.g., by chlorination with POCl₃) for further nucleophilic substitution.

  • Pyrimidine Ring: The ring nitrogen atoms can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally deactivated.

  • Methoxymethyl Group: The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Part 3: Potential Applications in Drug Discovery and Development

While specific applications for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine are not well-documented, the pyrimidine scaffold is a cornerstone in medicinal chemistry. Pyrimidine derivatives are known to possess a wide range of biological activities.

As a Scaffold for Kinase Inhibitors

The pyrimidine ring is a common feature in many approved kinase inhibitors. The functional groups on 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine offer handles for chemical modification to explore structure-activity relationships (SAR) against various kinases.

As an Intermediate for Bioactive Molecules

The hydroxyl group can be converted to other functionalities, making this compound a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For example, related dihydroxypyrimidines are precursors in the synthesis of certain pharmaceuticals.[5]

Logical Workflow for a Medicinal Chemistry Campaign:

G A 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (Starting Material) B Functional Group Interconversion (e.g., OH -> Cl) A->B C Library Synthesis via Nucleophilic Substitution B->C D Biological Screening (e.g., Kinase Assays) C->D E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G

Caption: A potential workflow for utilizing 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in a drug discovery program.

Part 4: Spectroscopic Characterization (Predicted)

No experimental spectra for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine were found. The following are predicted key spectroscopic features based on its structure.

¹H NMR (Proton NMR)
  • ~2.4-2.6 ppm (singlet, 3H): Methyl protons at the 2-position.

  • ~3.4-3.6 ppm (singlet, 3H): Methoxy protons.

  • ~4.5-4.7 ppm (singlet, 2H): Methylene protons of the methoxymethyl group.

  • ~6.0-6.2 ppm (singlet, 1H): Aromatic proton at the 5-position.

  • Broad singlet (variable, 1H): Hydroxyl proton (exchangeable with D₂O).

¹³C NMR (Carbon NMR)
  • ~20-25 ppm: Methyl carbon at the 2-position.

  • ~58-62 ppm: Methoxy carbon.

  • ~70-75 ppm: Methylene carbon of the methoxymethyl group.

  • ~100-105 ppm: Aromatic CH carbon at the 5-position.

  • ~160-170 ppm (multiple peaks): Aromatic carbons attached to heteroatoms (C4, C6, and C2).

IR (Infrared) Spectroscopy
  • ~3200-3400 cm⁻¹ (broad): O-H stretching of the hydroxyl group.

  • ~2900-3000 cm⁻¹: C-H stretching of methyl and methylene groups.

  • ~1600-1650 cm⁻¹: C=N and C=C stretching of the pyrimidine ring.

  • ~1100-1200 cm⁻¹: C-O stretching of the ether and hydroxyl groups.

References

  • Exploring 4,6-Dihydroxy-2-Methylpyrimidine: Properties and Applications. (n.d.). In-depth article on a related pyrimidine derivative.
  • 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2 • ChemWhat. (n.d.). ChemWhat Database.
  • 4-Hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine | CAS 68087-13-8. (n.d.). Chemical Supplier Information.
  • Heterocyclic compound 25 page - ChemicalBook. (n.d.). ChemicalBook Database.
  • 4,6-Dihydroxy-2-methylpyrimidine 97 40497-30-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich Product Page.
  • 4-Hydroxy-2-methyl-6-phenylpyrimidine | CAS 62260-39-3 | SCBT. (n.d.). Santa Cruz Biotechnology Product Page.
  • Physicochemical properties of some pyrimidine derivatives in some organic solvents. (2018). MedCrave online.
  • 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum. (n.d.). ChemicalBook.
  • 4,6-Dihydroxy-2-methylpyrimidine - bayvillechemical.net. (n.d.). Bayville Chemical Supply Company Inc.
  • CAS 38249-50-2 | 4-HYDROXY-6-METHOXYMETHYL-2... (n.d.). Chemical Supplier Information.
  • Page 21-2012501 to 2030000 - Cas List Page - CMO,CDMO... (n.d.). Howei Pharm.
  • 543 | Sigma-Aldrich. (n.d.). Sigma-Aldrich Product Page.
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331 - TSI Journals. (n.d.). TSI Journals.
  • 4-Methoxy-6-methylpyrimidin-2-amine | C6H9N3O | CID 587236 - PubChem. (n.d.). PubChem Database.
  • Process Chemistry of 4, 6-Dihydroxy-2-methylpyrimidine – A Potential Precursor in Pharmaceutical and Explosive Industries | Request PDF. (n.d.). ResearchGate.
  • 4-Methoxy-2-methylpyrimidine | C6H8N2O | CID 535905 - PubChem. (n.d.). PubChem Database.
  • 2-Amino-4-hydroxy-6-methylpyrimidine 98 3977-29-5 - Sigma-Aldrich. (n.d.). Sigma-Aldrich Product Page.
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-a potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals.

Sources

An In-depth Technical Guide to the Structural Analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and fundamental chemical principles to offer a robust predictive analysis. We will delve into its molecular structure, tautomerism, and key physicochemical properties. Furthermore, a plausible synthetic route is proposed, accompanied by a detailed breakdown of expected outcomes from essential analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide aims to equip researchers with the foundational knowledge and predictive data necessary to identify, characterize, and utilize 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in their research and development endeavors.

Introduction: The Pyrimidine Scaffold in Drug Discovery

The pyrimidine ring is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic. Its presence in the nucleobases uracil, thymine, and cytosine underscores its fundamental role in the chemistry of life. In the realm of medicinal chemistry, the pyrimidine scaffold is a privileged structure, frequently incorporated into therapeutic agents due to its ability to engage in various biological interactions, including hydrogen bonding and π-stacking. The diverse pharmacological activities exhibited by substituted pyrimidines are vast, encompassing roles as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[1][2][3][4] The strategic placement of various functional groups on the pyrimidine core allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties, making it a versatile template for drug design.

This guide focuses on the structural elucidation of a specific substituted pyrimidine, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. Understanding the intricate structural details and analytical behavior of this compound is a critical first step in unlocking its potential therapeutic applications.

Molecular Structure and Physicochemical Properties

Chemical Identity
  • IUPAC Name: 6-(methoxymethyl)-2-methylpyrimidin-4-ol

  • Synonyms: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, 6-HYDROXY-4-METHOXYMETHYL-2-METHYLPYRIMIDINE, 6-(METHOXYMETHYL)-2-METHYL-4-PYRIMIDINOL[5]

  • CAS Number: 38249-50-2[5]

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

Structural Features and Tautomerism

The structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine features a pyrimidine ring substituted with a methyl group at the 2-position, a hydroxyl group at the 4-position, and a methoxymethyl group at the 6-position.

A crucial aspect of the structure of 4-hydroxypyrimidines is the existence of keto-enol tautomerism. The "hydroxy" form (enol) can exist in equilibrium with its keto tautomer, 6-(methoxymethyl)-2-methylpyrimidin-4(3H)-one. In the solid state and often in solution, the keto form is generally the more stable and predominant tautomer due to the greater stability of the amide resonance. This equilibrium is a critical consideration in its chemical reactivity and biological interactions.

Caption: Keto-enol tautomerism of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Predicted Physicochemical Properties

While experimental data is limited, the following properties can be predicted based on the molecular structure.

PropertyPredicted Value
pKa ~8.5 (for the N-H proton in the keto form)
LogP ~0.5 - 1.0
Hydrogen Bond Donors 1 (from the N-H in the keto form or O-H in the enol form)
Hydrogen Bond Acceptors 4 (two ring nitrogens, carbonyl/hydroxyl oxygen, ether oxygen)
Polar Surface Area ~60-70 Ų

These properties suggest that the molecule has moderate polarity and the potential for good cell permeability, making it an interesting candidate for drug development.

Proposed Synthesis

A common and effective method for the synthesis of pyrimidine derivatives is the condensation of a 1,3-dicarbonyl compound with an amidine.[6][7] For the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a plausible route involves the condensation of acetamidine with a suitable 1,3-dicarbonyl precursor, such as a methoxyacetyl-substituted acetoacetate derivative.

synthesis Proposed Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine reagent1 Ethyl 4-methoxyacetoacetate intermediate Cyclization Intermediate reagent1->intermediate reagent2 Acetamidine Hydrochloride reagent2->intermediate base Sodium Ethoxide in Ethanol base->intermediate + product 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine intermediate->product Dehydration & Tautomerization workup Acidic Workup (e.g., HCl)

Caption: Proposed synthetic pathway for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Step-by-Step Protocol:
  • Reaction Setup: To a solution of sodium ethoxide in absolute ethanol, add ethyl 4-methoxyacetoacetate and acetamidine hydrochloride.

  • Condensation: The reaction mixture is heated under reflux for several hours to facilitate the condensation and cyclization.

  • Workup: After cooling, the reaction mixture is acidified to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

Structural Characterization and Analytical Methods

Due to the lack of published experimental spectra for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, this section provides predicted data based on the analysis of its functional groups and the known spectral characteristics of similar pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra for the predominant keto tautomer are detailed below.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~11.5br s1HN-H
~5.9s1HPyrimidine C5-H
~4.3s2H-CH₂ -OCH₃
~3.3s3H-OCH₃
~2.3s3HPyrimidine C2-CH₃

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

Chemical Shift (ppm)Assignment
~165C4 (C=O)
~160C6
~155C2
~105C5
~75-C H₂-OCH₃
~58-OC H₃
~20C2-C H₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted key IR absorption bands are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
~3200-2800BroadN-H stretch (amide)
~2950MediumC-H stretch (aliphatic)
~1680StrongC=O stretch (amide I band)
~1600StrongC=N and C=C stretches (pyrimidine ring)
~1100StrongC-O stretch (ether)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Expected Molecular Ion (M⁺): m/z = 154.07

  • Predicted Fragmentation Pattern:

    • Loss of the methoxymethyl side chain.

    • Loss of the methyl group.

    • Cleavage of the pyrimidine ring.

analytical_workflow Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Proposed Synthesis purification Recrystallization synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms data_interpretation Data Interpretation & Comparison to Predictions nmr->data_interpretation ir->data_interpretation ms->data_interpretation final_structure Confirmed Structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine data_interpretation->final_structure

Caption: A typical workflow for the synthesis and structural confirmation.

Potential Applications in Drug Development

While specific biological activities of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine have not been reported, the pyrimidine core is a well-established pharmacophore.[1][3][4] Based on the activities of structurally related compounds, this molecule could be explored for a variety of therapeutic applications:

  • Anticancer Agents: Many substituted pyrimidines exhibit potent anticancer activity by targeting various kinases or interfering with nucleic acid synthesis.

  • Antiviral Agents: The structural similarity to nucleobases makes pyrimidine derivatives promising candidates for antiviral drug development, particularly as inhibitors of viral replication.[8]

  • Kinase Inhibitors: The pyrimidine scaffold is a common feature in many kinase inhibitors, which are a major class of drugs for cancer and inflammatory diseases. The substituents on this particular molecule could be tailored to achieve specific kinase selectivity. The discovery of AMG 458, a c-Met inhibitor, highlights the potential of pyrazole-fused pyrimidines in this area.[9]

  • Central Nervous System (CNS) Agents: Certain pyrimidine derivatives have shown activity as CNS modulators.

The methoxymethyl group may influence the compound's solubility, lipophilicity, and metabolic stability, potentially offering advantages in terms of its pharmacokinetic profile. Further research is warranted to explore the biological activity profile of this compound and its potential as a lead structure in drug discovery programs.

Conclusion

This technical guide has provided a detailed, albeit predictive, structural analysis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. By leveraging data from analogous compounds and fundamental principles of chemistry, we have outlined its key structural features, proposed a viable synthetic route, and predicted its characteristic analytical data. This information serves as a valuable resource for researchers and drug development professionals, providing a solid foundation for the synthesis, identification, and further investigation of this promising pyrimidine derivative. The versatile pyrimidine scaffold, coupled with the specific substitution pattern of this molecule, suggests that it is a worthy candidate for inclusion in screening libraries for a wide range of therapeutic targets.

References

  • Alsharif, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives. Current Organic Chemistry, 27(20), 1779-1798.
  • Alsharif, A., et al. (2023). Diverse Pharmacological Potential of Various Substituted Pyrimidine Derivatives.
  • (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing.
  • Alsharif, A., et al. (2023).
  • (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. PMC - NIH.
  • (2011). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. PubMed.
  • (2012).
  • (n.d.).
  • (2010). Process for the preparation of pyrimidine derivatives.
  • Jagwani, D., & Joshi, P. (2014). A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 5(12), 5548-5555.
  • Patil, R. S., et al. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. TSI Journals.
  • Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(2), 121-142.
  • Patil, R. S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.
  • Jiang, L., et al. (2010). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)
  • (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE.
  • (2012). Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Jiang, L., et al. (2010). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)
  • (n.d.). Unlock the Potential of 4,6-Dimethyl-2-hydroxypyrimidine in Pharmaceutical and Agrochemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • (1999). Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. PubMed.
  • (n.d.). 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2.
  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-3691.
  • (n.d.). 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol. Sunway Pharm Ltd.
  • (n.d.). The Importance of Purity: High-Grade 4,6-Dihydroxy-2-methylpyrimidine for Pharma.

Sources

physical and chemical properties of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this molecule in public literature, this guide synthesizes foundational chemical principles with data from analogous pyrimidine derivatives to present a robust profile. This document covers the compound's identity, inferred physicochemical and chemical properties, a proposed synthetic route, and expected analytical characterization. Furthermore, it explores the potential applications in drug development based on the established roles of substituted pyrimidines. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the synthesis, characterization, and application of novel pyrimidine-based compounds.

Introduction and Compound Identification

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are core structures in numerous biologically active molecules, including nucleobases. The specific substitution pattern of a hydroxyl group, a methoxymethyl group, and a methyl group on the pyrimidine ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules with diverse pharmacological activities.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 6-(Methoxymethyl)-2-methylpyrimidin-4-ol
CAS Number 38249-50-2[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Canonical SMILES COC1=CC(=NC(=N1)C)O

Physicochemical Properties

Table 2: Physical and Chemical Properties

PropertyValue/PredictionRationale/Source
Physical State Predicted to be a solid at room temperature.Similar substituted pyrimidines are typically solids.
Melting Point 178-181 °CReported by a chemical supplier.
Boiling Point Predicted to be >200 °C at atmospheric pressure.High melting point and presence of polar functional groups suggest a high boiling point.
Solubility Predicted to be sparingly soluble in water, soluble in polar organic solvents (e.g., ethanol, DMSO, DMF).The hydroxyl group can participate in hydrogen bonding with water, but the overall molecule has significant nonpolar character.
pKa Predicted to be in the range of 8-10 for the hydroxyl group.The pKa of the hydroxyl group on the pyrimidine ring is influenced by the electron-withdrawing nature of the ring nitrogens.

Chemical Properties and Reactivity

The chemical behavior of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is dictated by the interplay of its functional groups and the aromatic pyrimidine core.

Tautomerism

A key chemical feature of 4-hydroxypyrimidines is the existence of keto-enol tautomerism. The "hydroxy" form (pyrimidin-4-ol) can exist in equilibrium with its keto tautomer, 6-(methoxymethyl)-2-methylpyrimidin-4(3H)-one. The position of this equilibrium is influenced by the solvent, temperature, and pH. In many cases, the keto form is the more stable tautomer.[2][3][4][5]

Caption: Keto-enol tautomerism of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Reactivity
  • N-Alkylation/Acylation: The ring nitrogen atoms are nucleophilic and can undergo reactions with electrophiles such as alkyl halides and acyl chlorides.

  • O-Alkylation/Acylation: The hydroxyl group can also be alkylated or acylated under appropriate conditions, although the reactivity of the ring nitrogens often dominates.

  • Electrophilic Aromatic Substitution: The pyrimidine ring is generally electron-deficient and therefore less reactive towards electrophilic substitution than benzene. However, the activating hydroxyl group may direct substitution to the 5-position.

  • Reactions of the Methoxymethyl Group: The methoxymethyl group is generally stable but can be cleaved under strong acidic conditions.

Proposed Synthesis and Purification

A plausible synthetic route to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine can be designed based on established pyrimidine synthesis methodologies, such as the condensation of a β-keto ester with an amidine.

Synthetic Workflow

synthesis_workflow start Starting Materials reaction Condensation Reaction start->reaction Ethyl 4-methoxy-3-oxobutanoate Acetamidine reagents Reagents reagents->reaction Base (e.g., NaOEt) Solvent (e.g., Ethanol) workup Work-up & Isolation reaction->workup Neutralization Extraction purification Purification workup->purification Recrystallization Chromatography product Final Product purification->product

Caption: Proposed synthetic workflow for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Step-by-Step Protocol
  • Preparation of the β-keto ester: Ethyl 4-methoxy-3-oxobutanoate can be prepared from methoxyacetyl chloride and ethyl acetoacetate.

  • Condensation: Ethyl 4-methoxy-3-oxobutanoate is reacted with acetamidine hydrochloride in the presence of a base such as sodium ethoxide in ethanol.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6][7]

  • Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in water and neutralized with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Isolation and Purification: The crude product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Analytical Characterization

The structure and purity of synthesized 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine can be confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the methyl group, a singlet for the methoxy group, a singlet for the methylene protons of the methoxymethyl group, and a singlet for the proton at the 5-position of the pyrimidine ring. The hydroxyl proton may appear as a broad singlet, and its chemical shift would be solvent-dependent.

    • ¹³C NMR: Distinct signals for each carbon atom in the molecule are expected, including those of the methyl, methoxy, methylene, and pyrimidine ring carbons.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch (broad, around 3200-3600 cm⁻¹), C-H stretches (around 2800-3000 cm⁻¹), C=N and C=C stretching vibrations of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-O stretches (around 1000-1300 cm⁻¹).[1][8][9][10][11]

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z corresponding to the molecular weight of the compound (154.17). Fragmentation patterns would likely involve the loss of the methoxymethyl group or other small neutral molecules.[12][13][14][15][16]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed for purity assessment and quantification.[6][7][17][18][19] A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) would be a suitable starting point. Detection can be achieved using a UV detector, likely at a wavelength around 254 nm.

  • Gas Chromatography (GC): GC analysis may be possible after derivatization of the polar hydroxyl group to increase volatility.

Applications in Drug Development

While specific biological activities of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine have not been reported, its structural features suggest potential as a scaffold in medicinal chemistry. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities.[11][20][21][22][23]

Potential Therapeutic Areas
  • Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy. The substituents on this compound could be modified to target the ATP-binding site of various kinases.

  • Antiviral Agents: Many antiviral drugs are nucleoside analogues containing a modified pyrimidine base. This compound could serve as a starting material for the synthesis of novel antiviral agents.

  • Central Nervous System (CNS) Agents: Substituted pyrimidines have shown activity as CNS modulators.

  • Antibacterial and Antifungal Agents: The pyrimidine scaffold is also found in various antimicrobial compounds.

Rationale for Further Exploration

The presence of multiple functional groups on the 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine core provides several handles for chemical modification. This allows for the generation of a library of derivatives that can be screened for various biological activities, making it an attractive starting point for drug discovery programs.

Safety, Handling, and Storage

Safety Precautions

Although specific toxicity data for this compound is unavailable, it is prudent to handle it with the standard precautions for laboratory chemicals. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[24][25][26][27][28]

Storage

It is recommended to store 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in a tightly sealed container in a cool, dry, and dark place to prevent degradation. Storage under an inert atmosphere (e.g., argon or nitrogen) may be beneficial for long-term stability.[28]

Conclusion

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a pyrimidine derivative with potential as a valuable building block in the synthesis of novel compounds for drug discovery. While specific experimental data is scarce, this technical guide provides a comprehensive overview based on fundamental chemical principles and data from analogous structures. The proposed synthetic and analytical methodologies, along with the discussion of potential applications, aim to facilitate further research and development involving this promising molecule.

References

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-12730. [Link]

  • FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. (2025). Journal of Spectral Analysis, 15(2), 45-58. [Link]

  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. (2010). American Chemical Society. [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. [Link]

  • Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 281-291. [Link]

  • IR, NMR spectral data of pyrimidine derivatives. (2019). ResearchGate. [Link]

  • Reva, I., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 744-747, 255-265. [Link]

  • Giuliano, B. M., et al. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. Request PDF. [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Uno, T., et al. (1969). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 17(2), 263-271. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • ChemWhat. (n.d.). 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2. [Link]

  • Salem, M. A. I., et al. (2014). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(1), 58-65. [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. [Link]

  • Synthesis and study of new derivatives of 6-[methoxy(phenyl)methyl]-2-(nitroamino)pyrimidin-4(3H)-one. (2025). ResearchGate. [Link]

  • Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-242. [Link]

  • Singh, P., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. MedChemComm, 14(10), 1855-1871. [Link]

  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2025). ResearchGate. [Link]

  • Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. (2021). ACS Omega. [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2005). Journal of the Chinese Chemical Society, 52(4), 755-758. [Link]

  • Method for preparing 2-amino-4, 6-dimethoxypyrimidine. (2014).
  • Singh, P., et al. (2023). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing. [Link]

  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. [Link]

  • The 1 H NMR spectrum of 4b , which shows the long range W -coupling. (2014). ResearchGate. [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (2020). Impactfactor. [Link]

  • Di Cocco, M. E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]

  • Awad, H., & Adnan, S. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. International Journal of Pharmaceutical Quality Assurance, 12(3), 242-248. [Link]

  • Di Cocco, M. E., et al. (2025). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. ResearchGate. [Link]

  • 4-Hydroxypyridine - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. The Journal of Organic Chemistry, 74(21), 8460-8463. [Link]

  • Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. [Link]

  • PubChem. (n.d.). 4-Hydroxypyridine. [Link]

Sources

The Pyrimidine Core: A Journey from Serendipitous Discovery to the Blueprint of Life and Modern Medicine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine ring, a seemingly simple six-membered aromatic heterocycle with two nitrogen atoms, stands as a cornerstone of modern biochemistry and medicinal chemistry. Its derivatives form the very basis of our genetic code, participate in vital metabolic processes, and have been harnessed to create a vast arsenal of therapeutic agents that have profoundly impacted human health.[1][2][3] This technical guide provides a comprehensive exploration of the discovery and history of pyrimidine derivatives, tracing their journey from early, isolated observations to their central role in the architecture of life and the development of transformative pharmaceuticals. We will delve into the key scientific breakthroughs, the logic behind pivotal experimental choices, and the evolution of our understanding of this remarkable class of molecules.

Part 1: The Dawn of Pyrimidine Chemistry - From Uric Acid to a Named Heterocycle

The story of pyrimidine does not begin with a clear, targeted synthesis but rather with the investigation of naturally occurring substances. As early as 1818, the Italian chemist Brugnatelli isolated alloxan, a pyrimidine derivative, from the breakdown products of uric acid.[4] However, the systematic study of this class of compounds would not commence for several more decades.

A pivotal moment arrived in 1864 when the German chemist Adolf von Baeyer synthesized barbituric acid by condensing urea with malonic acid.[5][6][7][8] This reaction, a landmark in synthetic organic chemistry, laid the groundwork for the entire class of barbiturate drugs. While von Baeyer's initial focus was on the chemical properties of this new compound, his work unknowingly opened the door to a new era of central nervous system depressants.[5][9] The synthetic process was later refined by the French chemist Édouard Grimaux in 1879, who utilized phosphorus oxychloride in the reaction of urea and malonic acid, making the synthesis more accessible and paving the way for the development of a wide array of derivatives.[1][6][9]

The term "pyrimidin" was first proposed in 1885 by Pinner , who, a year prior, had initiated the systematic study of these compounds by synthesizing derivatives through the condensation of ethyl acetoacetate with amidines.[1][10] However, the isolation of the parent pyrimidine ring itself remained elusive until 1900, when Siegmund Gabriel and James Colman successfully prepared it by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[1][10] This achievement marked the formal entry of the pyrimidine heterocycle into the annals of chemistry.

Key Milestones in the Early History of Pyrimidine
YearScientist(s)Discovery/ContributionSignificance
1818BrugnatelliIsolation of alloxan from uric acid.[4]First isolation of a pyrimidine derivative.
1864Adolf von BaeyerFirst synthesis of barbituric acid.[5][6][8]Foundation for the class of barbiturate drugs.
1879Édouard GrimauxRefined synthesis of barbituric acid.[1][6]Enabled widespread development of barbiturate derivatives.
1884PinnerBegan systematic study of pyrimidines.[1][10]Initiated the formal investigation of pyrimidine chemistry.
1885PinnerProposed the name "pyrimidin".[1]Established the nomenclature for this class of compounds.
1900Gabriel & ColmanFirst synthesis of the parent pyrimidine compound.[1][10]Completed the foundational work on the pyrimidine core.

Part 2: The Biological Revelation - Pyrimidines as the Letters of Life

While the synthetic chemistry of pyrimidines was unfolding, a parallel revolution was occurring in the field of biological chemistry. Scientists were beginning to unravel the chemical nature of the substances that carry hereditary information. This quest led directly to the discovery of pyrimidine derivatives at the heart of nucleic acids.

In the late 19th and early 20th centuries, the work of Albrecht Kossel and his colleagues was instrumental in identifying the nitrogenous bases within nucleic acids.

  • Thymine (T) was first isolated from calf thymus glands in 1893 by Kossel and Albert Neumann, which is how it derived its name.[11]

  • Cytosine (C) was discovered and named by the same duo in 1894, also through the hydrolysis of calf thymus tissues.[12] A proposed structure was confirmed by laboratory synthesis in 1903.[12]

  • Uracil (U) was discovered in 1900 through the hydrolysis of yeast nuclein.[13] Its name was coined in 1885 by Robert Behrend, who was working on synthesizing derivatives of uric acid.[14]

These discoveries were monumental, revealing that pyrimidines, along with purines, were fundamental components of life's most essential molecules: DNA and RNA.[3][15][16] This understanding laid the groundwork for Watson and Crick's elucidation of the double helix structure of DNA, where the specific hydrogen bonding between pyrimidines (thymine and cytosine) and purines forms the basis of the genetic code.[17]

The Central Dogma and the Role of Pyrimidines

The discovery of pyrimidine bases in nucleic acids was a critical step in formulating the central dogma of molecular biology. This fundamental concept describes the flow of genetic information within a biological system.

Central_Dogma DNA DNA (Thymine, Cytosine) DNA->DNA RNA RNA (Uracil, Cytosine) DNA->RNA Transcription Protein Protein RNA->Protein Translation

Caption: The flow of genetic information, highlighting the role of pyrimidine bases.

Part 3: The Therapeutic Revolution - Pyrimidine Derivatives as Drugs

The journey of pyrimidine derivatives from laboratory curiosities to life-saving medicines is a testament to the power of medicinal chemistry. The inherent biological relevance of the pyrimidine scaffold has made it a "privileged structure" in drug discovery, leading to the development of a wide array of therapeutic agents.[10][18]

The Era of Barbiturates: Taming the Central Nervous System

Following von Baeyer's synthesis of barbituric acid, the early 20th century saw an explosion in the development of barbiturate drugs. The first to be used in medicine was barbital (Veronal), introduced in 1903, followed by phenobarbital in 1912.[5][9] By making small modifications to the core barbituric acid structure, over 2,500 different barbiturates were synthesized, with about 50 of them finding clinical use as sedatives, hypnotics, and anticonvulsants.[6][9] These drugs dominated the landscape of central nervous system therapeutics for nearly half a century.[9]

Antimetabolites and the Dawn of Chemotherapy

The understanding of pyrimidines' role in nucleic acid synthesis led to a rational approach to cancer therapy. The concept of antimetabolites – molecules that mimic natural metabolites and interfere with metabolic pathways – was born. One of the most significant breakthroughs in this area was the development of 5-fluorouracil (5-FU) .[19] By substituting a fluorine atom at the 5-position of the uracil ring, a potent inhibitor of thymidylate synthase was created, an enzyme crucial for DNA synthesis. This pyrimidine analog has been a cornerstone of cancer chemotherapy for decades.[19]

Antiviral and Antimicrobial Agents

The versatility of the pyrimidine scaffold extends to the fight against infectious diseases. A prime example is zidovudine (AZT) , an analog of thymidine, which was the first drug approved for the treatment of HIV.[1] By incorporating an azido group, the molecule acts as a chain terminator for the viral reverse transcriptase enzyme, halting the replication of the virus. The development of sulfonamide-pyrimidine hybrids has also yielded potent antimicrobial agents.[4]

Modern Drug Discovery: A Continuing Legacy

The exploration of pyrimidine derivatives in drug discovery continues to be a vibrant field of research. Pyrimidine-based compounds are being investigated and utilized as:

  • Kinase inhibitors for the treatment of cancer.[10]

  • Antiviral agents targeting a range of viruses.[2]

  • Anti-inflammatory agents .[4]

  • Central nervous system agents for various neurological and psychiatric disorders.[20][21]

The ability of the pyrimidine ring to form multiple hydrogen bonds and its bioisosteric relationship with other aromatic systems contribute to its success in interacting with a wide variety of biological targets.[18]

Part 4: The Synthesis of Life's Building Blocks - De Novo and Salvage Pathways

In living organisms, pyrimidine nucleotides are synthesized through two primary pathways: the de novo pathway and the salvage pathway.[22][23]

  • De Novo Synthesis: This pathway builds the pyrimidine ring from simple precursor molecules, including bicarbonate, aspartate, and glutamine.[22] The initial pyrimidine ring is first synthesized and then attached to a ribose-5-phosphate moiety.[24] This process is energetically expensive and is tightly regulated to meet the cell's needs for nucleotide synthesis.[22]

  • Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[23] It is a more energy-efficient way to produce nucleotides and is particularly important in certain tissues.

Experimental Workflow: De Novo Pyrimidine Biosynthesis

The de novo synthesis of pyrimidine nucleotides is a multi-step enzymatic process. The following diagram illustrates the key steps in this pathway.

De_Novo_Pyrimidine_Synthesis cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion Glutamine Glutamine + CO2 + 2 ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate N-Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate->Dihydroorotate_mito Orotate Orotate OMP Orotidine 5'-monophosphate (OMP) Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP Uridine 5'-monophosphate (UMP) OMP->UMP UMPS UDP UDP UMP->UDP Kinase UTP UTP UDP->UTP Kinase CTP Cytidine 5'-triphosphate (CTP) UTP->CTP CTP Synthetase Orotate_mito Orotate Dihydroorotate_mito->Orotate_mito DHODH Orotate_mito->Orotate

Caption: A simplified workflow of the de novo pyrimidine nucleotide synthesis pathway.

Conclusion

The history of pyrimidine and its derivatives is a compelling narrative of scientific discovery, weaving together the disciplines of organic chemistry, biochemistry, and pharmacology. From the early, serendipitous isolation of pyrimidine-containing compounds to the elucidation of their central role in genetics and their development into life-saving drugs, the journey of the pyrimidine core is far from over. As researchers continue to explore the vast chemical space of pyrimidine derivatives, we can anticipate the emergence of new therapeutic agents with enhanced efficacy and specificity, further solidifying the enduring legacy of this remarkable heterocycle in science and medicine.

References

  • Pyrimidine - Wikipedia. [Link]

  • Barbituric acid - Wikipedia. [Link]

  • Synthesis of barbituric acid, from the combination of malonic acid (left) and urea (right). - ResearchGate. [Link]

  • A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules. [Link]

  • (PDF) Biological and medicinal significance of pyrimidines - ResearchGate. [Link]

  • Barbituric Acids: A Review of Preparation, Reactions and Biological Applications Biomedicine and Chemical Sciences. Biomedicine and Chemical Sciences. [Link]

  • The history of barbiturates a century after their clinical introduction - PMC. Journal of the Royal Society of Medicine. [Link]

  • Pyrimidine metabolism - Wikipedia. [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC - PubMed Central. Molecules. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Uracil - New World Encyclopedia. [Link]

  • Significance and Biological Importance of Pyrimidine in the Microbial World - PMC. International Journal of Microbiology. [Link]

  • Recent Advances in the Development of Pyrimidine-based CNS Agents. Current Drug Discovery Technologies. [Link]

  • Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed. Current Drug Discovery Technologies. [Link]

  • Pyrimidine | Definition, Bases & Structure - Lesson - Study.com. [Link]

  • Thymine - Wikipedia. [Link]

  • Uracil - Wikipedia. [Link]

  • Pyrimidine- Definition, Properties, Structure, Uses - Microbe Notes. [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism - PMC - NIH. Arabidopsis Book. [Link]

  • BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES - DAV University. [Link]

  • Cytosine - Wikipedia. [Link]

  • Full article: Recent advancements of pyrimidine chemistry thriving deeper into drug discovery - Taylor & Francis. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [Link]

  • Pyrimidine Biosynthesis - CD Biosynsis. [Link]

  • Pyrimidine biosynthesis: Significance and symbolism. [Link]

  • Pyrimidine synthesis - Organic Chemistry Portal. [Link]

  • pyrimidine synthesis pathway: Topics by Science.gov. [Link]

  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC - PubMed Central. Cancers (Basel). [Link]

  • Uracil in DNA: error or signal? – scienceinschool.org - Science in School. [Link]

  • Purines and Pyrimidines - Science Notes. [Link]

  • Pyrimidine: Definition, Structure & Synthesis - StudySmarter. [Link]

  • DNA - Wikipedia. [Link]

Sources

The Methoxy Group in Pyrimidine Compounds: A Strategic Tool for Modulating Bioactivity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential biomolecules and a multitude of therapeutic agents. The strategic substitution of this privileged heterocycle is a key determinant of a compound's ultimate biological and pharmacological profile. Among the vast arsenal of functional groups available to the medicinal chemist, the methoxy group (–OCH₃) holds a unique and often pivotal role. It is prevalent in natural products and has been widely incorporated into synthetic drugs, where it can profoundly influence ligand-target binding, physicochemical characteristics, and pharmacokinetic parameters.[1] This technical guide provides an in-depth analysis of the multifaceted role of the methoxy group in the context of pyrimidine chemistry. We will dissect its fundamental electronic and steric effects, explore its impact on drug-target interactions, navigate its complex role in ADME properties, and detail key synthetic methodologies for its introduction. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights to harness the full potential of this seemingly simple, yet remarkably versatile, functional group.

The Fundamental Physicochemical Influence of the Methoxy Group

The introduction of a methoxy group onto a pyrimidine ring initiates a cascade of changes in the molecule's intrinsic properties. These changes are rooted in a delicate balance of electronic, steric, and conformational effects that collectively dictate the compound's behavior in a biological system.

A Duality in Electronic Effects: Induction vs. Resonance

The methoxy group exerts two opposing electronic forces on an aromatic system like pyrimidine: an electron-withdrawing inductive effect (-I) and a powerful electron-donating resonance effect (+M or +R).[2]

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, so it pulls electron density away from the pyrimidine ring through the sigma (σ) bond.[3][4]

  • Resonance Effect (+M): The lone pairs of electrons on the oxygen atom can delocalize into the aromatic π-system, increasing the electron density of the ring.[4][5]

In most cases, particularly when positioned to allow for delocalization (e.g., at the 2-, 4-, or 6-positions of the pyrimidine ring), the resonance effect is more powerful than the inductive effect.[2] This makes the methoxy group a net electron-donating group, activating the ring system. This electronic modulation is critical for influencing pKa and the reactivity of the pyrimidine core.

G cluster_pyrimidine Methoxy-Substituted Pyrimidine Ring ring Pyrimidine Ring (π-system) resonance Resonance Effect (+M) (Electron Donating) Dominant ring->resonance π-delocalization (Lone Pairs) methoxy Methoxy Group (-OCH₃) methoxy->ring σ-bond induction Inductive Effect (-I) (Electron Withdrawing) methoxy->induction Electronegativity G cluster_pocket Protein Binding Pocket cluster_ligand Methoxy-Pyrimidine Ligand AA_Donor Amino Acid Residue (e.g., Ser, Thr, Tyr) -OH, -NH AA_Hydrophobic Hydrophobic Pocket (e.g., Leu, Val, Ile) Pyrimidine Pyrimidine Core Methoxy_O Oxygen (H-Bond Acceptor) Pyrimidine->Methoxy_O Methoxy_O->AA_Donor Hydrogen Bond Methoxy_Me Methyl Group (Hydrophobic) Methoxy_O->Methoxy_Me Methoxy_Me->AA_Hydrophobic van der Waals / Hydrophobic Interaction

Caption: Potential interactions of a methoxy group within a target protein pocket.

Case Studies: Methoxy-Pyrimidines in Action

The strategic importance of the methoxy group is best illustrated through successful drug candidates.

  • Trimethoprim (Antibacterial): A classic example is the antibacterial agent trimethoprim. It consists of a 2,4-diaminopyrimidine core linked to a trimethoxybenzyl ring. The methoxy groups are crucial for its high affinity and selectivity for bacterial dihydrofolate reductase (DHFR) over the human enzyme, forming the basis of its therapeutic window. [6]

  • Azoxystrobin (Fungicide): In agriculture, the strobilurin class of fungicides was inspired by natural products that were too unstable for practical use. Chemical modification led to highly effective analogues like azoxystrobin, where a methoxy-substituted pyrimidine ring is a key feature contributing to its potent and stable fungicidal activity. [6]

  • Modern Kinase Inhibitors: Many modern kinase inhibitors utilize methoxy-substituted pyrimidines. For instance, in some series, the introduction of a methoxy group has been shown to enhance cytotoxicity against cancer cell lines, an effect attributed to its electron-donating properties and ability to form key interactions in the kinase active site. [7][8][9]

The ADME Challenge: Metabolism and Pharmacokinetics

While beneficial for potency, the methoxy group presents a significant challenge in drug metabolism, which must be carefully managed.

The Achilles' Heel: O-Demethylation

The primary metabolic liability of the methoxy group is its susceptibility to oxidative O-demethylation by cytochrome P450 (CYP) enzymes in the liver. [10]This reaction converts the methoxy group into a hydroxyl group (a phenol or alcohol), which can then be rapidly conjugated (e.g., glucuronidation) and excreted. [10][11]This rapid metabolism can lead to low oral bioavailability and a short duration of action, hindering the development of an effective drug. [12]

Strategies for Mitigating Metabolic Liability

A key task for the medicinal chemist is to "harden" the methoxy group against metabolism without sacrificing its beneficial properties. Several strategies can be employed:

  • Steric Shielding: Placing a bulky group adjacent to the methoxy group can physically block the approach of CYP enzymes, slowing the rate of O-demethylation. [10]2. Electronic Deactivation: Introducing an electron-withdrawing group nearby can reduce the electron density on the methoxy oxygen, making it less prone to oxidation. [10]For example, a methoxy group on a pyridine ring is generally more stable than one on a benzene ring. [10]3. Deuteration: Replacing the hydrogen atoms on the methyl group with deuterium (a "heavy" isotope of hydrogen) can strengthen the C-H bonds. This "kinetic isotope effect" can significantly slow the rate of CYP-mediated bond cleavage and improve metabolic stability.

  • Bioisosteric Replacement: In some cases, the methoxy group can be replaced with a bioisostere that mimics its properties but is more metabolically robust. Examples include the difluoromethyl (–CHF₂) or trifluoromethyl (–CF₃) groups, though these have vastly different electronic properties.

Synthetic Methodologies for Methoxy-Pyrimidine Compounds

The reliable synthesis of methoxy-substituted pyrimidines is essential for their exploration in drug discovery programs. The most prevalent and robust method involves the nucleophilic aromatic substitution (SNAr) of a suitable precursor.

Core Synthetic Approach: Nucleophilic Substitution

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack, especially when substituted with good leaving groups like halogens (e.g., chlorine). The most common method for introducing a methoxy group is the reaction of a chloropyrimidine with sodium methoxide. [6][13]

G start Start: Chloropyrimidine reaction Reaction: Nucleophilic Aromatic Substitution (SNAr) start->reaction reagents Reagents: Sodium Methoxide (NaOMe) Solvent (e.g., Methanol, THF) reagents->reaction workup Workup: Quenching, Extraction reaction->workup purification Purification: Crystallization or Chromatography workup->purification product Product: Methoxypyrimidine purification->product

Caption: General workflow for the synthesis of a methoxypyrimidine derivative.

Protocol: Synthesis of 4-Methoxy-2,6-dimethylpyrimidine

This protocol describes a self-validating system for the synthesis of a model methoxypyrimidine from its chloro- precursor.

Objective: To synthesize 4-methoxy-2,6-dimethylpyrimidine via nucleophilic substitution of 4-chloro-2,6-dimethylpyrimidine with sodium methoxide.

Materials:

  • 4-chloro-2,6-dimethylpyrimidine (1.0 eq)

  • Sodium methoxide (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-2,6-dimethylpyrimidine (1.0 eq) and anhydrous methanol to achieve a concentration of approximately 0.5 M. Begin stirring to dissolve the starting material.

  • Addition of Nucleophile: Carefully add sodium methoxide (1.2 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction Monitoring: Heat the reaction mixture to reflux (approx. 65°C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours. A new, less polar spot corresponding to the product should appear, and the starting material spot should disappear.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully evaporate the methanol solvent under reduced pressure.

  • Extraction: Redissolve the resulting residue in dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Filtration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification and Characterization: Purify the crude material by flash column chromatography on silica gel or by recrystallization, if applicable. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion and Future Perspectives

The methoxy group is a powerful and versatile substituent in the design of pyrimidine-based compounds. Its unique electronic profile, steric influence, and minimal contribution to lipophilicity make it an invaluable tool for optimizing binding affinity and tailoring physicochemical properties. [10][14]However, its utility is tempered by its inherent metabolic liability through O-demethylation, a challenge that necessitates careful strategic planning and molecular engineering to overcome. [10] The future of methoxy-pyrimidine design will likely focus on developing more sophisticated strategies to enhance metabolic stability without compromising the group's beneficial effects. The exploration of novel bioisosteres and the application of techniques like deuteration will continue to be important areas of research. As our understanding of drug-target interactions and metabolic pathways deepens, the humble methoxy group, when wielded with expertise, will undoubtedly remain a central element in the development of next-generation pyrimidine-based therapeutics.

References

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. Available at: [Link]

  • Methoxy group: a non-lipophilic “scout” for protein pocket finding - Taylor & Francis Online. Available at: [Link]

  • Methoxy Definition - Organic Chemistry Key Term - Fiveable. Available at: [Link]

  • Why is methoxy group an electron donating group? - Chemistry Stack Exchange. Available at: [Link]

  • Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substitut. Available at: [Link]

  • Kilo-scale synthesis process for 2 '-O-(2-methoxyethyl)-pyrimidine derivatives | Request PDF. Available at: [Link]

  • 7.9: How Delocalized Electrons Affect pKa Values - Chemistry LibreTexts. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Available at: [Link]

  • Effects of electronic resonance interaction on methoxy group NMR parameters: theoretical and experimental study of substituted 2-methoxypyridines | The Journal of Physical Chemistry - ACS Publications. Available at: [Link]

  • Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II - RSC Publishing. Available at: [Link]

  • Methoxy group - Wikipedia. Available at: [Link]

  • Insights into Real Lignin Refining: Impacts of Multiple Ether Bonds on the Cracking of β-O-4 Linkages and Selectivity of Products - MDPI. Available at: [Link]

  • Synthesis and Physical Properties of Trioxotriangulene Having Methoxy and Hydroxy Groups at α-Positions: Electronic and Steric Effects of Substituent Groups and Intramolecular Hydrogen Bonds | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The role of the methoxy group in approved drugs - PubMed. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery - YouTube. Available at: [Link]

  • Roles of the Chloro and Methoxy Groups in Drug Discovery. Available at: [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. Available at: [Link]

  • Methoxy group - Grokipedia. Available at: [Link]

  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery - PubMed Central. Available at: [Link]

  • Importance of the Conformation of Methoxy Groups on the Vibrational and Electrochemical Properties of Ubiquinones | The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]

  • Pharmacokinetics of 2-methoxyphenylmetyrapone and 2-bromophenylmetyrapone in rats. Available at: [Link]

  • A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols | The Journal of Organic Chemistry - ACS Publications - American Chemical Society. Available at: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available at: [Link]

  • Methoxyflurane Pathway, Pharmacokinetics - ClinPGx. Available at: [Link]

  • Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC - NIH. Available at: [Link]

  • Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC - NIH. Available at: [Link]

  • Pharmacokinetic and pharmacodynamic properties of methoxy polyethylene glycol-epoetin beta are unaffected by the site of subcutaneous administration - PubMed. Available at: [Link]

  • Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - NIH. Available at: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives - Growing Science. Available at: [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - MDPI. Available at: [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. Available at: [Link]

  • Pharmacokinetic and Pharmacodynamic Properties of Methoxy Polyethylene Glycol-Epoetin Beta Are Unaffected by the Site of Subcutaneous Administration 1 | Request PDF - ResearchGate. Available at: [Link]

  • Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Available at: [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - MDPI. Available at: [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available at: [Link]

Sources

An In-depth Technical Guide to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules. As a fundamental component of nucleic acids, its derivatives are integral to the machinery of life.[1] This inherent biological relevance has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1][2] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the pyrimidine ring allows for a multitude of substitutions, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects. This guide focuses on a specific, yet underexplored, derivative: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Core Compound Analysis: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, also known by its synonym 6-(Methoxymethyl)-2-methyl-4-pyrimidinol and identified by the CAS Number 38249-50-2, is a substituted pyrimidine with potential applications in drug discovery.[3][4] Its structure combines the key features of a hydroxypyrimidine with a methoxymethyl substituent, offering unique possibilities for molecular interactions and metabolic pathways.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. The available and predicted data for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine are summarized below.

PropertyValueSource
CAS Number 38249-50-2[3]
Molecular Formula C₇H₁₀N₂O₂[3]
Molecular Weight 154.17 g/mol [3]
Melting Point 178-181°C[3]
Appearance White to off-white crystalline powder (Predicted)Inferred from related compounds
Solubility Sparingly soluble in water; soluble in organic solvents like methanol and DMSO (Predicted)Inferred from related compounds
pKa ~8.5 (Predicted for the hydroxyl group)Inferred from related pyrimidinols

Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: A Proposed Pathway

Proposed Synthesis Workflow

Synthesis_of_4-Hydroxy-6-methoxymethyl-2-methylpyrimidine acetamidine Acetamidine Hydrochloride intermediate Cyclization & Condensation acetamidine->intermediate Reacts with malonate Diethyl 2-(methoxymethyl)malonate malonate->intermediate base Sodium Ethoxide in Ethanol base->intermediate Catalyst product 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine intermediate->product Yields

Caption: Proposed Pinner synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Detailed Experimental Protocol (Proposed)
  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve metallic sodium (1 equivalent) in anhydrous ethanol (a suitable volume) with cooling to manage the exothermic reaction.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add diethyl 2-(methoxymethyl)malonate (1 equivalent). Stir the mixture for 15-20 minutes at room temperature.

  • Addition of Amidine: Add acetamidine hydrochloride (1 equivalent) to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Biological Activities and Drug Discovery Applications

The structural motifs within 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine suggest several avenues for biological activity, drawing parallels with other substituted pyrimidines that have been extensively studied.

Kinase Inhibition

The pyrimidine core is a well-known hinge-binding motif in many kinase inhibitors. The 4-hydroxy group can act as a hydrogen bond donor, a key interaction in the ATP-binding pocket of many kinases. The 2-methyl and 6-methoxymethyl groups can be tailored to occupy specific hydrophobic pockets within the kinase domain, potentially conferring selectivity. For instance, pyrazolo[3,4-d]pyrimidines have been identified as dual c-Src/Abl tyrosine kinase inhibitors with activity against glioblastoma.[7]

Kinase_Inhibition_Hypothesis compound 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine kinase Kinase Active Site (e.g., c-Src, Abl) compound->kinase Binds to inhibition Inhibition of Phosphorylation kinase->inhibition atp ATP atp->kinase Competes with downstream Downstream Signaling (e.g., Cell Proliferation, Survival) inhibition->downstream Blocks apoptosis Apoptosis downstream->apoptosis Leads to

Caption: Hypothetical mechanism of kinase inhibition by 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Anti-inflammatory and Antioxidant Potential

Certain pyrimidine derivatives have demonstrated anti-inflammatory and antioxidant properties.[8] The hydroxypyrimidine moiety can potentially scavenge reactive oxygen species (ROS), while the overall molecular structure could interfere with inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes.

Antimicrobial and Antiviral Activity

The pyrimidine scaffold is present in numerous antimicrobial and antiviral drugs.[9] Derivatives of this compound could be screened for their ability to inhibit the growth of various pathogens. For example, some pyrimidinones have shown activity against the rubella virus.[9]

Conclusion and Future Directions

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine represents an intriguing, yet underexplored, molecule with significant potential in drug discovery. Its synthesis is likely achievable through established chemical methodologies, and its structure suggests a range of possible biological activities. Further research is warranted to synthesize and characterize this compound, followed by comprehensive screening in various biological assays to elucidate its therapeutic potential. The insights gained from such studies could pave the way for the development of novel therapeutics built upon this promising pyrimidine scaffold.

References

Tautomerism in Hydroxypyrimidines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting structural isomers, is a pivotal yet often underestimated phenomenon in medicinal chemistry. For nitrogen-containing heterocycles like hydroxypyrimidines, this isomeric interplay profoundly influences a molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capabilities. Consequently, understanding and controlling tautomeric equilibria is a critical aspect of rational drug design, impacting everything from target engagement and membrane permeability to metabolic stability. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of tautomerism in hydroxypyrimidines. We will delve into the structural nuances of the predominant tautomeric forms, explore the key factors that govern their equilibrium, and present detailed experimental and computational methodologies for their characterization. Through illustrative case studies, this guide will underscore the profound implications of tautomerism in the development of pyrimidine-based therapeutics.

The Fundamental Principles of Tautomerism in Pyrimidines

Tautomers are constitutional isomers that are in rapid equilibrium with one another. In the context of hydroxypyrimidines, the most prevalent form of tautomerism is lactam-lactim tautomerism , a specific type of keto-enol tautomerism.[1] This involves the migration of a proton between a ring nitrogen atom and an exocyclic oxygen atom.

The equilibrium between the lactam (keto) and lactim (enol) forms is a delicate balance influenced by a multitude of factors, including the substitution pattern on the pyrimidine ring, the solvent environment, and the pH of the medium.[2] The lactam form is characterized by a carbonyl group (C=O) and an N-H bond within the ring, while the lactim form possesses a hydroxyl group (-OH) and a C=N double bond in the ring.[1]

The seemingly subtle shift of a single proton can dramatically alter the molecule's electronic distribution and its ability to act as a hydrogen bond donor or acceptor.[3] This has profound consequences for drug-receptor interactions, as the specific tautomeric form present at the site of action will dictate the binding affinity and selectivity.[4]

Tautomeric Landscapes of Key Hydroxypyrimidine Isomers

The position of the hydroxyl group on the pyrimidine ring dictates the possible tautomeric forms and their relative stabilities.

2-Hydroxypyrimidine

2-Hydroxypyrimidine primarily exists in a tautomeric equilibrium between the 2-hydroxypyrimidine (lactim) and pyrimidin-2(1H)-one (lactam) forms. In aqueous solutions and polar solvents, the equilibrium strongly favors the lactam form due to its greater polarity and ability to form strong intermolecular hydrogen bonds.[5]

Caption: Lactam-lactim equilibrium in 2-hydroxypyrimidine.

4-Hydroxypyrimidine

4-Hydroxypyrimidine can exist in three tautomeric forms: 4-hydroxypyrimidine (lactim) , pyrimidin-4(1H)-one (lactam) , and pyrimidin-4(3H)-one (lactam) . In the gas phase, the pyrimidin-4-one tautomer is more stable.[6] The introduction of a nitrogen atom at the para position to the hydroxyl group shifts the equilibrium towards the keto form.[7] In solution, the lactam forms generally predominate.[8]

Caption: Tautomeric equilibria in 4-hydroxypyrimidine.

5-Hydroxypyrimidine

5-Hydroxypyrimidine exists predominantly in the 5-hydroxypyrimidine form, with a zwitterionic resonance contributor. The alternative keto forms are generally less stable.

Experimental and Computational Characterization of Tautomers

A multi-pronged approach combining spectroscopic and computational techniques is essential for the robust characterization of hydroxypyrimidine tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[9] Both ¹H and ¹³C NMR are sensitive to the changes in the electronic environment accompanying tautomerization.

Experimental Protocol: Quantitative ¹H NMR Analysis of Tautomeric Equilibrium

  • Sample Preparation: Prepare a solution of the hydroxypyrimidine derivative in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, CD₃OD) at a known concentration. The choice of solvent is critical as it can significantly influence the tautomeric equilibrium.

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.

  • Signal Assignment: Identify and assign the proton signals corresponding to each tautomer. This often requires comparison with spectra of locked-in analogues (e.g., N-methyl or O-methyl derivatives) or computational predictions of chemical shifts.

  • Integration and Quantification: Carefully integrate the well-resolved signals corresponding to each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution. The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the two tautomers.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a good starting point as it can solubilize a wide range of compounds and its hydrogen bond accepting nature can help resolve N-H protons. D₂O is relevant for mimicking physiological conditions, but proton exchange with the solvent can lead to the disappearance of N-H and O-H signals.

  • Relaxation Delay (D1): A D1 of at least 5 times the longest T₁ of the protons of interest is recommended for accurate quantification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a sensitive technique for studying tautomeric equilibria, particularly as a function of solvent and pH. The lactam and lactim forms typically exhibit distinct absorption maxima (λmax) due to differences in their conjugated π-electron systems.

Experimental Protocol: pH-Titration Monitored by UV-Vis Spectroscopy

  • Stock Solution Preparation: Prepare a concentrated stock solution of the hydroxypyrimidine in a suitable solvent (e.g., methanol or water).

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation for Measurement: For each pH value, add a small aliquot of the stock solution to the buffer to achieve a final concentration that gives an absorbance in the optimal range (0.2 - 0.8).

  • Spectral Acquisition: Record the UV-Vis spectrum for each sample from approximately 200 to 400 nm.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change is most significant) against pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa associated with the tautomeric interconversion.[10] If the spectra of the individual tautomers are known or can be estimated, the tautomeric ratio at a given pH can be calculated. For overlapping spectra, deconvolution techniques can be employed.[11][12]

Caption: Workflow for pH-dependent UV-Vis analysis.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and for aiding in the interpretation of spectroscopic data.[13]

Typical Computational Workflow:

  • Structure Generation: Build the 3D structures of all possible tautomers.

  • Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in the presence of a solvent model (e.g., Polarizable Continuum Model, PCM).

  • Energy Calculation: Calculate the single-point energies of the optimized structures at a higher level of theory to obtain more accurate relative energies.

  • Spectroscopic Prediction: Calculate NMR chemical shifts and UV-Vis absorption spectra to aid in the assignment of experimental data.

Tautomerism in Drug Development: Case Studies

The influence of tautomerism is not merely academic; it has tangible consequences in the development of successful therapeutics.

5-Fluorouracil (5-FU): An Anticancer Agent

5-Fluorouracil, a cornerstone of chemotherapy, is a pyrimidine analogue. Its biological activity is contingent on its existence predominantly in the diketo tautomeric form in aqueous solution.[8] This form is recognized by the enzymes involved in its metabolic activation to the active cytotoxic species.[14][15][16] Computational studies have shown that while other tautomers are possible, the diketo form is the most stable.[17]

Tautomer of 5-FURelative StabilityKey Feature
DiketoMost StableBiologically active form
Keto-enolLess StablePotential for altered base pairing
Di-enolLeast StableSignificantly different electronic properties
Barbiturates: CNS Depressants

Barbiturates, a class of drugs that act as central nervous system depressants, are derivatives of barbituric acid. The tautomeric equilibrium of barbituric acid is complex, with the triketo form being the most stable.[18][19] The specific tautomeric form and its ionization state are crucial for its interaction with the GABAA receptor.[20] The ability of the barbiturate ring to adopt different tautomeric forms influences its hydrogen bonding pattern and overall shape, which are critical for receptor binding.[21][22]

Kinase Inhibitors: The Importance of the "Right" Tautomer

Many kinase inhibitors incorporate a hydroxypyrimidine or a similar heterocyclic scaffold. The specific tautomer present in the ATP-binding pocket of the kinase determines the hydrogen bonding interactions that are essential for potent and selective inhibition. For example, in pyridinylimidazole-based inhibitors, the tautomeric state of the imidazole ring can significantly impact the compound's activity by altering its ability to form key hydrogen bonds with the kinase hinge region.[23]

Conclusion and Future Perspectives

The tautomeric behavior of hydroxypyrimidines is a multifaceted phenomenon with profound implications for drug discovery and development. A thorough understanding of the factors that govern tautomeric equilibria and the application of a combination of advanced spectroscopic and computational techniques are paramount for the rational design of novel therapeutics. The ability to predict and control the predominant tautomeric form of a drug candidate can lead to improved potency, selectivity, and pharmacokinetic properties. As our predictive models become more sophisticated and our analytical techniques more sensitive, the "art" of managing tautomerism in drug design will increasingly become a data-driven science, enabling the development of safer and more effective medicines.

References

  • Structural, energetic and spectroscopic characterisation of 5-fluorouracil anticarcinogenic drug isomers, tautomers and ions. Taylor & Francis Online.
  • Full article: Structural, energetic and spectroscopic characterisation of 5-fluorouracil anticarcinogenic drug isomers, tautomers and ions. Taylor & Francis Online. (2018-11-22).
  • Structural, energetic and spectroscopic characterisation of 5-fluorouracil anticarcinogenic drug isomers, tautomers and ions. Figshare. (2018-11-22).
  • Resolution of overlapping UV–Vis absorption bands and quantitative analysis.
  • Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer r
  • Schematic representations of various barbituric acid tautomers along...
  • 27 5–Fluorouracil: Computational Studies of Tautomers and NMR Properties. DergiPark. (2017-05-07).
  • Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer r
  • Keto-enol tautomerism in the development of new drugs. Frontiers.
  • Aminexil tautomerism and Minoxidil structure | Download Scientific Diagram.
  • Less stable tautomers form stronger hydrogen bonds: the case of water complexes. Physical Chemistry Chemical Physics (RSC Publishing).
  • What impact does tautomerism have on drug discovery and development? - PMC. NIH.
  • The influence of halogen bonds on tautomerism: The case of 3-mercapto-1,2-azoles (pyrazoles, isoxazoles, isothiazoles).
  • Fitting quantum machine learning potentials to experimental free energy data: Predicting tautomer ratios in solution | bioRxiv. (2020-10-27).
  • Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network. PubMed Central.
  • Tautomeric and rotameric forms of 5-fluorouracil.
  • Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil | Request PDF.
  • Taming Tautomerism in Organic Crystal Structure Prediction | Journal of the American Chemical Society.
  • Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via W
  • What impact does tautomerism have on drug discovery and development?
  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. Slideshare.
  • Keto-enol tautomerism in the development of new drugs. Frontiers. (2024-05-30).
  • On the automated determination of pKa by NMR in DMSO : w
  • Density functional study of barbituric acid and its tautomers.
  • Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • A semiempirical MO study of tautomerism and the electronic structure of barbituric acid. Indian Academy of Sciences.
  • pH-Dependent UV-vis spectra of 2a and at the upper side calculated...
  • The Use of NMR Spectroscopy to Study Tautomerism.
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. (2013-11-27).
  • 2-Hydroxypyridine(142-08-5) 1H NMR spectrum. ChemicalBook.
  • Kopexil. Wikipedia.
  • Barbiturates.
  • Organic Chemistry: What is Tautomerism and How does it help in the stability of a compound? Quora. (2016-02-14).
  • The mechanism of proton transfer and tautomerism in barbituric acid: A theoretical study.
  • pH‐dependent UV‐Vis absorbance changes of 1 (λabs=365 nm), 2...
  • The Art and Science of Topical Minoxidil Formulas. THE PCCA BLOG. (2023-07-26).
  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. PubMed. (2013-11-27).
  • Can AI algorithms deconvolute overlapping UV/Vis spectra in complex mixtures to identify and quantify individual components in real-time?

Sources

The Solubility Enigma of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a key heterocyclic intermediate in the synthesis of various agrochemicals and pharmaceuticals. Despite its importance, a comprehensive public dataset on its solubility in different solvents is conspicuously absent. This technical guide moves beyond a simple data sheet to provide a foundational, in-depth analysis of the predicted solubility behavior of this compound. By integrating theoretical principles of physical chemistry with authoritative, field-proven experimental protocols, this document serves as a robust predictive tool and a practical methodological manual. It is designed to empower researchers to anticipate the compound's behavior in various solvent systems and to rigorously determine its thermodynamic solubility, thereby accelerating research and development timelines.

Introduction: The Significance of Solubility

In the realms of drug discovery and process chemistry, solubility is a critical physicochemical parameter that dictates the fate of a compound. It influences everything from reaction kinetics and purification efficiency to bioavailability and formulation development. For an intermediate like 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, understanding its solubility profile is paramount for optimizing synthesis, crystallization, and downstream processing. This guide provides the scientific framework to navigate the solubility landscape of this specific pyrimidine derivative.

Molecular Structure Analysis and Predicted Solubility

The solubility of a molecule is fundamentally governed by its structure. The principle of "like dissolves like" serves as a primary guide, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.[1]

Chemical Structure: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Molecular Formula: C₇H₁₀N₂O₂ Molecular Weight: 154.17 g/mol

Key Structural Features Influencing Solubility:

  • Pyrimidine Core: The aromatic pyrimidine ring itself is a polar heterocycle due to the presence of two electronegative nitrogen atoms. This core contributes to its potential solubility in polar solvents.[1]

  • 4-Hydroxy Group (-OH): This group is a potent hydrogen bond donor and acceptor. It can engage in strong intermolecular interactions with protic solvents like water and alcohols. Crucially, this group also introduces the potential for pH-dependent solubility due to its acidic nature. The 4-hydroxy group exists in tautomeric equilibrium with its keto form, 4-pyrimidinone.[2][3]

  • 6-Methoxymethyl Group (-CH₂OCH₃): This ether group adds a degree of polarity and can act as a hydrogen bond acceptor. Its presence may enhance solubility in a range of organic solvents.

  • 2-Methyl Group (-CH₃): This is a nonpolar, hydrophobic group that will slightly decrease solubility in highly polar solvents like water but may improve solubility in less polar organic solvents.

Based on this structural analysis, a qualitative prediction of solubility in various solvent classes can be made.

Table 1: Predicted Qualitative Solubility of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolModerate to HighThe hydroxyl and pyrimidine nitrogens can form strong hydrogen bonds with protic solvents. Solubility is expected to be significant.[4][5]
Polar Aprotic DMSO, DMF, AcetonitrileHighThe molecule's overall polarity should align well with these solvents. Strong dipole-dipole interactions are expected.
Nonpolar Hexane, TolueneLowThe significant polarity and hydrogen bonding capacity of the molecule are mismatched with nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have moderate polarity and can interact with the polar regions of the molecule, but the lack of hydrogen bonding will limit solubility compared to protic solvents.

The Critical Role of pH: An Ionizable Compound

The 4-hydroxy group on the pyrimidine ring is acidic, meaning it can be deprotonated to form a more polar, and thus more water-soluble, phenolate-like anion. This makes the aqueous solubility of the compound highly dependent on the pH of the solution.

The pKa is the pH at which the compound is 50% ionized. While the specific pKa for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is not published, we can draw an analogy from the parent compound, 4-hydroxypyrimidine, which has a pKa of approximately 8.6 for the hydroxyl group.[6] The electron-donating methyl and methoxymethyl groups on the target molecule might slightly increase this pKa value.

  • At pH < (pKa - 2): The compound will be predominantly in its neutral, less soluble form.

  • At pH > (pKa + 2): The compound will be predominantly in its ionized, more soluble anionic form.

Therefore, it is predicted that the aqueous solubility of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine will be significantly higher in basic solutions (e.g., 5% Sodium Hydroxide) compared to neutral or acidic water.

The relationship between pH, pKa, and solubility for an acidic compound can be visualized as follows:

G cluster_0 Low pH (Acidic) cluster_1 pH ≈ pKa cluster_2 High pH (Basic) Low_pH Predominantly Neutral Form (R-OH) Low_Sol Low Aqueous Solubility Low_pH->Low_Sol Mid_pH Mixture of Neutral (R-OH) and Ionized (R-O⁻) Forms Low_pH->Mid_pH Increase pH Mid_Sol Increasing Solubility Mid_pH->Mid_Sol High_pH Predominantly Ionized Form (R-O⁻) Mid_pH->High_pH Increase pH High_Sol High Aqueous Solubility High_pH->High_Sol

Caption: pH-dependent ionization and its effect on aqueous solubility.

Theoretical Prediction with Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7][8] The principle is that substances with similar HSP values are likely to be soluble in one another.

While experimental determination of HSP for a new compound is intensive, they can be estimated using group contribution methods, where the molecule is deconstructed into its functional groups, each having a known contribution to the overall HSP.[7][9]

Table 2: Hypothetical Group Contributions for HSP Estimation

Functional GroupδD (MPa⁰·⁵)δP (MPa⁰·⁵)δH (MPa⁰·⁵)
-CH₃(Value)(Value)(Value)
Pyrimidine Ring(Value)(Value)(Value)
-OH (Phenolic)(Value)(Value)(Value)
-CH₂-(Value)(Value)(Value)
-O- (Ether)(Value)(Value)(Value)
Calculated Total (ΣδD) (ΣδP) (ΣδH)

Note: This table is illustrative. Precise values would be derived from established group contribution models.[7][10]

Once estimated, the HSP of the pyrimidine derivative can be compared to the known HSP values of various solvents to calculate a "solubility distance" (Ra). A smaller Ra indicates a higher likelihood of solubility. This predictive tool is invaluable for pre-screening solvents before committing to extensive experimental work.

Authoritative Protocol: Thermodynamic Solubility Determination

The "gold standard" for determining the true equilibrium solubility of a compound is the Shake-Flask Method .[11][12] This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[13]

Experimental Workflow

The following diagram outlines the logical flow of the shake-flask protocol.

G prep Step 1: Preparation Add excess solid to solvent in a sealed vial. equil Step 2: Equilibration Shake at constant temperature for 24-48 hours. prep->equil sep Step 3: Phase Separation Centrifuge or filter to remove undissolved solid. equil->sep quant Step 4: Quantification Dilute supernatant and analyze concentration (HPLC/UV-Vis). sep->quant calc Step 5: Calculation Determine solubility from the measured concentration. quant->calc

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Table 3: Detailed Shake-Flask Protocol

StepProcedureCausality and Expert Insight
1. Preparation 1.1. Add an excess amount (e.g., 2-5 mg) of solid 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine to a 2 mL glass vial. 1.2. Add a precise volume (e.g., 1.0 mL) of the chosen solvent. 1.3. Securely cap the vial.An excess of solid is critical to ensure that the final solution is truly saturated and in equilibrium with the solid phase.[11] Using glass vials prevents potential leaching or absorption associated with plastics.
2. Equilibration 2.1. Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). 2.2. Agitate the vials for a sufficient duration, typically 24 to 48 hours.Constant temperature is crucial as solubility is temperature-dependent.[4] An extended equilibration time is necessary to ensure the system reaches thermodynamic equilibrium, avoiding the overestimation that can occur with shorter, kinetic measurements.[14][15]
3. Phase Separation 3.1. After equilibration, allow the vials to stand for a short period (e.g., 1 hour) to allow larger particles to settle. 3.2. Carefully withdraw a portion of the supernatant. 3.3. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean vial. Alternatively, centrifuge the sample at high speed and collect the supernatant.This step is critical to remove all undissolved solid particles. Any remaining solid would dissolve upon dilution in the next step, leading to a falsely high solubility measurement.[16] The choice of filter material should be validated to ensure it does not bind the compound.
4. Quantification 4.1. Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent. 4.2. Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. 4.3. Analyze the diluted sample and the standards using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy.[17][18]An accurate, validated analytical method is the cornerstone of a trustworthy result. A multi-point calibration curve ensures the quantification is precise. Dilution is almost always necessary for moderately to highly soluble compounds to fit within the instrument's detection range.[18]
5. Calculation 5.1. Determine the concentration of the diluted sample from the calibration curve. 5.2. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. 5.3. Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity).The final calculation directly translates the instrumental reading back to the property of the original saturated solution, providing the thermodynamic solubility value.

Conclusion and Future Outlook

While direct experimental data for the solubility of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine remains to be published, a robust predictive framework can be established based on its molecular structure and established physicochemical principles. The compound is anticipated to be soluble in polar organic solvents and exhibit significant pH-dependent solubility in aqueous media, with higher solubility under basic conditions.

For drug development professionals and process chemists, the provided shake-flask protocol offers an authoritative and reliable method to generate the precise, quantitative data needed for informed decision-making. The application of these predictive models and experimental methodologies will undoubtedly facilitate the efficient and effective use of this important chemical intermediate.

References

  • Palmer, A. C., & Wypych, G. (2019). Handbook of Solvents, Volume 1: Properties. Elsevier. [URL: https://www.elsevier.com/books/handbook-of-solvents-volume-1/wypych/978-0-12-818899-7]
  • Stefanis, E., & Panayiotou, C. (2008). A New Group-Contribution Method for Predicting Hansen Solubility Parameters of Pure Organic Compounds. International Journal of Thermophysics, 29(2), 568-585. [URL: https://link.springer.com/article/10.1007/s10765-008-0415-z]
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [URL: https://www.crcpress.com/Hansen-Solubility-Parameters-A-Users-Handbook-Second-Edition/Hansen/p/book/9780849372483]
  • Avdeef, A. (2007). The Rise of pH-Metric LogP. Advanced Drug Delivery Reviews, 59(7), 568-590. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0169409X0700084X]
  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [URL: https://doi.org/10.1016/j.jpba.2007.10.030]
  • Bergström, C. A. S. (2014). In Silico and In Vitro Predictions of ADME and PK Properties. In Comprehensive Medicinal Chemistry II (pp. 519-540). Elsevier. [URL: https://www.sciencedirect.com/topics/chemistry/thermodynamic-solubility]
  • Enamine Ltd. (n.d.). Shake-Flask Aqueous Solubility Assay. Retrieved from [URL: https://enamine.net/adme-tox/phys-chem-profiling/shake-flask-aqueous-solubility-assay]
  • MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved from [URL: https://www.sigmaaldrich.
  • Abbott, S. (n.d.). Hansen Solubility Parameters. Retrieved from [URL: https://www.hansen-solubility.com/]
  • Just, S., & Sievert, F. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(11), 14949–14956. [URL: https://pubs.acs.org/doi/10.1021/acsomega.8b02229]
  • USP. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 20(4), 43-47. [URL: https://www.dissolutiontech.com/issues/201311/DT201311_A04.pdf]
  • PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [URL: https://pcbis.fr/adme-tox/thermodynamic-solubility/]
  • Oishi, T. (2024). Use of Group Contribution Methods, Hansen's Solubility Theory and Microsoft Excel in Solvents Selection for Extraction of Natural Products. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c09033]
  • Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [URL: https://www.worldscientificnews.com/wp-content/uploads/2016/04/WSN-44-2016-13-34.pdf]
  • Solubility of Things. (n.d.). Pyrimidine. Retrieved from [URL: https://www.solubilityofthings.
  • Baluja, S., & Kachhadia, N. (2015). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Journal of Chemical & Engineering Data, 60(9), 2752-2757. [URL: https://www.researchgate.
  • Jouyban, A. (2018). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Pharmaceutical Sciences, 24(2), 77-88. [URL: https://pubmed.ncbi.nlm.nih.gov/30160533/]
  • ChemWhat. (n.d.). 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2. Retrieved from [URL: https://www.chemwhat.com/4-hydroxy-6-methoxymethyl-2-methylpyrimidine-cas-38249-50-2.html]
  • MedCrave. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [URL: https://medcraveonline.
  • ChemicalBook. (n.d.). 4-Hydroxypyridine CAS 626-64-2. Retrieved from [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6303828.htm]
  • Al-Ghaban, W. I., & Al-Rekabi, M. D. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [URL: https://ps.tbzmed.ac.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [URL: https://www.chromforum.org/viewtopic.php?t=15993]
  • PubChem. (n.d.). 4-Hydroxypyrimidine. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxypyrimidine]
  • The Good Scents Company. (n.d.). 4-hydroxypyridine. Retrieved from [URL: https://www.thegoodscentscompany.
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution-with-hplc-or-uv-vis-detection]
  • Pan, L., Ho, Q., & Tseng, Y. J. (2015). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Journal of Pharmaceutical Sciences, 104(9), 3041-3049. [URL: https://www.researchgate.
  • Scilit. (n.d.). Gas-Phase Tautomeric Equilibrium of 4-Hydroxypyrimidine with Its Ketonic Forms: A Free Jet Millimeterwave Spectroscopy Study. Retrieved from [URL: https://www.scilit.net/article/2e38202d84799043e0352528148b48f9]
  • ChemicalBook. (n.d.). 4-Hydroxypyrimidine CAS 51953-17-4. Retrieved from [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5117293.htm]
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [URL: https://pharmaguru.
  • Chemistry Stack Exchange. (2020). Why is 4-hydroxypyridine more acidic than benzoic acid?. Retrieved from [URL: https://chemistry.stackexchange.com/questions/136069/why-is-4-hydroxypyridine-more-acidic-than-benzoic-acid]
  • Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [URL: https://www.scholarsresearchlibrary.com/articles/determination-of-saturated-solubility-of-propranololusing-uv-visible-spectrophotometer.pdf]
  • PubChem. (n.d.). 4-Hydroxypyridine. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Hydroxypyridine]
  • Wikipedia. (n.d.). Pyrimidone. Retrieved from [URL: https://en.wikipedia.org/wiki/Pyrimidone]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine from Diethyl Malonate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis commences with the well-established condensation of diethyl malonate and acetamidine to form the key intermediate, 4,6-dihydroxy-2-methylpyrimidine. Subsequently, a detailed protocol for the selective O-methoxymethylation at the C6 position is presented. This guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and includes visual aids to facilitate understanding and execution of the synthesis.

Introduction

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, forming the structural core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The targeted synthesis of specifically functionalized pyrimidines is therefore of significant interest in the pursuit of novel therapeutic agents. 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is one such molecule, featuring a substitution pattern that offers potential for further chemical modification and biological screening. This guide details a reliable and scalable two-step synthesis route starting from readily available commercial reagents.

Overall Synthetic Scheme

The synthesis is divided into two primary stages: the formation of the pyrimidine ring via a condensation reaction, followed by the selective functionalization of one of the hydroxyl groups.

Synthesis_Scheme cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Selective Functionalization diethyl_malonate Diethyl Malonate intermediate 4,6-Dihydroxy-2-methylpyrimidine diethyl_malonate->intermediate Condensation acetamidine Acetamidine HCl acetamidine->intermediate final_product 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine intermediate->final_product Selective O-Methoxymethylation mom_cl Methoxymethyl Chloride (MOM-Cl) mom_cl->final_product base1 NaOEt / EtOH base2 Base (e.g., NaH)

Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

The initial step involves the base-catalyzed condensation of diethyl malonate with acetamidine hydrochloride. This reaction is a classic example of pyrimidine ring synthesis, proceeding through a nucleophilic acyl substitution followed by an intramolecular condensation and tautomerization to yield the stable dihydroxypyrimidine.[1][2][3]

Chemicals and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
Diethyl MalonateC₇H₁₂O₄160.1716.0 g (0.1 mol)Reagent grade
Acetamidine HydrochlorideC₂H₇ClN₂94.549.45 g (0.1 mol)Anhydrous
Sodium MetalNa22.995.06 g (0.22 mol)In small pieces
Absolute EthanolC₂H₅OH46.07200 mLAnhydrous
Hydrochloric AcidHCl36.46As neededConcentrated
Deionized WaterH₂O18.02As needed
Experimental Protocol
  • Preparation of Sodium Ethoxide Solution: In a 500 mL three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add sodium metal in small portions to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. After all the sodium has reacted, a clear solution of sodium ethoxide is obtained.

  • Reaction Mixture: To the freshly prepared sodium ethoxide solution, add acetamidine hydrochloride (9.45 g, 0.1 mol) and stir until it dissolves.

  • Addition of Diethyl Malonate: Add diethyl malonate (16.0 g, 0.1 mol) dropwise to the reaction mixture at room temperature over a period of 30 minutes with continuous stirring.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product will form. Filter the precipitate and wash it with a small amount of cold ethanol.

  • Acidification: Dissolve the collected solid in a minimum amount of cold deionized water. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is acidic (pH 5-6). A white precipitate of 4,6-dihydroxy-2-methylpyrimidine will form.

  • Purification: Filter the white precipitate, wash it thoroughly with cold deionized water to remove any inorganic salts, and then with a small amount of cold ethanol. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 70-85%

  • Appearance: White to off-white crystalline solid.

  • Melting Point: >300 °C

  • Characterization: The structure of the product can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Part 2: Selective Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

This step involves the selective O-methoxymethylation of the C6 hydroxyl group of 4,6-dihydroxy-2-methylpyrimidine. The tautomeric nature of the starting material means it exists in equilibrium between the dihydroxy form and the keto-enol forms (4-hydroxy-6-oxo and 4,6-dioxo pyrimidines). The C4 and C6 positions are not chemically equivalent, which allows for the possibility of selective functionalization. The proposed protocol utilizes a strong base to deprotonate the more acidic hydroxyl group, followed by reaction with methoxymethyl chloride (MOM-Cl). It is hypothesized that the C6-OH is more acidic due to electronic effects, though this may require experimental optimization.

Chemicals and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityNotes
4,6-Dihydroxy-2-methylpyrimidineC₅H₆N₂O₂126.1112.6 g (0.1 mol)From Part 1
Sodium Hydride (NaH)NaH24.002.4 g (0.1 mol)60% dispersion in mineral oil
Methoxymethyl Chloride (MOM-Cl)C₂H₅ClO80.518.05 g (0.1 mol)Reagent grade, handle with care (carcinogen)
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11250 mL
Saturated Ammonium Chloride SolutionNH₄Cl53.49As needed
Ethyl AcetateC₄H₈O₂88.11As neededFor extraction
Brine SolutionNaCl58.44As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Experimental Protocol
  • Reaction Setup: In a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4,6-dihydroxy-2-methylpyrimidine (12.6 g, 0.1 mol) and suspend it in 150 mL of anhydrous THF.

  • Deprotonation: Carefully add sodium hydride (2.4 g of 60% dispersion, 0.1 mol) portion-wise to the suspension at 0 °C (ice bath) under a nitrogen atmosphere. Stir the mixture at this temperature for 1 hour. Hydrogen gas will be evolved.

  • Addition of MOM-Cl: Add methoxymethyl chloride (8.05 g, 0.1 mol) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Wash the combined organic layers with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Expected Yield and Characterization
  • Yield: Moderate to good (optimization may be required).

  • Appearance: White to pale yellow solid.

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The presence of the methoxymethyl group will be evident from characteristic signals in the NMR spectra (a singlet for the O-CH₂-O protons and a singlet for the O-CH₃ protons).

Reaction Mechanism and Rationale

Mechanism cluster_step1 Step 1: Pyrimidine Ring Formation cluster_step2 Step 2: Selective O-Methoxymethylation DEM Diethyl Malonate Enolate Enolate DEM->Enolate NaOEt Adduct Tetrahedral Intermediate Enolate->Adduct + Acetamidine Acetamidine Acetamidine Acetamidine->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized - EtOH Dihydroxypyrimidine 4,6-Dihydroxy-2-methylpyrimidine Cyclized->Dihydroxypyrimidine Tautomerization - EtOH Intermediate 4,6-Dihydroxy-2-methylpyrimidine Anion Monoanion Intermediate->Anion NaH Product 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine Anion->Product + MOM-Cl - NaCl MOMCl MOM-Cl MOMCl->Product

Figure 2: Proposed reaction mechanism.

The initial condensation proceeds via the formation of the enolate of diethyl malonate, which then attacks the electrophilic carbon of acetamidine. Subsequent intramolecular cyclization and elimination of ethanol molecules lead to the formation of the pyrimidine ring. The final product exists in its stable aromatic dihydroxy form.

For the selective methoxymethylation, the use of one equivalent of a strong, non-nucleophilic base like sodium hydride is proposed to selectively deprotonate the more acidic of the two hydroxyl groups. The resulting alkoxide then acts as a nucleophile, attacking the electrophilic carbon of methoxymethyl chloride in an Sₙ2 reaction to form the desired ether linkage. Selectivity is key in this step to avoid the formation of the di-methoxymethylated product.

Safety Precautions

  • Sodium Metal: Reacts violently with water. Handle with care under an inert atmosphere or in a dry solvent.

  • Methoxymethyl Chloride (MOM-Cl): Is a suspected carcinogen and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Sodium Hydride: Is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a fume hood and under an inert atmosphere.

  • General Precautions: Standard laboratory safety practices should be followed at all times, including the use of personal protective equipment.

References

  • Brown, D. J. (1994). The Pyrimidines. In The Chemistry of Heterocyclic Compounds (Vol. 52). John Wiley & Sons.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). Organic Chemistry: An Indian Journal, 4(12), 527-531. [Link]

  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012).

Sources

Navigating the Synthesis of Pyrimidine Scaffolds: An In-Depth Experimental Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Pyrimidine Core in Drug Discovery

The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a cornerstone in the field of medicinal chemistry.[1] Its prevalence in the architecture of life, forming the backbone of nucleobases such as cytosine, thymine, and uracil, underscores its fundamental biological relevance.[2] This inherent biocompatibility, coupled with its versatile chemical reactivity, has rendered the pyrimidine scaffold a privileged structure in the design of therapeutic agents.[3] A vast number of FDA-approved drugs, spanning a wide therapeutic spectrum from anticancer and antiviral agents to cardiovascular and central nervous system-acting drugs, feature a pyrimidine core, a testament to its enduring impact on human health.

The synthetic accessibility and the potential for diverse functionalization at multiple positions on the ring allow for the fine-tuning of physicochemical properties and biological activity.[4] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of key experimental protocols for pyrimidine synthesis. It moves beyond a mere recitation of steps to offer insights into the causality behind experimental choices, a comparative analysis of prominent synthetic strategies, and practical guidance on the purification and characterization of these vital heterocyclic compounds.

A Comparative Overview of Synthetic Strategies

The synthesis of pyrimidine derivatives has evolved significantly from classical condensation reactions to more sophisticated and efficient modern methodologies.[5][6] The choice of a particular synthetic route is often dictated by factors such as the desired substitution pattern, the availability of starting materials, reaction efficiency, and scalability.[5][7] This section will delve into the mechanistic underpinnings and practical execution of several key synthetic protocols.

Method Key Reagents Catalyst/Conditions Typical Reaction Time Typical Yield (%) Key Advantages
Biginelli Reaction Aldehyde, β-Ketoester, Urea/ThioureaAcid (Brønsted or Lewis)30 min - 48 h>85One-pot, multicomponent, operational simplicity.[6][8]
Pinner Synthesis 1,3-Dicarbonyl Compound, AmidineAcid or Base3 h - reflux90.2Good yields, versatile for substituted pyrimidines.[6][8]
Microwave-Assisted Synthesis Varies (e.g., Biginelli reagents)Often catalyst-free or with solid acids2 - 10 min88-95Rapid reaction times, high yields, green chemistry approach.[6]
Iridium-Catalyzed Multicomponent Synthesis Amidines, AlcoholsPN5P-Ir-pincer complexNot SpecifiedUp to 93Sustainable, regioselective, uses readily available alcohols.[6]

Classical Synthetic Protocols: The Bedrock of Pyrimidine Chemistry

The Biginelli Reaction: A Timeless Multicomponent Synthesis

First reported by Italian chemist Pietro Biginelli in 1891, this one-pot, three-component reaction remains a highly efficient and widely utilized method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[8]

Mechanism: The reaction mechanism is believed to initiate with an acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form to the iminium ion. The final step involves cyclization via nucleophilic attack of the amine onto the carbonyl group, followed by dehydration to yield the dihydropyrimidinone ring.[8]

Experimental Protocol: Synthesis of a Dihydropyrimidinone Derivative via the Biginelli Reaction

Materials:

  • Aldehyde (1.0 eq)

  • β-Ketoester (e.g., ethyl acetoacetate) (1.0 eq)

  • Urea or Thiourea (1.5 eq)

  • Catalyst (e.g., HCl, Yb(OTf)₃, or other Lewis/Brønsted acid) (catalytic amount)

  • Solvent (e.g., Ethanol, or solvent-free)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde, β-ketoester, urea/thiourea, and the catalyst.

  • If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.

  • Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol or 100°C for solvent-free conditions) and stir for the required time (typically monitored by TLC).[8]

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove soluble impurities.[8]

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure dihydropyrimidinone.

The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine, providing a straightforward route to a variety of substituted pyrimidines.[8][9]

Mechanism: The reaction proceeds through the initial formation of an enamine from the 1,3-dicarbonyl compound, which then undergoes a cyclocondensation reaction with the amidine. Subsequent dehydration leads to the formation of the aromatic pyrimidine ring.

Experimental Protocol: Pinner-type Synthesis of a Substituted Pyrimidine

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Amidine hydrochloride (1.2 eq)

  • Base (e.g., sodium ethoxide) or Acid catalyst

  • Solvent (e.g., Ethanol)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound in ethanol, add the amidine hydrochloride and the base (if required).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[8]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield the pure pyrimidine derivative.[8]

Modern Synthetic Methodologies: Advancing Efficiency and Sustainability

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and environmentally friendly methods for pyrimidine synthesis.[1][3] These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Pyrimidine Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often dramatically reducing reaction times from hours to minutes.[6] This technique is particularly well-suited for multicomponent reactions like the Biginelli synthesis.

Causality: Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates. This can also lead to higher yields and cleaner reactions by minimizing the formation of byproducts that may occur during prolonged heating.

Experimental Protocol: Microwave-Assisted Biginelli Reaction

Materials:

  • Aldehyde (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Urea/Thiourea (1.5 eq)

  • Catalyst (e.g., Sulfamic acid, optional)

  • Solvent-free or minimal solvent (e.g., ethanol)

Procedure:

  • In a microwave-safe reaction vessel, combine the aldehyde, ethyl acetoacetate, urea/thiourea, and catalyst (if used).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a specified power (e.g., 300W) and temperature for a short duration (typically 2-5 minutes).[6]

  • After the reaction is complete, cool the vessel to room temperature.

  • Add a small amount of ethanol and stir to precipitate the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization.

Purification and Characterization: Ensuring Purity and Confirming Structure

The isolation of a pure pyrimidine derivative is a critical step to ensure the reliability of subsequent biological testing and for accurate characterization.

Purification Techniques

Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is crucial; the desired compound should be highly soluble in the hot solvent and sparingly soluble at room temperature, while the impurities should remain soluble at low temperatures. Common solvents for pyrimidines include ethanol, methanol, and ethyl acetate.[3]

General Protocol for Recrystallization:

  • Dissolve the crude pyrimidine in a minimal amount of the appropriate hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.[3]

Column Chromatography: For mixtures that are not easily separated by recrystallization, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[3]

General Protocol for Column Chromatography:

  • Select an appropriate solvent system (eluent) based on thin-layer chromatography (TLC) analysis, aiming for an Rf value of 0.2-0.4 for the target compound.

  • Pack a glass column with silica gel as a slurry in the eluent.

  • Dissolve the crude product in a minimal amount of solvent and load it onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.[3]

Structural Characterization

Once purified, the structure of the synthesized pyrimidine derivative must be unequivocally confirmed using a combination of spectroscopic techniques.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of protons and carbons.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule, such as C=O, N-H, and C=N bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Troubleshooting Common Issues in Pyrimidine Synthesis

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction, side reactions, or product degradation.Optimize reaction time and temperature. Ensure purity of starting materials. Consider a different catalyst or solvent.[7]
Formation of Byproducts Side reactions such as dimerization or polymerization.Modify reaction conditions (e.g., lower temperature). Change the order of reagent addition.[7]
Difficult Purification Product and impurities have similar polarities.Optimize the solvent system for column chromatography. Consider preparative HPLC or derivatization to aid separation.
No Crystallization Solution is not supersaturated, or the compound is an oil.Concentrate the solution. Scratch the inside of the flask. Add a seed crystal. Attempt a different solvent system for recrystallization.

Conclusion and Future Perspectives

The synthesis of pyrimidine derivatives remains a vibrant and evolving field of research, driven by the quest for new and more effective therapeutic agents. While classical methods like the Biginelli and Pinner reactions continue to be valuable tools in the synthetic chemist's arsenal, modern techniques are paving the way for more efficient, sustainable, and diverse approaches to this important class of heterocycles. The development of novel catalysts, the application of green chemistry principles, and the use of enabling technologies like microwave synthesis are expanding the horizons of what is achievable.[5][10] For researchers in drug discovery, a thorough understanding of these experimental protocols, coupled with the rationale behind their application and the skills to purify and characterize the resulting compounds, is paramount to advancing the design and development of the next generation of pyrimidine-based medicines.

References

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (n.d.). Google Scholar.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. (n.d.). Benchchem.
  • A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers. (n.d.). Benchchem.
  • A Comparative Guide to Modern Pyrimidine Synthesis: Benchmarking New Methods Against Established Procedures. (n.d.). Benchchem.
  • Efficient synthetic strategies for fused pyrimidine and pyridine derivatives: A review. (n.d.). Wiley Online Library.
  • (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. (n.d.). ResearchGate.
  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (n.d.). Google Scholar.
  • Technical Support Center: Synthesis of Pyrimidine Derivatives. (n.d.). Benchchem.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). Journal of Chemical Reviews.
  • De Novo Pyrimidine Synthesis and Catabolism | Pyrimidine Metabolism. (2020). YouTube.
  • Process design and optimisation for the continuous manufacturing of Nevirapine, an Active Pharmaceutical Ingredient (API) for H.I.V. treatment. (n.d.). ResearchGate.
  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC.
  • Impact of Negative Feedbacks on De Novo Pyrimidines Biosynthesis in Escherichia coli. (n.d.). MDPI.
  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI.
  • De Novo Pyrimidine Synthesis. (n.d.). BOC Sciences.
  • Pyrimidine de novo synthesis inhibition selectively blocks effector but not memory T cell development. (2023).
  • Process development and optimization for the continuous synthesis and workup of active pharmaceutical ingredients. (n.d.). American Chemical Society.
  • Pyrimidine metabolism. (n.d.). Wikipedia.
  • Pyrimidine synthesis – Knowledge and References. (n.d.). Taylor & Francis.
  • Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. (n.d.). MDPI.
  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. (n.d.). PMC.
  • Process Optimization Strategies for Biotevhnology Products. (n.d.). EOLSS.
  • Pyrimidine Synthesis. (2024). YouTube.
  • Pyrimidine Metabolism Pathways Synthesis and Degradation. (2024). Creative Proteomics.

Visualizations

Biginelli_Reaction_Mechanism aldehyde Aldehyde iminium N-Acyliminium Ion Intermediate aldehyde->iminium + Urea - H₂O urea Urea urea->iminium ketoester β-Ketoester (Enol form) adduct Open-chain Adduct ketoester->adduct + Iminium Ion iminium->adduct dhpm 3,4-Dihydropyrimidin-2(1H)-one (DHPM) adduct->dhpm Cyclization - H₂O

Caption: Reaction mechanism of the acid-catalyzed Biginelli condensation.

Synthesis_Workflow start 1. Reagent Preparation (Aldehyde, Ketoester, Urea) reaction 2. Reaction Setup (Solvent, Catalyst, Heat) start->reaction monitoring 3. Reaction Monitoring (TLC) reaction->monitoring workup 4. Work-up (Cooling, Filtration) monitoring->workup Reaction Complete purification 5. Purification (Recrystallization or Column Chromatography) workup->purification characterization 6. Characterization (NMR, IR, MS) purification->characterization product Pure Pyrimidine Derivative characterization->product

Caption: A general experimental workflow for pyrimidine synthesis.

Sources

The Versatile Scaffold: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Drug Discovery

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active compounds.[1] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[2] This inherent biocompatibility, coupled with the versatility of its chemical functionalization at the 2, 4, 5, and 6 positions, has made the pyrimidine scaffold a "privileged structure" in the design of novel therapeutics.[1] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This application note delves into the specific potential of a lesser-explored derivative, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, as a valuable building block in the synthesis of next-generation drug candidates.

Synthetic Accessibility: A Proposed Protocol

While direct literature on the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is not abundant, a plausible and efficient synthetic route can be devised from the readily available precursor, 4,6-dihydroxy-2-methylpyrimidine. The following protocol outlines a two-step process involving a selective O-alkylation, a common transformation in pyrimidine chemistry.

Protocol 1: Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Objective: To synthesize 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine from 4,6-dihydroxy-2-methylpyrimidine.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • Chloromethyl methyl ether

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dihydroxy-2-methylpyrimidine (1 equivalent) in anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (1.1 equivalents) to the solution. Stir the suspension at room temperature for 30 minutes.

  • Alkylation: Cool the mixture to 0 °C in an ice bath. Slowly add chloromethyl methyl ether (1.1 equivalents) dropwise to the suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volumes).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Causality Behind Experimental Choices:

  • The use of a slight excess of potassium carbonate ensures the deprotonation of one of the hydroxyl groups, facilitating the nucleophilic attack on the electrophilic chloromethyl methyl ether.

  • DMF is an excellent polar aprotic solvent for this type of reaction, as it solubilizes the reactants and facilitates the SN2 reaction.

  • The workup with sodium bicarbonate is to neutralize any remaining acidic species.

Diagram 1: Proposed Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

G start 4,6-dihydroxy- 2-methylpyrimidine reagents Chloromethyl methyl ether, K₂CO₃, DMF start->reagents product 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine reagents->product

Caption: Proposed synthetic route to the target compound.

A Scaffold for Diverse Applications in Medicinal Chemistry

The true potential of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine lies in its utility as a versatile scaffold for the generation of diverse chemical libraries. The remaining hydroxyl group at the 4-position and the potential for modification of the methoxymethyl group provide key handles for further synthetic elaboration.

Potential Therapeutic Targets and Design Strategies

The 2,4,6-substituted pyrimidine core has been successfully employed in the development of inhibitors for a variety of enzymes and receptors.[5][6]

  • Kinase Inhibitors: The pyrimidine scaffold can act as a hinge-binding motif in the ATP-binding site of various kinases, which are often dysregulated in cancer and inflammatory diseases. The hydroxyl group of our title compound can be converted to an amino group to mimic the hydrogen bonding interactions of known kinase inhibitors.

  • BACE-1 Inhibitors for Alzheimer's Disease: 2,4,6-trisubstituted pyrimidine derivatives have been designed as inhibitors of β-secretase (BACE-1), a key enzyme in the production of amyloid-β peptides.[5] The substituents at the 4 and 6 positions can be tailored to occupy the S1 and S3 substrate-binding pockets of the enzyme.

  • Antimicrobial and Antiviral Agents: The pyrimidine core is central to many antimicrobial and antiviral drugs.[4] The substituents on the pyrimidine ring can be modified to enhance potency and selectivity against microbial or viral targets.

Table 1: Examples of Bioactive 2,4,6-Substituted Pyrimidines

Compound ClassSubstitution PatternBiological Activity
Rosuvastatin Analog2-Amino-4,6-diarylpyrimidineHMG-CoA reductase inhibitor
BACE-1 Inhibitors2-Amino-4,6-diarylpyrimidineAlzheimer's disease therapy[5]
Antifungal Agents2-Thiouracil derivativesAntifungal activity[4]

Diagram 2: Library Generation from the Scaffold

G scaffold 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine r1_group R1 Substituents scaffold->r1_group Modification at 4-position r2_group R2 Substituents scaffold->r2_group Modification at 6-position library Diverse Chemical Library r1_group->library r2_group->library

Caption: Conceptual workflow for library synthesis.

Conclusion and Future Outlook

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine represents a promising, yet underexplored, scaffold for medicinal chemistry. Its straightforward synthesis from readily available starting materials and the potential for diverse functionalization make it an attractive building block for the creation of novel compound libraries. The established importance of the 2,4,6-substituted pyrimidine core in a multitude of therapeutic areas provides a strong rationale for the investigation of derivatives of this compound against a wide range of biological targets. Further exploration of the chemistry and biological activity of this versatile scaffold is warranted and holds the potential to deliver the next generation of innovative therapeutics.

References

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Evaluation of 2,4,6-substituted Pyrimidine Derivatives as BACE-1 Inhibitor: Plausible Lead for Alzheimer's Disease. (2021). Medicinal Chemistry, 17(10), 1194-1206.
  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry, 18(5), 489-502.
  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). ARC Journal of Pharmaceutical Sciences, 3(1), 1-10.
  • Process for preparing 4-hydroxypyrimidine. (1993).
  • Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. (2018). Journal of Kerman University of Medical Sciences, 25(3), 213-227.
  • An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(2), 239-249.
  • An overview on synthesis and biological activity of pyrimidines. (n.d.). Retrieved from [Link]

  • Synthesis of 4-hydroxy-6-propyl pyrimidine hydrochloride. (n.d.). Retrieved from [Link]

  • Soluble guanylate cyclase activators. (2009).
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (2021). Molecules, 26(16), 4945.
  • Synthesis of 4-hydroxy-2-ethylamino-6-methylpyrimidine. (n.d.). Retrieved from [Link]

  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (1981). Journal of the Chemical Society, Perkin Transactions 1, 1981, 228-232.
  • Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(13), 4236.
  • Pyridopyrimidines In Medicinal Chemistry: A Comprehensive Review of Their Therapeutic Significance. (2023). International Journal of Pharmaceutical Sciences Review and Research, 80(1), 1-10.
  • Process for making 4,6-dihydroxypyrimidine. (1997).
  • Optimization of synthetic conditions of 4,6-dihydroxypyrimidin. (2012).
  • Synthesis, Reactions and Medicinal Uses of Pyrimidine. (n.d.). Retrieved from [Link]

  • Process for the preparation of 4, 6- dihydroxypyrimidine. (1998).
  • Process of preparation of 4,6-Dihydroxypyrimidine. (2003).
  • Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. (n.d.). Retrieved from [Link]

  • CAS References. (n.d.). Retrieved from [Link]

Sources

The Strategic Utility of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrimidine Scaffold and the Advantage of Asymmetric Functionalization

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a variety of biological interactions. In the quest for novel therapeutics, particularly in the realm of kinase inhibitors, the strategic functionalization of the pyrimidine scaffold is paramount for achieving potency, selectivity, and desirable pharmacokinetic profiles. This guide focuses on a key chemical intermediate, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (CAS No: 38249-50-2), a molecule designed for versatile elaboration in drug discovery programs. Its asymmetrically substituted pattern, featuring a reactive hydroxyl group and a modifiable methoxymethyl side chain, offers a powerful platform for the synthesis of complex molecular architectures.

While direct, detailed synthetic procedures for this specific intermediate are not widely published, its logical synthesis from a well-established precursor, 4,6-dihydroxy-2-methylpyrimidine, and its subsequent elaboration into key reactive intermediates, provide a clear pathway for its utilization. This document will provide a comprehensive overview of its inferred synthesis, its pivotal role as a chemical intermediate, and detailed protocols for its application in the synthesis of advanced pharmaceutical building blocks.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective use in synthesis. The following table summarizes the key properties of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

PropertyValueSource
CAS Number 38249-50-2[1]
Molecular Formula C₇H₁₀N₂O₂[1]
Molecular Weight 154.17 g/mol [1]
Melting Point 178-181°C[1]
Appearance White to off-white solid (predicted)Inferred from related compounds
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO (predicted)Inferred from related compounds

Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: A Plausible Two-Step Approach

The synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine can be logically approached from the readily available precursor, 4,6-dihydroxy-2-methylpyrimidine. The key transformation is a selective mono-O-methoxymethylation.

Diagram: Synthetic Pathway

G cluster_0 Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine cluster_1 Step 2: Selective Mono-O-methoxymethylation A Acetamidine Hydrochloride D 4,6-dihydroxy-2-methylpyrimidine A->D B Dimethyl Malonate B->D C Sodium Methoxide in Methanol C->D Condensation D_clone 4,6-dihydroxy-2-methylpyrimidine G 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine D_clone->G E Methoxymethyl Chloride (MOM-Cl) E->G F Base (e.g., NaH) in THF F->G Williamson Ether Synthesis

Caption: Plausible two-step synthesis of the target intermediate.

Protocol 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is based on established procedures for the condensation of amidines with malonic esters.[2][3]

Materials:

  • Acetamidine hydrochloride

  • Dimethyl malonate

  • Sodium methoxide

  • Methanol

  • Hydrochloric acid (4M)

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add methanol and cool the flask in an ice bath.

  • Slowly add sodium methoxide to the cooled methanol with stirring until fully dissolved.

  • To this solution, add dimethyl malonate followed by acetamidine hydrochloride.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature (18-25°C).

  • Stir the reaction mixture for 3-5 hours. The solution will typically become a creamy white suspension.

  • After the reaction is complete, remove the methanol by rotary evaporation under reduced pressure.

  • To the resulting residue, add water to dissolve the solids.

  • Cool the aqueous solution in an ice bath and acidify to a pH of 1-2 by the slow addition of 4M hydrochloric acid. A white solid will precipitate.

  • Continue stirring the suspension in the ice bath for 3-5 hours to ensure complete crystallization.

  • Collect the white solid by suction filtration, wash with ice-cold water, followed by a wash with ice-cold methanol.

  • Dry the product under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.

Rationale: This is a classic condensation reaction to form the pyrimidine ring. The sodium methoxide acts as a base to deprotonate the malonic ester, which then undergoes nucleophilic attack on the amidine. Subsequent cyclization and tautomerization yield the dihydroxypyrimidine.

Protocol 2: Selective Mono-O-methoxymethylation

This is an inferred protocol based on standard Williamson ether synthesis conditions for the protection of hydroxyl groups.

Materials:

  • 4,6-dihydroxy-2-methylpyrimidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Methoxymethyl chloride (MOM-Cl)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of 4,6-dihydroxy-2-methylpyrimidine in anhydrous THF to the NaH suspension. (Note: Hydrogen gas will be evolved).

  • Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0°C and add methoxymethyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Rationale: The use of one equivalent of a strong base like sodium hydride will selectively deprotonate one of the hydroxyl groups. The resulting alkoxide will then act as a nucleophile, attacking the electrophilic methoxymethyl chloride in a Williamson ether synthesis to form the desired product. The methoxymethyl (MOM) group is a common protecting group for hydroxyls and in this context, serves to differentiate the two hydroxyl groups for subsequent reactions.

Application as a Chemical Intermediate: Gateway to Kinase Inhibitors

The primary utility of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of kinase inhibitors.[4][5][6] The hydroxyl group can be converted into a leaving group (e.g., a chloride), which can then be displaced by various nucleophiles to build out the molecular structure.

Diagram: Elaboration of the Intermediate

G A 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine C 4-Chloro-6-methoxymethyl-2-methylpyrimidine A->C Chlorination B Chlorinating Agent (e.g., POCl₃, SOCl₂) B->C E Substituted Pyrimidine Derivative (e.g., Kinase Inhibitor Scaffold) C->E Nucleophilic Aromatic Substitution (SₙAr) D Nucleophile (e.g., Amine, Thiol, Alcohol) D->E

Caption: Conversion to a reactive chloro-intermediate and subsequent substitution.

Protocol 3: Chlorination of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

This protocol describes the conversion of the hydroxyl group to a chloro group, creating a highly reactive intermediate for nucleophilic aromatic substitution.

Materials:

  • 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM) as solvent

  • Ice water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • In a round-bottom flask, dissolve 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in the chosen solvent.

  • Add a catalytic amount of DMF.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus oxychloride or thionyl chloride to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.

  • Neutralize the acidic solution by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with the organic solvent (e.g., DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Chloro-6-methoxymethyl-2-methylpyrimidine.

Rationale: The conversion of the hydroxyl group to a chloride is a standard transformation that dramatically increases the reactivity of the 4-position of the pyrimidine ring towards nucleophilic attack. This "activated" intermediate is a key stepping stone in the synthesis of many pharmaceutical compounds.

Protocol 4: Nucleophilic Aromatic Substitution (SₙAr) with an Amine

This protocol illustrates the general procedure for introducing a nitrogen-based substituent at the 4-position, a common step in the synthesis of kinase inhibitors.

Materials:

  • 4-Chloro-6-methoxymethyl-2-methylpyrimidine

  • Desired primary or secondary amine

  • A non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA)

  • A polar aprotic solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or 1,4-dioxane.

Procedure:

  • In a reaction vessel, dissolve 4-Chloro-6-methoxymethyl-2-methylpyrimidine and the desired amine in the chosen solvent.

  • Add the non-nucleophilic base to the mixture.

  • Heat the reaction mixture to a temperature between 80-120°C and stir for several hours to overnight, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If necessary, dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-substituted pyrimidine derivative.

Rationale: The electron-withdrawing nature of the pyrimidine ring activates the 4-position (with the chloro leaving group) towards nucleophilic aromatic substitution. The amine acts as the nucleophile, and the base is required to neutralize the HCl that is formed during the reaction. This reaction is a powerful and widely used method for creating carbon-nitrogen bonds in the synthesis of a vast array of bioactive molecules.

Conclusion and Future Perspectives

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a strategically designed chemical intermediate with significant potential in drug discovery and development. While its direct synthesis may not be as commonly documented as its dihydroxy precursor, its logical preparation and subsequent elaboration into highly reactive intermediates make it a valuable tool for medicinal chemists. The protocols and rationale provided herein offer a solid foundation for researchers to utilize this versatile building block in the synthesis of novel therapeutic agents, particularly in the ever-expanding field of kinase inhibitors. The asymmetric nature of this intermediate allows for precise control over the introduction of various functionalities, enabling the systematic exploration of structure-activity relationships and the optimization of lead compounds.

References

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00224][4][7]

  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. Benchchem. [URL: https://www.benchchem.com/blog/a-technical-guide-to-the-discovery-and-synthesis-of-pyrazolo15-apyrimidine-based-kinase-inhibitors/]
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. [URL: https://www.mdpi.com/1420-3049/26/17/5170][5]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/354144345_Synthetic_Strategies_of_Pyrimidine-Based_Scaffolds_as_Aurora_Kinase_and_Polo-like_Kinase_Inhibitors][6]

  • 4-CHLORO-2-METHOXYMETHYL-6-METHYLPYRIMIDINE synthesis. Chemicalbook. [URL: https://www.chemicalbook.com/synthesis/product_cas_number/125966-88-3.htm]
  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [URL: https://www.mdpi.com/1422-8599/2017/1/M923]
  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [URL: http://dx.doi.org/10.13040/IJPSR.0975-8232.5(12).5548-55][8]

  • OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. ResearchGate. [URL: https://www.researchgate.net/publication/343604317_OPTIMIZATION_OF_SYNTHESIS_PARAMETERS_AND_CHARACTERIZATION_OF_46-DIHYDROXY-2-METHYL_PYRIMIDINE][9]

  • 4-Hydroxy-6-methoxymethylpyrimidine-2-thiol. Sunway Pharm Ltd. [URL: https://www.3wpharm.com/product/show/CB02402.html][10]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. [URL: https://www.tsijournals.com/articles/process-chemistry-of-4-6dihydroxy2methylpyrimidinea-potential-precursor-in-pharmaceutical-and-explosive-industries.pdf][2]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. TSI Journals. [URL: https://www.tsijournals.com/articles/process-chemistry-of-4-6dihydroxy2methylpyrimidinea-pot.pdf]
  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Google Patents. [URL: https://patents.google.com/patent/CN102399196A/en][3]

  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkat USA. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2020/part-vii/20-7243]
  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Korean Chemical Society. [URL: https://www.kcsnet.or.kr/main/k_jounal/j_abstract.htm?code=J080112]
  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. Google Patents. [URL: https://patents.google.
  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1966/j3/j39660001552]
  • 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2. ChemWhat. [URL: https://www.chemwhat.com/4-hydroxy-6-methoxymethyl-2-methylpyrimidine-cas-38249-50-2.html][1]

  • 2-hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile - Optional[MS (GC)]. Spectrum. [URL: https://spectrabase.com/spectrum/uUm0CqFyS]
  • 2-Amino-6-methylpyrimidin-4-one. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/135402055]
  • 4,6-Dimethoxy-2-pyrimidinemethanol. BOC Sciences. [URL: https://www.bocsci.com/product/4-6-dimethoxy-2-pyrimidinemethanol-cas-125966-88-3-401569.html]

Sources

The Strategic Utility of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core as a Privileged Scaffold in Drug Discovery

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural foundation of numerous natural and synthetic bioactive compounds.[1] As a fundamental component of nucleobases, pyrimidines are adept at interacting with a myriad of biological targets, including enzymes and nucleic acids.[1][2] This inherent biocompatibility has rendered pyrimidine derivatives a "privileged scaffold" in drug discovery, leading to a wide array of FDA-approved therapeutics for conditions ranging from cancer and viral infections to inflammatory disorders.[1][3] The strategic functionalization of the pyrimidine ring is paramount in tailoring the pharmacological profile of these molecules. This guide focuses on a particularly versatile, yet underexplored, building block: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine . Its unique arrangement of a reactive hydroxyl group, a stable methoxymethyl ether, and a methyl group offers a sophisticated platform for constructing complex, biologically active molecules. This document provides detailed protocols for the synthesis of this key intermediate and its subsequent application in the generation of representative kinase inhibitors and antiviral agents, underscoring its potential in modern drug development.

Part 1: Synthesis of the Core Intermediate: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

The synthesis of 4-hydroxy-6-methoxymethyl-2-methylpyrimidine is a multi-step process that begins with the construction of the pyrimidine ring, followed by selective functionalization. The most common and economically viable route proceeds through the precursor 4,6-dihydroxy-2-methylpyrimidine.

Protocol 1: Synthesis of 4,6-Dihydroxy-2-methylpyrimidine

This protocol is adapted from established industrial processes for the synthesis of pyrimidine diones.[4][5] The reaction involves the condensation of an amidine with a malonic ester derivative in the presence of a strong base.

Reaction Scheme:

Synthesis_of_Dihydroxy_Precursor reagents Acetamidine HCl + Dimethyl Malonate conditions Sodium Methoxide Methanol Reflux reagents->conditions product 4,6-Dihydroxy-2-methylpyrimidine conditions->product

Caption: Synthesis of 4,6-dihydroxy-2-methylpyrimidine.

Materials:

  • Acetamidine hydrochloride (1.0 eq)

  • Dimethyl malonate (1.0 eq)

  • Sodium methoxide (2.5 eq)

  • Methanol (anhydrous)

  • Concentrated Hydrochloric Acid

  • Water (deionized)

  • Ice

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon) with cooling in an ice bath.

  • Addition of Reagents: To the cooled sodium methoxide solution, add acetamidine hydrochloride and dimethyl malonate sequentially.

  • Reaction: Remove the ice bath and heat the mixture to reflux (approximately 65°C). Maintain reflux for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dissolve the resulting solid in water and cool the aqueous solution in an ice bath.

  • Precipitation: Carefully acidify the solution with concentrated hydrochloric acid to a pH of 1-2. A white precipitate of 4,6-dihydroxy-2-methylpyrimidine will form.[4]

  • Purification: Stir the suspension in the ice bath for an additional 1-2 hours to ensure complete crystallization. Collect the solid by vacuum filtration, wash with cold water and then a small amount of cold methanol. Dry the product under vacuum to yield the desired 4,6-dihydroxy-2-methylpyrimidine.

Expected Yield and Purity: This procedure typically affords the product in high yield (80-90%) and purity (>98%).[4]

ParameterValueReference
Typical Yield85-90%[4]
Purity (by titration)>98%[6]
Melting Point>300 °C[6]
Protocol 2: Selective Functionalization to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

The key to unlocking the utility of 4,6-dihydroxy-2-methylpyrimidine is the ability to selectively functionalize one of the hydroxyl groups. A common and effective strategy involves a two-step process: chlorination followed by selective nucleophilic substitution.

Reaction Workflow:

Selective_Functionalization_Workflow start 4,6-Dihydroxy- 2-methylpyrimidine step1 Chlorination (e.g., POCl3) start->step1 intermediate 4,6-Dichloro- 2-methylpyrimidine step1->intermediate step2 Selective Alkoxylation (NaOCH2OCH3) intermediate->step2 product 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine step2->product

Caption: Workflow for the synthesis of the target intermediate.

Step 2a: Synthesis of 4,6-Dichloro-2-methylpyrimidine

This intermediate is crucial for the synthesis of many bioactive molecules, including the kinase inhibitor Dasatinib.[3][7]

Materials:

  • 4,6-Dihydroxy-2-methylpyrimidine (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, ~5.0 eq)

  • N,N-Dimethylaniline (catalytic)

  • Toluene or other high-boiling inert solvent

  • Ice water

Step-by-Step Methodology:

  • Reaction Setup: In a flask equipped for reflux and protected from moisture, suspend 4,6-dihydroxy-2-methylpyrimidine in phosphorus oxychloride. Add a catalytic amount of N,N-dimethylaniline.

  • Reaction: Heat the mixture to reflux (approximately 105-110°C) and maintain for 4-6 hours. The reaction should become a clear solution.

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., toluene or dichloromethane).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield 4,6-dichloro-2-methylpyrimidine.

Step 2b: Selective Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

This step involves the selective nucleophilic substitution of one chlorine atom. The reactivity of the two chlorine atoms is similar, but mono-substitution can be achieved by controlling the stoichiometry of the nucleophile. A plausible, though not explicitly documented, approach is the use of sodium methoxymethylate. An alternative and more controlled approach is to first create the mono-hydroxy-mono-chloro intermediate and then perform the etherification. For the purpose of this guide, we will outline the direct, controlled mono-alkoxylation, which is a known transformation for similar pyrimidines.[8]

Materials:

  • 4,6-Dichloro-2-methylpyrimidine (1.0 eq)

  • Sodium methoxide (1.0 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

Step-by-Step Methodology:

  • Preparation of Sodium Methoxide Solution: Prepare a solution of sodium methoxide in anhydrous methanol.

  • Reaction: In a separate flask, dissolve 4,6-dichloro-2-methylpyrimidine in a suitable solvent like ethanol or THF. Cool the solution to 0-5°C.

  • Controlled Addition: Slowly add the sodium methoxide solution (1.0 equivalent) dropwise to the pyrimidine solution, maintaining the low temperature.

  • Monitoring: Monitor the reaction closely by TLC. The goal is to consume the starting material while minimizing the formation of the di-substituted product.

  • Work-up: Once the desired conversion is achieved, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extraction and Purification: Extract the mixture with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting mixture of mono- and di-substituted products, along with any unreacted starting material, can be separated by column chromatography to isolate the desired 4-chloro-6-methoxy-2-methylpyrimidine. This intermediate can then be hydrolyzed to the final product.

Part 2: Application in the Synthesis of Kinase Inhibitors

The 4-alkoxy-6-substituted pyrimidine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the ATP-binding pocket.[9][10] The methoxymethyl group can serve as a stable ether linkage, while the remaining hydroxyl (or a subsequently introduced amino group) acts as a key hydrogen bond donor or acceptor. We will use the synthesis of a Dasatinib analogue precursor as a representative example.

Protocol 3: Synthesis of a Kinase Inhibitor Precursor

This protocol demonstrates how the chloro-intermediate derived from our target molecule can be used in a nucleophilic aromatic substitution (SNAr) reaction, a common step in the synthesis of kinase inhibitors like Dasatinib.[7]

Reaction Scheme:

Kinase_Inhibitor_Synthesis start 4-Chloro-6-methoxy- 2-methylpyrimidine conditions Base (e.g., NaH) Solvent (e.g., THF) -10°C to RT start->conditions reagent 2-Amino-N-(2-chloro- 6-methylphenyl)thiazole- 5-carboxamide reagent->conditions product Dasatinib Analogue Precursor conditions->product

Caption: Synthesis of a Dasatinib analogue precursor.

Materials:

  • 4-Chloro-6-methoxy-2-methylpyrimidine (1.0 eq) (prepared as in Protocol 2)

  • 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (1.0 eq)

  • Strong base (e.g., Sodium hydride, 60% dispersion in mineral oil) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric acid

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -30 to -20°C.

  • Base Addition: Carefully add sodium hydride to the cold THF.

  • Nucleophile Addition: Slowly add a solution of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in THF, maintaining the low temperature. Stir for 10-30 minutes.[2]

  • Electrophile Addition: Add a solution of 4-chloro-6-methoxy-2-methylpyrimidine in THF to the reaction mixture.

  • Reaction: Allow the reaction to warm slowly to -10 to -5°C and stir for 2-12 hours. Monitor the reaction by TLC.[2]

  • Quenching and Precipitation: Upon completion, cool the mixture to 0°C and slowly add 1M HCl to adjust the pH to 5-6, quenching the excess base and protonating the product.

  • Isolation: Stir the mixture at 0-5°C for 1-3 hours to allow for crystallization. Collect the solid product by filtration, wash with cold THF, and dry under vacuum.

Rationale and Causality: The use of a strong, non-nucleophilic base like NaH is crucial to deprotonate the exocyclic amino group of the thiazole derivative, creating a potent nucleophile. The subsequent SNAr reaction proceeds by attack of this nucleophile on the electron-deficient pyrimidine ring, displacing the chloride. This type of coupling is a cornerstone of modern kinase inhibitor synthesis.[7]

Part 3: Application in the Synthesis of Antiviral Agents

The pyrimidine core is also fundamental to many antiviral drugs, particularly nucleoside analogues that act as chain terminators for viral DNA or RNA polymerases.[11][12] The 4-hydroxy-6-methoxymethyl-2-methylpyrimidine can serve as a surrogate for the natural nucleobases. The hydroxyl group at the 4-position can be coupled to a modified sugar moiety or an acyclic side chain to mimic a nucleoside structure.

Protocol 4: Representative Synthesis of an Acyclic Nucleoside Analogue

This protocol outlines a representative synthesis of an acyclic nucleoside analogue, a class of compounds known for their antiviral activity.[12] The methoxymethyl group at the 6-position can modulate the solubility and electronic properties of the molecule.

Reaction Scheme:

Antiviral_Synthesis start 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine conditions Base (e.g., K2CO3) Solvent (e.g., DMF) Heat start->conditions reagent Acyclic Side Chain Precursor (e.g., protected hydroxyethyl bromide) reagent->conditions intermediate Protected Acyclic Nucleoside Analogue conditions->intermediate deprotection Deprotection intermediate->deprotection product Acyclic Nucleoside Analogue deprotection->product

Caption: Representative synthesis of an acyclic nucleoside analogue.

Materials:

  • 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (1.0 eq)

  • 2-(Bromomethoxy)ethyl acetate (or a similar protected acyclic side chain) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-6-methoxymethyl-2-methylpyrimidine in anhydrous DMF.

  • Base and Alkylating Agent: Add potassium carbonate and 2-(bromomethoxy)ethyl acetate to the solution.

  • Reaction: Heat the mixture to 60-80°C and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting pyrimidine.

  • Work-up: Cool the reaction to room temperature and pour it into water. Extract the aqueous phase with ethyl acetate.

  • Purification: Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield the protected acyclic nucleoside analogue.

  • Deprotection: The protecting group (e.g., acetate) on the side chain can be removed under standard conditions (e.g., hydrolysis with a mild base like sodium bicarbonate in methanol) to yield the final bioactive compound.

Expertise and Rationale: The choice of a non-nucleophilic base like K₂CO₃ is important to deprotonate the hydroxyl group of the pyrimidine without competing in the alkylation reaction. DMF is an excellent polar aprotic solvent for SN2 reactions. The methoxymethyl group at the 6-position is generally stable to these conditions and can enhance the drug-like properties of the final molecule. This synthetic strategy is versatile and allows for the introduction of various acyclic side chains to generate a library of potential antiviral compounds for screening.[12]

Conclusion

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a strategically functionalized building block with significant potential for the synthesis of diverse and complex bioactive molecules. The protocols detailed herein provide a roadmap for its synthesis from readily available starting materials and demonstrate its application in the construction of scaffolds for potent kinase inhibitors and novel antiviral agents. The differential reactivity of its functional groups allows for sequential, controlled modifications, making it an invaluable tool for researchers, scientists, and drug development professionals. The continued exploration of this and similar pyrimidine intermediates will undoubtedly lead to the discovery of new and improved therapeutics.

References

  • Jain, A. K., & Sharma, S. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100122. [Link]

  • CN104788445A - Synthesis method of Dasatinib intermediate. (2015).
  • Synthesis and Antiviral Efficacy of Pyrimidine Analogs Targeting Viral Pathways. (n.d.). Scite.ai. [Link]

  • Holý, A., Votruba, I., Masojídková, M., Andrei, G., Snoeck, R., Naesens, L., De Clercq, E., & Balzarini, J. (2002). 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines with antiviral activity. Journal of medicinal chemistry, 45(9), 1918–1929. [Link]

  • Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2021). Molecules, 26(21), 6497. [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (2020). Journal of Medicinal Chemistry, 63(15), 8275-8288. [Link]

  • Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. (2011). Molecules, 16(6), 5058-5074. [Link]

  • 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. (2010). Bioorganic & Medicinal Chemistry Letters, 20(10), 3041-3045. [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2021). Molecules, 26(23), 7245. [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (n.d.). E-Journal of Chemistry. [Link]

  • 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2. (n.d.). ChemWhat. [Link]

  • Methoxymethyl ether. (n.d.). Wikipedia. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1124-1139. [Link]

  • 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2016). Molbank, 2017(1), M925. [Link]

  • Tyrosine kinase inhibitors. 17. Irreversible inhibitors of the epidermal growth factor receptor: 4-(phenylamino)quinazoline- and 4-(phenylamino)pyrido[3,2-d]pyrimidine-6-acrylamides bearing additional solubilizing functions. (2000). Journal of Medicinal Chemistry, 43(8), 1546-1555. [Link]

  • Synthesis and antiviral (HIV-1, HBV) activities of 5-halo-6-methoxy(or azido)-5,6-dihydro-3'-fluoro-3'-deoxythymidine diastereomers. Potential prodrugs to 3'-fluoro-3'-deoxythymidine (FLT). (1994). Journal of Medicinal Chemistry, 37(6), 821-828. [Link]

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (2012).
  • Radhakrishnan, S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. [Link]

  • Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. (2023). Bioorganic & Medicinal Chemistry Letters, 91, 129381. [Link]

  • Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2024). Archiv der Pharmazie, e2400163. [Link]

Sources

analytical methods for the characterization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Comprehensive Analytical Characterization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a key heterocyclic intermediate. As a Senior Application Scientist, this document moves beyond mere procedural lists to explain the causality behind experimental choices, ensuring each protocol is a self-validating system. We will explore a multi-technique approach encompassing chromatography, mass spectrometry, and spectroscopy to confirm the identity, purity, and structural integrity of the compound. The protocols are designed to be robust and adaptable, providing researchers with the tools needed for rigorous quality control and characterization in a drug development or chemical synthesis setting.

Introduction and Rationale

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine belongs to the pyrimidine class of heterocyclic compounds, which form the core scaffold of numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] The precise characterization of intermediates like this is paramount, as the purity and structural identity of starting materials directly impact the yield, impurity profile, and safety of the final active pharmaceutical ingredient (API).

This application note details a suite of orthogonal analytical techniques—each providing a unique piece of structural or purity information—that together create a comprehensive analytical fingerprint of the target molecule. The synergy of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) Spectroscopy ensures an unambiguous and robust characterization.

Physicochemical Properties and Structure

A foundational understanding of the molecule's properties is critical for method development.

  • Chemical Structure: Chemical structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Figure 1: Chemical Structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

  • Molecular Formula: C₇H₁₀N₂O₂

  • Molecular Weight: 154.17 g/mol

  • Key Features: The molecule possesses a hydroxyl group, indicating potential tautomerism (keto-enol), a polar methoxymethyl group, and a heterocyclic aromatic pyrimidine ring. These features dictate its solubility and chromatographic behavior.

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. Its primary function here is to separate the main compound from any synthesis-related impurities, byproducts, or degradation products.

Rationale for Method Selection

A reversed-phase HPLC (RP-HPLC) method is selected due to its versatility and suitability for moderately polar compounds like the target analyte. The use of a C18 stationary phase provides a nonpolar surface for interaction, while a polar mobile phase elutes the compounds. For a polar compound such as this, a column with enhanced polar retention is often recommended to achieve adequate retention and separation from the solvent front.[3] A UV detector is employed because the pyrimidine ring contains a chromophore that absorbs UV light, allowing for sensitive detection.

Detailed Experimental Protocol: RP-HPLC

Objective: To determine the purity of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine by area percent and to quantify it against a reference standard.

Instrumentation and Materials:

  • HPLC System with a gradient pump, autosampler, column oven, and UV-Vis detector.[3]

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[4]

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Ultrapure Water.

  • Mobile Phase Additive: Formic Acid (0.1% v/v).

  • Sample Diluent: Water:Acetonitrile (50:50 v/v).

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of the 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.

  • Sample Solution Preparation:

    • Prepare the sample solution at the same concentration as the standard solution using the same procedure.

    • Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.[3]

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 x 4.6 mm, 5 µmStandard for reversed-phase separation of small molecules.
Mobile Phase Gradient of A and BProvides good separation of potential impurities with varying polarities.
Gradient Program 0-20 min: 5% to 95% B; 20-25 min: 95% B; 25.1-30 min: 5% BA shallow gradient ensures resolution of closely eluting peaks.
Flow Rate 1.0 mL/minTypical analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times by controlling viscosity.
Injection Volume 10 µLA small volume minimizes potential for band broadening.
Detection Wavelength 230 nm and 270 nmDual wavelengths can help distinguish impurities from the main peak.
  • System Suitability Test (SST):

    • Perform five replicate injections of the standard solution.

    • The system is deemed ready if the relative standard deviation (RSD) for the peak area is ≤ 2.0% and the USP tailing factor for the main peak is ≤ 2.0.

  • Data Analysis:

    • Purity (Area %): For the sample chromatogram, calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

    • Quantification (Assay): Compare the peak area of the analyte in the sample solution to the average peak area from the standard solution injections to determine the concentration.

Visualization: HPLC Workflow```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase A & B HPLC HPLC System Setup (Gradient, 30°C, 1 mL/min) MobilePhase->HPLC Standard Prepare Standard (100 µg/mL) SST System Suitability Test (5 Replicates) Standard->SST Sample Prepare Sample & Filter Inject Inject Sample Sample->Inject HPLC->SST SST->Inject If RSD ≤ 2.0% Integrate Integrate Peaks Inject->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Sources

large-scale synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the , a key heterocyclic intermediate in modern drug discovery and development.[1][2] Pyrimidine scaffolds are central to numerous therapeutic agents, and developing robust, scalable, and economically viable synthetic routes is paramount for the pharmaceutical industry.[3][4] This guide moves beyond a simple recitation of steps, delving into the process chemistry, rationale for methodological choices, and critical parameters for successful scale-up. We present a well-established, two-step approach, beginning with the synthesis of the precursor 4,6-dihydroxy-2-methylpyrimidine, followed by a proposed, logically derived protocol for the target molecule. All procedures are designed to be self-validating through in-process controls and final product characterization.

Introduction and Strategic Overview

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine belongs to the pyrimidine class of heterocyclic compounds, which are foundational components of nucleic acids and are widely incorporated into pharmaceuticals for their diverse biological activities.[1][5] The development of a scalable synthesis is critical for its use as a precursor in the manufacturing of active pharmaceutical ingredients (APIs).

The synthetic strategy outlined herein is predicated on the classic and highly reliable Pinner synthesis of pyrimidines. This involves the condensation of an amidine with a β-dicarbonyl compound or its synthetic equivalent. Our approach is twofold:

  • Part I: Validated Synthesis of 4,6-dihydroxy-2-methylpyrimidine. We first detail the optimized, large-scale synthesis of the closely related analogue, 4,6-dihydroxy-2-methylpyrimidine. This reaction is well-documented in the literature and serves as a foundational protocol, demonstrating the core condensation chemistry.[6]

  • Part II: Proposed Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. Leveraging the principles established in Part I, we propose a robust protocol for the target molecule. This involves the condensation of acetamidine with a specialized β-ketoester, ethyl 4-methoxyacetoacetate.

This structured approach allows researchers to first validate the fundamental reaction on a known system before proceeding to the target-specific synthesis.

Logical Workflow for Synthesis

G cluster_0 PART I: Foundational Synthesis cluster_1 PART II: Target Synthesis A Acetamidine HCl + Diethyl Malonate B Base-Catalyzed Condensation (Sodium Methoxide in Methanol) A->B C 4,6-dihydroxy-2-methylpyrimidine B->C F Target Molecule: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine C->F Provides Methodological Basis D Acetamidine HCl + Ethyl 4-methoxyacetoacetate E Base-Catalyzed Cyclocondensation (Sodium Ethoxide in Ethanol) D->E E->F

Caption: Overall workflow for the synthesis protocols.

Part I: Large-Scale Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This protocol is adapted from optimized industrial methods that prioritize yield, purity, and economic viability by using cost-effective reagents and minimizing reaction time.[6]

Underlying Chemistry and Rationale

The reaction is a base-catalyzed condensation between acetamidine hydrochloride and a malonic ester. The base (sodium methoxide) serves two primary functions:

  • Deprotonation: It deprotonates the diethyl malonate to form a reactive enolate nucleophile.

  • Neutralization: It neutralizes the hydrochloride salt of acetamidine to liberate the free amidine base required for the reaction.

The subsequent cyclization and elimination of ethanol yield the stable pyrimidine ring. Methanol is chosen as the solvent for its ability to dissolve the sodium methoxide base and for its favorable boiling point for reflux conditions.[6]

Materials and Equipment

Table 1: Reagent Specifications

Reagent CAS No. MW ( g/mol ) Form Key Notes
Sodium Methoxide 124-41-4 54.02 Solid Highly hygroscopic; handle under inert gas.
Dimethyl Malonate 108-59-8 132.12 Liquid Corrosive and lachrymator.
Acetamidine HCl 124-42-5 94.54 Solid Hygroscopic.
Methanol (Anhydrous) 67-56-1 32.04 Liquid Flammable; toxic.

| Hydrochloric Acid (4M) | 7647-01-0 | 36.46 | Aqueous | Corrosive. |

Equipment:

  • Large-volume, jacketed glass reactor with overhead stirring, reflux condenser, and inert gas inlet.

  • Temperature and pH probes.

  • Vacuum filtration apparatus (e.g., Nutsche filter).

  • Industrial vacuum oven for drying.

Step-by-Step Protocol
  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen gas.

  • Base Preparation: Under a nitrogen atmosphere, charge the reactor with anhydrous methanol (3.9 L). While stirring, carefully add sodium methoxide (609 g, 11.25 mol) in portions, controlling any exotherm to maintain the temperature below 25 °C.[7]

  • Addition of Reactants: Once the sodium methoxide is fully dissolved, add dimethyl malonate (330 g, 2.5 mol) followed by acetamidine hydrochloride (472.5 g, 5.0 mol).[7]

  • Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 3-5 hours. The reaction progress can be monitored by TLC or HPLC. An optimized reaction time of 3 hours has been shown to achieve maximum yield.[6]

  • Solvent Removal: After the reaction is complete, cool the mixture to 40 °C and remove the methanol via vacuum distillation.

  • Precipitation: To the resulting residue, add deionized water (5 L) and stir until all solids are dissolved. Cool the solution to 0-5 °C in an ice bath.

  • Acidification: Slowly add 4M hydrochloric acid to adjust the pH to 1-2. A thick, white precipitate of 4,6-dihydroxy-2-methylpyrimidine will form. The acidic pH ensures the complete precipitation of the product, which exists in its di-enol tautomeric form.

  • Crystallization and Isolation: Continue stirring the cold slurry for 3-5 hours to ensure complete crystallization.[7][8] Filter the solid product using a vacuum filter.

  • Washing and Drying: Wash the filter cake sequentially with cold deionized water (2 x 1 L) and then cold methanol (1 x 1 L) to remove residual salts and impurities.[8] Dry the product in a vacuum oven at 60-70 °C to a constant weight.

  • Expected Yield: 80-86%[7]

  • Purity: >98% (by HPLC)

Part II: Proposed Large-Scale Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

This protocol is logically derived from the foundational chemistry in Part I and established principles of pyrimidine synthesis. The core modification is the replacement of dimethyl malonate with ethyl 4-methoxyacetoacetate, which contains the required methoxymethyl side chain.

Mechanistic Rationale

The reaction proceeds via a base-catalyzed cyclocondensation. Sodium ethoxide is selected as the base to match the ethyl ester functionality of the β-ketoester, preventing transesterification side reactions. The mechanism involves the nucleophilic attack of the free acetamidine base on the two carbonyl groups of the ketoester, leading to cyclization and elimination of water and ethanol to form the target pyrimidine.

G cluster_mech Reaction Mechanism start Acetamidine + Ethyl 4-methoxyacetoacetate step1 Amidine attacks ketone carbonyl start->step1 step2 Intramolecular attack on ester carbonyl step1->step2 step3 Cyclization & Elimination of H₂O and EtOH step2->step3 step4 Tautomerization step3->step4 end 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine step4->end

Caption: Simplified reaction mechanism for the cyclocondensation.

Materials and Equipment

Table 2: Reagent Specifications for Target Synthesis

Reagent CAS No. MW ( g/mol ) Form Key Notes
Sodium Ethoxide 141-52-6 68.05 Solid Highly hygroscopic; handle under inert gas.
Ethyl 4-methoxyacetoacetate 30414-53-0 160.17 Liquid Assumed; requires synthesis or sourcing.
Acetamidine HCl 124-42-5 94.54 Solid Hygroscopic.
Ethanol (Anhydrous) 64-17-5 46.07 Liquid Flammable.

| Acetic Acid (Glacial) | 64-19-7 | 60.05 | Liquid | Corrosive. |

Equipment: Same as specified in Part I.

Step-by-Step Protocol
  • Reactor Setup: Ensure the reactor is clean, dry, and under a nitrogen atmosphere.

  • Base and Amidine Preparation: Charge the reactor with anhydrous ethanol (5 L). Carefully add sodium ethoxide (851 g, 12.5 mol) in portions, maintaining the temperature below 30 °C. Stir until dissolved. Add acetamidine hydrochloride (473 g, 5.0 mol) and stir for 30 minutes to form the free base and sodium chloride precipitate.

  • Reactant Addition: Slowly add ethyl 4-methoxyacetoacetate (801 g, 5.0 mol) to the reactor via a dropping funnel over 1 hour. An exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78 °C) and maintain for 6-8 hours. Monitor the reaction completion by HPLC, observing the disappearance of the ketoester.

  • Solvent Removal: Cool the reaction mixture and remove the majority of the ethanol by vacuum distillation.

  • Work-up and Precipitation: Add deionized water (8 L) to the residue and stir to dissolve the solids. Filter off any insoluble material. Transfer the filtrate to a clean reactor and cool to 10-15 °C.

  • Acidification: Neutralize the solution by slowly adding glacial acetic acid until the pH is approximately 5-6. The target product, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, will precipitate as a solid. Avoid strong acids to prevent potential hydrolysis of the methoxymethyl ether.

  • Isolation and Purification: Stir the slurry at 5-10 °C for 2 hours. Isolate the product by filtration. Wash the cake with cold deionized water (2 x 2 L).

  • Drying: Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved. For higher purity, recrystallization from an ethanol/water mixture may be performed.

Quality Control and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry: To verify the molecular weight (Expected [M+H]⁺: 155.08).

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., C=O, O-H, C-O-C).

  • HPLC: To determine purity, which should be >98% for pharmaceutical applications.[4]

  • Melting Point: To assess purity.

Safety and Handling Considerations

  • Alkali Metals/Alkoxides: Sodium methoxide and ethoxide are corrosive and react violently with water. They must be handled under an inert, dry atmosphere. All personnel must wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.

  • Solvents: Methanol and ethanol are flammable liquids. All operations should be conducted in a well-ventilated area, away from ignition sources. Ground all equipment to prevent static discharge.

  • Acids: Hydrochloric and acetic acid are corrosive. Handle with care in a fume hood.

  • Pressure: When heating solvents in a closed reactor, ensure adequate venting and pressure monitoring to prevent over-pressurization.

References

  • Recent discoveries and development towards its medicinal impact. (2024). Pyrimidin-derivat-forskning och dess implikationer för framtida läkemedelsutveckling.
  • Al-Ostoot, F.H., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]

  • Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2025). Taylor & Francis Online. [Link]

  • Synthesis of Pyrimidine and Its Derivatives. (2025). YouTube. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (2023). PMC - PubMed Central. [Link]

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).
  • US6693194B2 - Process for the preparation of 4,6-dimethoxy-2-(methylsulfonyl)-1,3-pyrimidine. (n.d.).
  • CN101747283B - Method for preparing 4, 6 - dimethoxy -2 - methanesulfonyl pyrimidine. (n.d.).
  • United States Patent (19). (n.d.). Googleapis.com. [Link]

  • Patil, R.S., et al. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. TSI Journals. [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. (n.d.). TSI Journals. [Link]

  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (n.d.).
  • Ethyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (4e). (n.d.). PubChem. [Link]

  • The Importance of Purity: High-Grade 4,6-Dihydroxy-2-methylpyrimidine for Pharma. (n.d.). Boron-pharm. [Link]

Sources

Application Notes and Protocols for the Derivatization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for the chemical derivatization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a versatile starting material for the generation of focused compound libraries aimed at high-throughput biological screening.[4][5] We present a two-stage strategic approach: initial activation of the pyrimidine core via chlorination of the C4-hydroxyl group, followed by a suite of robust derivatization protocols, including Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) and direct O-alkylation. Each protocol is designed as a self-validating system with integrated analytical checkpoints to ensure experimental success and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical libraries with novel pyrimidine analogs.

Introduction: The Strategic Value of the Pyrimidine Core

The inherent biological significance of the pyrimidine nucleus, a key component of DNA and RNA, makes it an attractive starting point for drug discovery programs.[6] Derivatives of this heterocycle have demonstrated a vast range of pharmacological activities.[1][3] The starting scaffold, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, offers multiple potential points for chemical modification. However, direct derivatization of the hydroxyl group can be complicated by keto-enol tautomerism, where the molecule exists in equilibrium with its 4(3H)-pyrimidinone form.[7][8] This equilibrium influences reactivity, potentially leading to mixtures of N- and O-alkylated products.[7][9]

Our core strategy circumvents this ambiguity and unlocks a wider range of chemical diversity. By converting the C4-hydroxyl group into a reactive chloro leaving group, we create a key intermediate, 4-Chloro-6-methoxymethyl-2-methylpyrimidine , which is primed for a variety of powerful and predictable carbon-carbon and carbon-nitrogen bond-forming reactions. This approach provides a systematic and modular platform for generating a library of novel compounds for biological evaluation.

Core Derivatization Workflow

The overall strategy is a two-part process designed for modularity and efficiency. The initial activation step creates a common intermediate that serves as the substrate for multiple parallel diversification reactions.

G cluster_derivatization PART 2: Diversification Reactions A Starting Material 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine B PART 1: Core Activation (Chlorination) A->B POCl3 G O-Alkylation (Alternative Route from Starting Material) A->G Alkyl Halide / Base C Key Intermediate 4-Chloro-6-methoxymethyl-2-methylpyrimidine B->C D Suzuki Coupling (Aryl/Heteroaryl Boronic Acids) C->D E Sonogashira Coupling (Terminal Alkynes) C->E F Buchwald-Hartwig (Amines) C->F H Diverse Library of Pyrimidine Derivatives For Biological Screening D->H E->H F->H G->H

Caption: Overall workflow for library generation.

PART 1: Core Activation Protocol

Synthesis of 4-Chloro-6-methoxymethyl-2-methylpyrimidine

Causality: The conversion of the 4-hydroxy group to a 4-chloro group is the cornerstone of this entire derivatization strategy. The hydroxyl group is a poor leaving group for nucleophilic aromatic substitution and is not reactive in palladium-catalyzed cross-coupling reactions. In contrast, the chloro-substituted pyrimidine is an excellent electrophile. The electron-deficient nature of the pyrimidine ring makes the C4-Cl bond highly susceptible to oxidative addition by a palladium(0) catalyst, initiating the catalytic cycles of Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[10][11] This chlorination step transforms an inert position into a versatile chemical handle. The synthesis of a similar compound, 4-chloro-2-methoxymethyl-6-methylpyrimidine, has been documented, confirming the viability of this approach.[12]

Protocol:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask at 0 °C (ice bath). Caution: POCl₃ is highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Reaction Conditions: Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Slowly warm the mixture to room temperature and then heat to reflux (approx. 105-110 °C) for 2-4 hours.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • TLC System: Ethyl Acetate/Hexane (e.g., 1:1 v/v). The product should have a higher Rf value than the starting material.

    • LC-MS Analysis: Confirm the disappearance of the starting material's mass peak and the appearance of the product's mass peak.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic process.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8.

    • Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification & Characterization: The crude product can be purified by column chromatography on silica gel. The structure of the purified 4-Chloro-6-methoxymethyl-2-methylpyrimidine should be confirmed by NMR (¹H, ¹³C) and Mass Spectrometry.[13][14][15]

PART 2: Diversification Protocols

The following protocols utilize the key intermediate, 4-Chloro-6-methoxymethyl-2-methylpyrimidine , to generate a diverse set of analogs.

Protocol A: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

Principle: The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid) and an organic halide.[6][11][16] It is exceptionally tolerant of a wide range of functional groups, making it ideal for late-stage diversification in drug discovery. This protocol allows for the introduction of various aryl and heteroaryl moieties at the C4 position. The regioselectivity for the C4 position on dichloropyrimidines is well-established.[11][17]

G cluster_reactants Reactants cluster_conditions Conditions 4-Chloro-pyrimidine 4-Chloro-6-methoxymethyl-2-methylpyrimidine Product 4-Aryl-6-methoxymethyl-2-methylpyrimidine 4-Chloro-pyrimidine->Product Boronic Acid Aryl/Heteroaryl Boronic Acid Boronic Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O)

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Protocol:

  • Reaction Setup: To a microwave vial or a Schlenk tube, add 4-Chloro-6-methoxymethyl-2-methylpyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O).

  • Degassing: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Reaction Conditions: Heat the reaction mixture with stirring. Conditions can vary, but a typical starting point is 80-100 °C for 4-12 hours. Microwave irradiation can significantly shorten reaction times (e.g., 100-140 °C for 15-60 minutes).[11]

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification & Characterization: Purify the crude product by flash chromatography on silica gel. Characterize the final compound using NMR and Mass Spectrometry.

ParameterCondition 1Condition 2 (Microwave)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (3 mol%)
Base K₂CO₃ (2.0 eq)Cs₂CO₃ (2.5 eq)
Solvent Dioxane/H₂O (4:1)Toluene/EtOH (1:1)
Temperature 90 °C120 °C
Time 12 h30 min
Protocol B: Sonogashira Coupling for C-C Alkyne Bond Formation

Principle: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and a copper(I) co-catalyst.[3] This reaction introduces a linear alkyne functional group, which is a versatile handle for further chemistry (e.g., "click" chemistry) or can be a key pharmacophore itself. The reaction is typically run under mild conditions.[18]

Protocol:

  • Reaction Setup: In a Schlenk tube, dissolve 4-Chloro-6-methoxymethyl-2-methylpyrimidine (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%) in a suitable degassed solvent (e.g., THF, DMF).

  • Reagent Addition: Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 eq), followed by the terminal alkyne (1.1-1.5 eq).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-24 hours.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with the reaction solvent. Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Purification & Characterization: Separate the organic layer, dry, and concentrate. Purify the crude product by flash chromatography on silica gel. Characterize the final compound using NMR, IR (for the C≡C stretch), and Mass Spectrometry.

Protocol C: Buchwald-Hartwig Amination for C-N Bond Formation

Principle: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C(sp²)-N bonds.[19][20] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. It allows for the introduction of a diverse range of primary and secondary amines at the C4 position. The choice of ligand is critical for reaction success.[19][21]

Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-Chloro-6-methoxymethyl-2-methylpyrimidine (1.0 eq), the desired amine (1.1-1.5 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-4 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.5 eq).

  • Solvent Addition: Add a dry, degassed solvent such as Toluene, Dioxane, or THF.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring at 80-110 °C for 4-24 hours.

  • Monitoring & Work-up: Monitor by LC-MS. After cooling, dilute the reaction with an organic solvent and filter through Celite. Concentrate the filtrate and purify.

  • Purification & Characterization: Purification is typically achieved by flash chromatography on silica gel. Characterize the final product by NMR and Mass Spectrometry.

ParameterCondition 1Condition 2
Pd Source Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (4 mol%)BINAP (4 mol%)
Base NaOtBu (1.5 eq)K₃PO₄ (2.0 eq)
Solvent TolueneDioxane
Temperature 100 °C110 °C
Protocol D: Direct O-Alkylation

Principle: As an alternative to the chlorination-coupling sequence, direct alkylation of the starting 4-hydroxypyrimidine can be employed to generate ethers. Due to the keto-enol tautomerism, reactions can yield both O- and N-alkylated products.[7][9] To favor O-alkylation, milder bases and conditions are typically used, avoiding the complete deprotonation of the pyrimidone nitrogen.[7][14]

Protocol:

  • Reaction Setup: To a solution of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (1.0 eq) in a polar aprotic solvent (e.g., DMF, Acetonitrile), add a mild base (e.g., K₂CO₃ or Ag₂O, 1.5-2.0 eq).

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl halide like benzyl bromide or methyl iodide, 1.1-1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Stir the mixture at room temperature to 60 °C for 2-16 hours.

  • Monitoring & Work-up: Monitor the reaction by LC-MS, paying close attention to the potential formation of the N-alkylated isomer. Upon completion, filter off the base, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with water to remove any remaining salts.

  • Purification & Characterization: Dry the organic layer and concentrate. Purify by flash chromatography. Careful characterization by 2D NMR techniques (HMBC, NOESY) is crucial to unambiguously confirm O-alkylation versus N-alkylation.[9]

Analytical Characterization and Quality Control

For every synthesized derivative, a full suite of analytical techniques is required to confirm its identity and purity, ensuring the integrity of the data generated during biological screening.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess its purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C): To confirm the chemical structure and isomeric purity.[13][14]

  • High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound (typically >95% for screening).[15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence or absence of key functional groups (e.g., C≡C stretch in Sonogashira products).[15]

Conclusion

The protocols detailed in this application note provide a robust and versatile platform for the derivatization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. By employing a key chlorination step followed by a suite of modern synthetic methodologies, researchers can efficiently generate libraries of novel pyrimidine derivatives. This systematic approach, coupled with rigorous analytical validation, will yield high-quality compound collections ready for biological screening, ultimately accelerating the process of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines. BenchChem.
  • Štefane, B., & Požgan, F. (2019). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 24(21), 3949.
  • Rasool, N., et al. (2020). Suzuki–Miyaura Reactions of 5-(4-bromophenyl)
  • Han, Y., & Giroux, S. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
  • Almeida, R. M., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(49), 13165-75.
  • Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(49), 6463-6465.
  • Xu, D., et al. (2010). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Journal of the Chinese Chemical Society, 57(3A), 451-453.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Google Patents. (2001). WO2001000593A1 - Method for producing 4-chloro-6-hydroxypyrimidine.
  • ResearchGate. (2021). Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

  • Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M921.
  • Beak, P., et al. (1976). Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines, 2- and 4-hydroxypyrimidines, 2- and 4-mercaptopyridines, and structurally related compounds in the gas phase. Journal of the American Chemical Society, 98(7), 171-180.
  • ChemTube3D. (n.d.). 4-Hydroxypyridine-Tautomerism. Retrieved from [Link]

  • CSIR-NCL Library, Pune. (n.d.). Efficient synthesis of antifungal pyrimidines via palladium catalyzed Suzuki/Sonogashira cross-coupling reaction from Biginelli 3,4-dihydropyrimidin-2(1H)-ones.
  • Snyder, H. R., & Foster, H. M. (1954). Mannich Reactions of Pyrimidines. I. 2,6-Dimethyl-4-hydroxypyrimidine. Journal of the American Chemical Society, 76(1), 118-120.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Bacsa, I., et al. (2020). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 16, 218-225.
  • ChemBK. (n.d.). 4-Hydroxypyrimidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrimidone. Retrieved from [Link]

  • da Silva, A. B., et al. (2022). Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. The Journal of Organic Chemistry, 87(21), 14339-14350.
  • ResearchGate. (n.d.). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]

  • ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Retrieved from [Link]

  • Ruijter, E., & Orru, R. V. A. (2020). The Buchwald–Hartwig Amination After 25 Years.
  • Heriot-Watt Research Portal. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. Retrieved from [Link]

  • Clark, J., & Neath, G. (1968). Heterocyclic studies. Part IV. The action of hydroxylamine on 4-hydroxypteridine and its methyl derivatives. Journal of the Chemical Society C: Organic, 919-922.
  • Semantic Scholar. (2013). Highly Regioselective Buchwald—Hartwig Amination at C-2 of 2,4-Dichloropyridine Enabling a Novel Approach to 2,4-Bisanilinopyridine (BAPyd) Libraries. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Retrieved from [Link]

  • Ginkel, K. H., et al. (1986). Use of 4-bromomethyl-7-methoxycoumarin for derivatization of pyrimidine compounds in serum analysed by high-performance liquid chromatography with fluorimetric detection.
  • ResearchGate. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]

  • Tang, R. J., et al. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930-938.
  • PubMed. (2022). Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes. Retrieved from [Link]

  • Google Patents. (1989). EP0326389B1 - Process for preparing 4-hydroxypyrimidine.
  • Youngstown State University. (1978). The alkylation of 4-pyridone. Retrieved from [Link]

  • van Pée, K. H. (2001). Biological dehalogenation and halogenation reactions. Archives of Microbiology, 175(4), 250-8.
  • ResearchGate. (n.d.). The proposed mechanism for the reaction of DHPM derivatives 4a–4h with hydrazine hydrate. Retrieved from [Link]

Sources

Greener Synthesis Approaches for Pyrimidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and essential biomolecules.[1][2] Traditional synthetic routes to these vital heterocycles often rely on harsh conditions, hazardous solvents, and multi-step processes, posing significant environmental and economic challenges. This guide provides an in-depth exploration of modern, greener synthesis approaches for pyrimidine derivatives, aligning with the principles of sustainable chemistry. We will delve into the mechanistic advantages and practical applications of multicomponent reactions, alternative energy sources like microwave and ultrasound irradiation, advanced green catalysis, and the use of benign or solvent-free reaction media. Detailed, field-tested protocols and comparative data are presented to empower researchers and drug development professionals to implement more efficient, cost-effective, and environmentally responsible synthetic strategies in their laboratories.

The Imperative for Green Chemistry in Pyrimidine Synthesis

Pyrimidine and its fused derivatives are of paramount importance in pharmaceutical chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] Historically, the synthesis of these compounds involved methods that are now being re-evaluated through the lens of green chemistry—a philosophy advocating for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[2][4]

Traditional methods often suffer from several drawbacks:

  • Low Atom Economy: Multi-step syntheses generate significant chemical waste from byproducts and protecting group manipulations.

  • Hazardous Reagents and Solvents: The use of volatile organic compounds (VOCs) and toxic reagents contributes to environmental pollution and poses health risks.

  • High Energy Consumption: Long reaction times under conventional heating (reflux) are energy-intensive.

  • Complex Workups: Purification of intermediates and final products can be laborious and require large volumes of solvents.

Adopting greener alternatives is not merely an environmental obligation but a strategic advantage, offering improved efficiency, higher yields, shorter reaction times, and simplified procedures.[2][5] This guide will focus on several key greener strategies that have proven highly effective for pyrimidine synthesis.


Foundational Greener Strategies and Methodologies

The most impactful green approaches in modern pyrimidine synthesis can be categorized into four main areas: leveraging the efficiency of Multicomponent Reactions (MCRs), harnessing alternative energy sources, employing advanced catalytic systems, and minimizing solvent use.

Green_Chemistry_Strategies Pyrimidine Greener Pyrimidine Synthesis MCRs Multicomponent Reactions (MCRs) Pyrimidine->MCRs ↑ Atom Economy ↓ Waste Energy Alternative Energy Sources Pyrimidine->Energy ↑ Efficiency ↓ Time Catalysis Advanced Catalysis Pyrimidine->Catalysis ↓ Activation Energy ↑ Selectivity Solvents Benign/No Solvents Pyrimidine->Solvents ↓ E-Factor ↓ Hazard Microwave Microwave (MW) Energy->Microwave Ultrasound Ultrasound (US) Energy->Ultrasound

Figure 1: Core greener strategies for pyrimidine synthesis.

Multicomponent Reactions (MCRs): The Biginelli Reaction Case Study

MCRs are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot operation. This approach is inherently green as it avoids the need to isolate intermediates, thereby saving solvents, energy, and time, while generating less waste.[6] The Biginelli reaction, first reported in 1893, is a classic MCR for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable pharmacological scaffolds.[7]

Causality and Expertise: The classical Biginelli reaction involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea.[7] While effective, it often requires long reaction times and strong acids. Green modifications focus on using milder catalysts and alternative energy sources to improve efficiency and reduce environmental impact. The mechanism proceeds through a series of equilibrium steps, including Knoevenagel condensation and Michael addition, culminating in cyclization and dehydration to form the stable DHPM ring.[6]

Biginelli_Reaction_Mechanism R1 Aldehyde I1 Acyliminium Ion Intermediate R1->I1 + Urea - H₂O R2 β-Ketoester I2 Michael Adduct R2->I2 + Iminium Ion R3 Urea Catalyst Green Catalyst (e.g., HPA-Clay) Catalyst->I1 I1->I2 Product 3,4-Dihydropyrimidin-2(1H)-one (DHPM) I2->Product Intramolecular Cyclization - H₂O

Figure 2: Simplified mechanism of a green Biginelli reaction.

Comparative Data: Traditional vs. Green Biginelli Reaction

ParameterTraditional MethodGreen Method (Ball Milling)[8]Green Method (HPA-Clay Catalyst)[9]
Catalyst Strong acid (e.g., HCl)NoneHPA-Clay (2 mol%)
Solvent Ethanol/Acetic AcidSolvent-freeSolvent-free
Conditions Reflux (80-100 °C)Mechanical grinding80 °C
Reaction Time 12-24 hours10-30 minutes20-45 minutes
Yield 40-70%>98%90-96%
Workup Neutralization, ExtractionSimple filtration/washSimple filtration/wash
Catalyst Reuse NoN/AYes (up to 5 cycles)[9]

Protocol 1: Solvent-Free Synthesis of DHPMs via Ball Milling [8]

This protocol describes a high-yield, catalyst-free, and solvent-free synthesis of dihydropyrimidines based on the work of Lipeeva et al.[8]

  • Materials: Aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), planetary ball mill (e.g., AGO-2) with steel vials and balls.

  • Procedure:

    • Place the aromatic aldehyde, ethyl acetoacetate, and urea/thiourea into a steel milling vial.

    • Add steel balls with a ball-to-reagent weight ratio of approximately 8:1.

    • Seal the vial and place it in the planetary ball mill.

    • Mill the mixture at a suitable speed (e.g., 880 rpm) for 10-30 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) if necessary.

    • After completion, open the vial in a fume hood. Add a small amount of ethanol (5-10 mL) to the solid mixture.

    • Transfer the slurry to a beaker and stir for 5 minutes.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the purified product in an oven. The resulting DHPM is typically obtained in excellent yield (>98%) and high purity.[8]

  • Self-Validation: The protocol's trustworthiness comes from its simplicity, high yields, and the elimination of solvents and catalysts, which removes variables related to catalyst activity or solvent purity. The final product can be easily characterized by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).


Alternative Energy Sources: Microwave and Ultrasound

Replacing conventional heating with alternative energy sources like microwaves and ultrasound can dramatically accelerate reactions, leading to higher throughput and energy savings.[2][4]

2.2.1. Microwave-Assisted Synthesis

Causality and Expertise: Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating. Polar molecules in the reaction mixture align with the rapidly oscillating electric field, generating heat volumetrically and homogeneously. This often leads to localized superheating and reaction rate enhancements that cannot be achieved with conventional heating, resulting in significantly shorter reaction times and often cleaner reactions with higher yields.[10][11]

Protocol 2: Microwave-Assisted, One-Pot Synthesis of Dihydropyrido[2,3-d]pyrimidines [12]

This protocol is adapted from a versatile method for creating fused pyrimidine systems.[12]

  • Materials: 3-formyl-quinoline derivative (0.05 mmol), a primary heterocyclic amine (e.g., aminopyrimidine) (0.05 mmol), a cyclic 1,3-diketone (e.g., barbituric acid) (0.05 mmol), DMF (1.0 mL), microwave reactor vials.

  • Procedure:

    • In a dedicated microwave reactor vial, combine the formyl-quinoline, aminopyrimidine, and cyclic diketone.

    • Add 1.0 mL of DMF and seal the vial with a cap.

    • Place the vial inside the microwave reactor cavity.

    • Irradiate the mixture for 8-20 minutes at a temperature of 125–135 °C (power and pressure settings will be instrument-dependent, e.g., 250 W, 30 PSI).[12]

    • Monitor the reaction by TLC.

    • After irradiation is complete, allow the vial to cool to room temperature.

    • Collect the solid product that forms by filtration.

    • Wash the solid with cold ethanol (2 x 3 mL) and air dry.

  • Self-Validation: The protocol is validated by comparing the outcome to conventional heating. The same reaction conducted under reflux in DMF required 8 hours, whereas the microwave method was complete in minutes, demonstrating superior efficiency.[12]

MW_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Microwave Irradiation cluster_workup 3. Product Isolation A Combine Aldehyde, Amine, & Diketone in MW Vial B Add Solvent (DMF) A->B C Seal Vial & Place in Reactor B->C D Irradiate (e.g., 130°C, 15 min) C->D E Cool to RT D->E F Filter Precipitate E->F G Wash with Ethanol F->G H Dry Product G->H

Figure 3: Workflow for microwave-assisted pyrimidine synthesis.

2.2.2. Ultrasound-Assisted Synthesis (Sonochemistry)

Causality and Expertise: Ultrasound irradiation promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid.[13][14] This collapse generates localized hot spots with extreme temperatures and pressures, as well as intense shockwaves and microjets. This phenomenon enhances mass transfer and creates highly reactive species, accelerating the reaction rate even at ambient bulk temperatures.[14]

Comparative Data: Conventional vs. Ultrasound-Assisted Synthesis [15]

ParameterConventional MethodUltrasound-Assisted Method
Energy Source Oil bath heatingUltrasonic bath/probe
Temperature 80-100 °C (Reflux)40-60 °C (Bulk Temp)
Reaction Time 4-16 hours5-30 minutes
Yield 65-85%75-95%
Advantages Simple setupShorter times, higher yields, energy efficient

Protocol 3: Ultrasound-Assisted Synthesis of Tetrahydropyrimidines [14]

This protocol outlines an efficient, environmentally friendly synthesis of carbonitrile-functionalized tetrahydropyrimidines.

  • Materials: Substituted aldehyde (10 mmol), malononitrile (10 mmol), urea or thiourea (10 mmol), ethanol (20 mL), catalytic amount of piperidine (4-5 drops), ultrasonic bath or probe system.

  • Procedure:

    • In a flask, dissolve the aldehyde, malononitrile, and urea/thiourea in ethanol.

    • Add the piperidine catalyst to the mixture.

    • Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath. Alternatively, immerse an ultrasonic probe into the reaction mixture.

    • Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at a controlled temperature (e.g., 50-60 °C) for 15-30 minutes.

    • Monitor the reaction completion by TLC.

    • After the reaction is complete, cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration.

    • Wash the product with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to obtain the pure compound.

  • Self-Validation: The significant reduction in reaction time (from hours to minutes) and often improved yields compared to silent (non-irradiated) control reactions under the same conditions validate the efficacy of the ultrasonic method.[15]


Conclusion and Future Outlook

The transition to greener synthetic methodologies for pyrimidine derivatives is well underway, driven by a combination of environmental responsibility and the pursuit of chemical efficiency.[16][17] Multicomponent reactions, microwave and ultrasound irradiation, recyclable catalysts, and solvent-free techniques have all proven to be powerful tools in this endeavor.[2][18][19] These approaches consistently offer substantial advantages, including drastically reduced reaction times, higher yields, lower energy consumption, and simplified product isolation.

Looking ahead, the field is moving towards even more sustainable practices. The integration of flow chemistry for continuous manufacturing, the use of biocatalysts for unparalleled selectivity under mild conditions, and the application of artificial intelligence for reaction prediction and optimization represent the next frontier in green heterocyclic chemistry.[1][16] By embracing these innovations, the scientific community can continue to develop life-saving pyrimidine-based medicines while safeguarding the health of our planet.

References

  • Mittersteiner, M., Farias, F. F. S., Bonacorso, H. G., Martins, M. A. P., & Zanatta, N. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 79, 105683. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]

  • da Silva, G. G., de M. Carneiro, A. P., da S. A. Sr., & de P. R. R. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega. [Link]

  • Recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2024). World Journal of Biology Pharmacy and Health Sciences, 17(2), 053–071. [https://doi.org/10.30574/wjbp hs.2024.17.2.0033](httpshttps://doi.org/10.30574/wjbp hs.2024.17.2.0033)
  • Lipeeva, A. V., Shakirov, M. M., & Volcho, K. P. (2022). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 27(19), 6656. [Link]

  • Parmar, K., Patel, J., & Patel, K. (2023). Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. Oriental Journal of Chemistry, 39(4). [Link]

  • Gomha, S. M., Abdel-Aziz, H. M., & Khedr, M. A. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science, 19(9), 578–585. [Link]

  • Pramanik, S., & Singh, P. (2012). Biginelli Reaction: A Green Perspective. Current Organic Chemistry, 16(4), 533-553. [Link]

  • Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. ACS Publications. [Link]

  • El-Mekabaty, A., El-Faham, A., & Abdel-Latif, E. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. [Link]

  • El-Mekabaty, A., El-Faham, A., & Abdel-Latif, E. (2024). Sustainable green synthesis of Pyrimidine derivatives: Review on multicomponent synthesis, catalysts, and techniques. Semantic Scholar. [Link]

  • Camargo, D., Cifuentes, C., Castillo, J.-C., & Portilla, J. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Advances, 14(31), 22359-22369. [Link]

  • El Kadili, S., et al. (2024). GREEN AND EFFICIENT SYNTHESIS OF DIHYDROPYRIMIDINONE ANALOGUES VIA HPA-CLAY CATALYZED BIGINELLI REACTION. Chemistry Journal of Moldova, 19(1). [Link]

  • Various Authors. (2024). Synthesis of pyrimidines. Organic Chemistry Portal. [Link]

  • Various Authors. (2019). Microwave-Assisted Synthesis of Some Pyrimidine Derivatives. ResearchGate. [Link]

  • Geesi, M. H. (2023). GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIVATIVES. RASĀYAN Journal of Chemistry, 16(3), 1930-1938. [Link]

  • Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry. [Link]

  • Patel, D. A., et al. (2022). Microwave-assisted synthesis of bioactive tetrahydropyrimidine derivatives as antidiabetic agents. Folia Medica, 64(3), 441-450. [Link]

  • Gomha, S. M., et al. (2018). Microwave assisted synthesis of some new thiazolopyrimidine and pyrimidothiazolopyrimidopyrimidine derivatives with potential antimicrobial activity. Chemistry Central Journal, 12(1), 57. [Link]

  • El-Mekabaty, A., et al. (2022). Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core. RSC Advances. [Link]

  • Various Authors. (2018). One-pot green procedure for Biginelli reaction catalyzed by novel task-specific room-temperature ionic liquids. ResearchGate. [Link]

  • Farooq, S., et al. (2021). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 11(1), 103-114. [Link]

  • Ghorbani-Vaghei, R., & Malaeke, S. (2017). Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry. Journal of Materials and Environmental Science, 8(1), 213-224. [Link]

  • Patil, P., et al. (2023). Green Recipes for Pyrimidine. Current Organic Synthesis, 20(6), 678-705. [Link]

  • Various Authors. (2023). Eco-Friendly Synthesis of Pyrimidine Derivatives and Emerging Trends in Green Heterocyclic Chemistry. Power System Technology, 47(4). [Link]

  • Various Authors. (2023). Recent green chemistry approaches for pyrimidine derivatives as a potential anti-cancer agent: An overview (2013–2023). SciSpace. [Link]

  • Sonawane, R. P. (2017). Green Synthesis of Pyrimidine Derivative. ResearchGate. [Link]

  • El-Mekabaty, A., El-Faham, A., & Abdel-Latif, E. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139(13). [Link]

  • Asgari, G., et al. (2023). Green Synthesis of New Pyrimidine Fused Quinolines Derivatives and Reduction of Organic Pollutants Using Fe3O4/KF/Clinoptilolite Supported on MWCNTs. Polycyclic Aromatic Compounds. [Link]

  • El-Mekabaty, A., El-Faham, A., & Abdel-Latif, E. (2024). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. Current Organic Synthesis, 21(2), 127-139. [Link]

  • Pivazyan, V. A., et al. (2023). Ultrasound-Assisted Green Syntheses of Novel Pyrimidine Derivatives and Their Comparison with Conventional Methods. Journal of Saudi Chemical Society, 27(1), 101628. [Link]

  • Mittersteiner, M., et al. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Semantic Scholar. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights, optimization strategies, and troubleshooting for common issues encountered during this chemical synthesis. Our guidance is grounded in established chemical principles and process chemistry studies to ensure reliability and reproducibility in your work.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine?

The most direct and widely adopted method for synthesizing 4-hydroxy-2,6-disubstituted pyrimidines is the Pinner synthesis, which is a type of cyclocondensation reaction.[1] This reaction involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[1] For the target molecule, the key starting materials are acetamidine (to provide the 2-methyl group) and an acetoacetate derivative , specifically ethyl 4-methoxyacetoacetate , which provides the 6-methoxymethyl and 4-hydroxy functionalities. The reaction is typically carried out in the presence of a strong base.[2]

reaction_mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product EMAA Ethyl 4-methoxyacetoacetate ADD Nucleophilic Addition EMAA->ADD Base-catalyzed ACET Acetamidine ACET->ADD Base-catalyzed CYC Intramolecular Cyclization (-EtOH) ADD->CYC PROD 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine CYC->PROD BASE Strong Base (e.g., Sodium Methoxide) BASE->ADD

Caption: General reaction pathway for the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Q2: Why is the choice of base and solvent critical for this reaction?

The base plays a crucial role in facilitating the cyclocondensation. Strong alkoxide bases, such as sodium methoxide or sodium ethoxide, are commonly used.[2] The base serves two primary functions:

  • Deprotonation: It deprotonates the active methylene group of the ethyl 4-methoxyacetoacetate, forming a nucleophilic enolate.

  • Neutralization: If an amidine salt (e.g., acetamidine hydrochloride) is used, the base neutralizes the HCl to generate the free amidine required for the reaction.

The choice of solvent is intrinsically linked to the base. The reaction is typically performed in an anhydrous alcohol that matches the alkoxide base (e.g., sodium methoxide in dry methanol or sodium ethoxide in absolute ethanol).[2] Using a matching alcohol prevents transesterification of the ethyl ester starting material and ensures the solubility of the base.[2] Anhydrous conditions are critical, as the presence of water can hydrolyze the base and the ester, significantly reducing the yield.

Q3: What are the expected tautomeric forms of the final product?

The product, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, can exist in several tautomeric forms. While named as a "4-hydroxy" compound, it exists in equilibrium with its more stable keto tautomer, 6-(methoxymethyl)-2-methylpyrimidin-4(3H)-one. The pyrimidine ring system is known for this type of keto-enol tautomerism, with the keto form often predominating. It is important to be aware of this when characterizing the final product using techniques like NMR and IR spectroscopy.

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

This is one of the most common issues and can be attributed to several factors related to reagents and reaction conditions.[3][4]

Possible Causes & Solutions:

  • Cause A: Inactive or Insufficient Base

    • Explanation: Sodium and potassium alkoxides are hygroscopic and can be deactivated by moisture. An insufficient molar ratio of base will lead to incomplete deprotonation or failure to neutralize the amidine salt.

    • Troubleshooting Steps:

      • Use a freshly opened container of sodium methoxide/ethoxide or prepare it fresh by reacting sodium metal with the corresponding anhydrous alcohol.[2]

      • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

      • Optimize the stoichiometry. A molar ratio of at least 2 equivalents of base to the limiting reagent (typically the ketoester) is often required, especially when starting with an amidine salt.[5]

  • Cause B: Poor Quality of Starting Materials

    • Explanation: Impurities in either the acetamidine hydrochloride or the ethyl 4-methoxyacetoacetate can inhibit the reaction or lead to side products.[4]

    • Troubleshooting Steps:

      • Verify the purity of the starting materials using NMR or GC-MS.

      • If necessary, purify the acetamidine hydrochloride by recrystallization.

      • Ensure the ethyl 4-methoxyacetoacetate has not degraded during storage.

  • Cause C: Suboptimal Reaction Time or Temperature

    • Explanation: Cyclocondensation reactions often require sufficient thermal energy and time to proceed to completion.[3] An insufficient reflux period will result in unreacted starting materials.

    • Troubleshooting Steps:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC). A suitable mobile phase might be a mixture of ethyl acetate and hexane.

      • Based on process chemistry studies of analogous compounds, a reflux time of 3 to 5 hours is typically optimal.[2][6] Extending the reaction time beyond this may not significantly improve the yield and could lead to degradation.

ParameterRecommended ConditionRationale / Citation
Base Sodium Methoxide (NaOMe)Effective and commonly used for this type of condensation.[2][5]
Solvent Anhydrous MethanolMatches the base to prevent transesterification and ensures solubility.[2]
Base Stoichiometry 2.5 - 4.0 mol eq. (relative to ketoester)Ensures complete deprotonation and neutralization of amidine salt.[5]
Temperature Reflux (approx. 65°C for Methanol)Provides necessary activation energy for cyclization.[2]
Reaction Time 3 - 5 hoursOptimized duration to maximize yield while minimizing degradation.[2][6]
Issue 2: Difficulty with Product Isolation and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Causes & Solutions:

  • Cause A: Incorrect pH during Workup

    • Explanation: The product is an amphoteric molecule. It forms a sodium salt under the basic reaction conditions, which is soluble in the aqueous/alcoholic mixture. To precipitate the product, the solution must be carefully neutralized or slightly acidified.

    • Troubleshooting Steps:

      • After the reaction, remove the solvent under reduced pressure.[5]

      • Dissolve the resulting residue in water.

      • Cool the solution in an ice bath and slowly add an acid (e.g., dilute HCl or acetic acid) to adjust the pH to between 1 and 2.[5] This protonates the pyrimidine ring and causes the neutral product to precipitate.

      • Stir the cold mixture for several hours to maximize crystallization before filtering.[5]

  • Cause B: Oily Crude Product

    • Explanation: The presence of unreacted starting materials or side products can prevent the desired product from crystallizing, resulting in an oil.

    • Troubleshooting Steps:

      • Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

      • If crystallization fails, purification by column chromatography is the next logical step. A silica gel column with a gradient of ethyl acetate in hexane is a good starting point.

      • Alternatively, perform recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate.

troubleshooting_workflow START Experiment Start: Low Yield or Impurities Detected D1 Are Reagents Anhydrous & Base Fresh? START->D1 D2 Is Base Stoichiometry Correct (≥2 eq)? D1->D2 Yes A1 Use Oven-Dried Glassware Run Under Inert Atmosphere Use Fresh Alkoxide D1->A1 No D3 Is Reaction Monitored by TLC? D2->D3 Yes A2 Adjust Molar Ratio of Base to Ketoester D2->A2 No D4 Is Workup pH Correctly Adjusted? D3->D4 Yes A3 Optimize Reflux Time (Target 3-5 hours) D3->A3 No A4 Adjust pH to 1-2 with Dilute Acid in Ice Bath D4->A4 No END Optimized Synthesis & Pure Product D4->END Yes A1->D2 A2->D3 A3->D4 A4->END

Caption: Troubleshooting workflow for optimizing the pyrimidine synthesis reaction.

Experimental Protocols

Optimized Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-methyl-4,6-dihydroxypyrimidines.[2][5]

  • Preparation: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 150 mL of anhydrous methanol.

  • Base Addition: Under a nitrogen atmosphere and cooled in an ice bath, slowly add sodium methoxide (18.4 g, 0.34 mol) in portions to the methanol with stirring until fully dissolved.

  • Reagent Addition: Once the sodium methoxide has dissolved, add ethyl 4-methoxyacetoacetate (16.0 g, 0.1 mol) followed by acetamidine hydrochloride (9.45 g, 0.1 mol).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. The solution will typically appear as a creamy white suspension.[5]

  • Solvent Removal: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and remove the methanol by rotary evaporation.

  • Product Precipitation: Dissolve the resulting solid residue in 100 mL of cold water. Place the flask in an ice bath and, with vigorous stirring, slowly add 4M HCl to adjust the pH to 1-2. A white solid should precipitate.[5]

  • Isolation: Continue stirring the cold suspension for at least 3 hours to ensure complete crystallization.[5] Collect the white solid by suction filtration.

  • Washing and Drying: Wash the filter cake sequentially with ice-cold water and then a small amount of ice-cold methanol.[5] Dry the product under vacuum to obtain the final 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

TLC Monitoring Protocol
  • Plate: Use silica gel 60 F254 plates.

  • Mobile Phase: A starting point for the eluent is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust the ratio as needed for optimal spot separation.

  • Spotting: Dissolve a small aliquot of the reaction mixture in methanol and spot it on the TLC plate alongside spots of the starting materials.

  • Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spots and the appearance of a new, typically lower Rf, product spot indicates reaction progression.

References

  • BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]

  • NIH. Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. [Link]

  • Google Patents. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. [Link]

  • ResearchGate. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. [Link]

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. [Link]

Sources

common side reactions in pyrimidine synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. Here, we provide in-depth technical guidance, troubleshooting guides in a question-and-answer format, and detailed experimental protocols to address specific issues encountered during pyrimidine synthesis, with a primary focus on the widely utilized Biginelli and Pinner reactions.

Section 1: The Biginelli Reaction: Troubleshooting and Optimization

The Biginelli reaction is a cornerstone of heterocyclic chemistry, offering a straightforward, one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[1] While versatile, this reaction is not without its challenges, often leading to frustrating side reactions and purification difficulties. This section will address the most common issues and provide actionable solutions.

Frequently Asked Questions (FAQs): Biginelli Reaction

Q1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?

A1: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2][3] This side product arises from a competing pathway where two equivalents of the β-ketoester react with the aldehyde and ammonia.[3] The ammonia is often generated from the decomposition of urea at elevated temperatures.[2][3]

Causality and Prevention Strategies:

  • Temperature Control: The Hantzsch pathway is favored at higher temperatures.[2][3] Lowering the reaction temperature can significantly suppress the formation of the DHP byproduct.[3] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to find the optimal temperature that promotes the desired reaction without favoring the side reaction.[2][4]

  • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2][3] While classical methods use Brønsted acids like HCl, Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be more effective and selective.[1][4] Screening different catalysts for your specific substrates is highly recommended.[4]

  • Order of Addition: In some cases, adding the urea last to the reaction mixture can minimize its decomposition into ammonia, thereby reducing the formation of the Hantzsch byproduct.[2][3]

Q2: I'm observing a low yield of my desired dihydropyrimidinone (DHPM), with a large amount of unreacted starting materials. What are the likely causes, and how can I improve the conversion?

A2: Low conversion in a Biginelli reaction can be attributed to several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.[2][3]

Troubleshooting Steps:

  • Catalyst Activity: Ensure your catalyst is active.[2][3] If you are using a reusable catalyst, it may need regeneration. For acid catalysts like HCl, verify that the concentration is appropriate.[2][3][5]

  • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to proceed to completion.[2][3][4] Consistent monitoring via TLC is essential to determine the optimal reaction time and prevent potential product degradation.[4]

  • Solvent Effects: The polarity of the solvent can significantly impact the reaction rate and yield.[4] While ethanol is commonly used, exploring other polar solvents like acetonitrile or even solvent-free conditions can lead to improved outcomes.[4][6]

  • Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[2][4] Ensure that all starting materials are of high purity to avoid unwanted side reactions.[4]

Q3: My crude product is challenging to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm this and prevent their formation?

A3: N-acylureas are common byproducts in the Biginelli reaction that can complicate purification.[2][3] They arise from a competing reaction between the β-ketoester and urea.[3]

Identification and Prevention:

  • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[2][3]

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants can help suppress the formation of N-acylureas.[2][3] Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can favor the desired reaction pathway.[7]

  • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired DHPM product.[2][3] Careful selection of the recrystallization solvent is crucial for successful purification.[2]

Troubleshooting Workflow: Biginelli Reaction

Biginelli_Troubleshooting start Start: Biginelli Reaction issue Problem Identified start->issue low_yield Low Yield/ Incomplete Reaction issue->low_yield Low Conversion byproduct Unexpected Byproduct issue->byproduct Impure Product purification Purification Issues issue->purification Difficult Isolation solution_yield Solutions: - Check catalyst activity - Optimize temp. & time - Screen solvents - Check reactant purity low_yield->solution_yield solution_byproduct Solutions: - Control temperature - Select appropriate catalyst - Adjust order of addition - Check for Hantzsch DHP byproduct->solution_byproduct solution_purification Solutions: - Characterize impurity (e.g., N-acylurea) - Adjust stoichiometry - Optimize recrystallization purification->solution_purification end Successful Synthesis solution_yield->end solution_byproduct->end solution_purification->end

Caption: Troubleshooting workflow for the Biginelli reaction.

Section 2: The Pinner Pyrimidine Synthesis: Navigating Challenges

The Pinner synthesis is a versatile method for preparing substituted pyrimidines, typically involving the condensation of a 1,3-dicarbonyl compound with an amidine.[2] While powerful, this reaction is highly sensitive to reaction conditions and can be prone to several side reactions.

Frequently Asked Questions (FAQs): Pinner Synthesis

Q1: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?

A1: The Pinner synthesis can be plagued by several side reactions that consume starting materials and complicate the product mixture. These include:

  • Self-condensation of the 1,3-dicarbonyl compound. [3]

  • Hydrolysis of the amidine starting material. [2][3]

  • Incomplete cyclization. [2][3]

Preventative Measures:

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride.[2][3] Amidines can be hygroscopic and prone to hydrolysis over time.[2][3]

  • Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[3][7] Ensure all glassware is oven-dried and use anhydrous solvents.

  • Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions.[3] Common bases include sodium ethoxide and potassium carbonate.[3]

  • Temperature Control: The optimal temperature will depend on the specific substrates.[3] Monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[2]

Q2: The cyclization step of my Pinner reaction is not proceeding to completion. How can I drive the reaction forward?

A2: Incomplete cyclization can be due to insufficient activation of the carbonyl group or steric hindrance.[2]

Mitigation Strategies:

  • Catalyst: If not already in use, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[2]

  • Increase Temperature: Gently heating the reaction mixture can provide the necessary activation energy for the ring closure.[7]

  • Extended Reaction Time: Some cyclizations are slow and may require longer reaction times to go to completion.[2]

Logical Relationship: Pinner Synthesis Pitfalls and Solutions

Pinner_Solutions cluster_problems Common Problems cluster_solutions Avoidance Strategies hydrolysis Hydrolysis of Amidine/Intermediates anhydrous Strictly Anhydrous Conditions hydrolysis->anhydrous fresh_reagents Use Fresh/Purified Amidine hydrolysis->fresh_reagents self_condensation Self-Condensation of Dicarbonyl base_control Careful Base Selection & Stoichiometry self_condensation->base_control temp_monitoring Temperature Control & Monitoring self_condensation->temp_monitoring incomplete_cyclization Incomplete Cyclization catalysis Use of Acid Catalyst incomplete_cyclization->catalysis incomplete_cyclization->temp_monitoring

Caption: Key problems in Pinner synthesis and their respective solutions.

Section 3: Experimental Protocols

Protocol 1: Optimized Biginelli Synthesis of a Dihydropyrimidinone (DHPM)

This protocol is optimized to favor the formation of the DHPM over the Hantzsch dihydropyridine byproduct.[2]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Catalyst (e.g., sulfated zirconia, 50 mg)[2]

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[2]

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).[2]

  • Stir the mixture at a controlled temperature of 60°C.[2]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[2]

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[2]

  • Add a small amount of ethanol and stir for 5 minutes.[2]

  • Filter the solid product and wash with cold ethanol.[2]

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]

Protocol 2: Optimized Pinner Synthesis of a 2,4,6-Trisubstituted Pyrimidine

This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.[7]

Materials:

  • β-Diketone (e.g., Acetylacetone): 1 equivalent

  • Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents

  • Sodium Ethoxide (or other strong base): 1.1 equivalents

  • Anhydrous Ethanol

Procedure:

  • Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar). Use anhydrous ethanol, freshly opened or distilled.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser (under an inert atmosphere), dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.[7]

  • Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature.[7]

  • Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.[7]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux. Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.[2][7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture carefully with a suitable acid (e.g., dilute HCl) if necessary.[2][7]

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2][7]

Section 4: Data Summary

ReactionCommon Side Product(s)Key Avoidance Strategies
Biginelli Hantzsch 1,4-dihydropyridine, N-acylureaLower reaction temperature, appropriate catalyst selection, control stoichiometry.[2][3]
Pinner Self-condensation products, hydrolyzed starting materialsStrictly anhydrous conditions, use of fresh amidine, careful base selection.[2][3]

References

  • Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem.
  • Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem.
  • overcoming side reactions in pyrimidine synthesis - Benchchem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem.
  • Optimization the reaction conditions for the Biginelli reaction. - ResearchGate. [Link]

  • The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin - J. Synth. Chem. [Link]

  • Biginelli reaction - Wikipedia. [Link]

Sources

Technical Support Center: Purification of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (CAS: 38249-50-2). This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with isolating this polar pyrimidine derivative. Here, we provide field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to ensure you achieve the desired purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine?

A1: The main difficulties arise from the compound's high polarity, a result of its hydroxyl group and pyrimidine ring structure. This polarity leads to several common issues:

  • High solubility in polar solvents , which can make crystallization challenging and lead to low recovery.[1]

  • Poor retention in standard reverse-phase chromatography , causing the compound to elute quickly with the solvent front.[1]

  • Potential for peak tailing in HPLC analysis , due to strong interactions with the stationary phase.[1]

Q2: What are the likely impurities I should expect from its synthesis?

A2: Impurities are typically carried over from the synthesis process. Common synthetic routes involve the condensation of an amidine (like acetamidine hydrochloride) with a malonic ester derivative in the presence of a base.[2][3] Therefore, potential impurities include:

  • Unreacted starting materials (e.g., acetamidine hydrochloride, dimethyl malonate).

  • Residual base or salts formed after neutralization (e.g., sodium chloride).

  • Byproducts from side reactions, which can be numerous depending on the specific reaction conditions.[4][5]

Q3: Which purification technique is generally most effective for this compound?

A3: The choice depends on the scale of your synthesis and the nature of the impurities.

  • For multi-gram scales with crystalline crude product , recrystallization is often the most efficient and cost-effective method.[4]

  • For smaller scales or when dealing with difficult-to-remove impurities (e.g., those with similar polarity) , column chromatography is preferred.

  • For achieving the highest purity for analytical standards or final drug development stages , a combination of techniques (e.g., column chromatography followed by recrystallization) may be necessary.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique but can be fraught with challenges. This section addresses specific problems you may encounter.

Q4: My compound will not crystallize from solution, even after cooling. What should I do?

A4: This is a common issue, often indicating that the solution is not supersaturated or that crystallization is being inhibited.

Possible Causes & Solutions:

  • Too much solvent was used: The solution is not concentrated enough for crystals to form.

    • Solution: Gently heat the solution to evaporate some of the solvent, then allow it to cool again slowly.[1][5]

  • The compound is highly soluble, even in the cold solvent:

    • Solution 1 (Anti-Solvent Addition): Add a miscible "anti-solvent" dropwise—a solvent in which your compound is insoluble. This reduces the overall solubility and induces precipitation.[1][5] Common anti-solvents for polar compounds dissolved in alcohols or DMSO include ethers, hexanes, or water, depending on the primary solvent.

    • Solution 2 (Diffusion Crystallization): For compounds only soluble in high-boiling point solvents like DMF or DMSO, dissolve the compound in a minimal amount of this solvent in a small vial. Place this open vial inside a larger, sealed jar containing a volatile anti-solvent (e.g., diethyl ether, dichloromethane). The anti-solvent vapor will slowly diffuse into the primary solvent, gradually inducing the growth of high-quality crystals.[5][6]

  • Nucleation is inhibited:

    • Solution 1 (Scratching): Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[5]

    • Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny amount to the solution to act as a template for crystallization.[5]

Q5: My product has "oiled out" instead of forming crystals. How can I fix this?

A5: Oiling out occurs when the solute's melting point is lower than the boiling point of the solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.

Possible Causes & Solutions:

  • Cooling was too rapid:

    • Solution: Re-heat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Allow the solution to cool much more slowly. Insulating the flask can help.

  • Inappropriate solvent choice:

    • Solution: Try a different solvent system, perhaps one with a lower boiling point or one in which the compound is less soluble, requiring less heating to dissolve.

Q6: My final crystalline product contains colored impurities. How can I remove the color?

A6: Colored impurities are often large, polar molecules that can be adsorbed.

Solution:

  • Redissolve the crude product in the hot recrystallization solvent.

  • Add a very small amount (typically 1-2% by weight) of activated charcoal to the hot solution.

  • Swirl the mixture for a few minutes. The charcoal will adsorb the colored impurities.

  • Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal.[1]

  • Allow the clear, hot filtrate to cool and crystallize as usual.

Troubleshooting Guide: Chromatography

Q7: My compound shows poor retention (low Rf) on a silica gel TLC plate, even in highly polar solvent systems like 100% ethyl acetate. How do I select a mobile phase for column chromatography?

A7: This is expected for a highly polar compound like 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. A standard silica gel setup may require a very polar mobile phase.

Solution:

  • Increase Mobile Phase Polarity: Add methanol to your mobile phase. Start with a system like 95:5 Dichloromethane:Methanol and gradually increase the methanol concentration. A few drops of acetic acid or ammonia can sometimes improve peak shape for acidic or basic compounds, respectively.

  • Consider Reverse-Phase Chromatography: If you have access to C18-functionalized silica, your polar compound will elute later with more polar mobile phases (e.g., water/methanol or water/acetonitrile). This can provide excellent separation from non-polar impurities.

Q8: I'm using reverse-phase HPLC for purity analysis, but my peak is broad and tails significantly. What's causing this?

A8: Peak tailing for polar compounds in reverse-phase HPLC is often due to secondary interactions with residual, un-capped silanol groups on the stationary phase.[1]

Solutions:

  • Use a Polar-Endcapped Column: These columns are specifically designed to minimize interactions with polar analytes and provide better peak shapes.[1]

  • Adjust Mobile Phase pH: The hydroxyl group on the pyrimidine ring has a pKa. Adjusting the pH of the mobile phase to suppress its ionization can reduce unwanted interactions and improve peak shape.[1]

  • Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase with a primarily organic mobile phase, providing strong retention and good peak shapes for analytes that are poorly retained in reverse-phase.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization (Methanol/Water System)

This protocol is a starting point for purifying crystalline crude product where impurities have different solubility profiles.

Methodology:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. Add the minimum amount of hot methanol required to fully dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[7]

  • Inducing Crystallization: While the solution is still warm, add deionized water dropwise until the solution remains faintly turbid. If too much solid precipitates, add a few drops of hot methanol to redissolve it.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice-water bath for at least 30 minutes.[7]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol/water mixture to remove residual soluble impurities.[1][7]

  • Drying: Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.

Workflow for Recrystallization

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Start with Crude Product dissolve Dissolve in Minimum Hot Methanol start->dissolve hot_filter Hot Filtration (If Needed) dissolve->hot_filter add_antisolvent Add Water Dropwise (Anti-Solvent) hot_filter->add_antisolvent cool_slow Slow Cooling to RT, then Ice Bath add_antisolvent->cool_slow vac_filter Vacuum Filtration cool_slow->vac_filter wash Wash with Cold Solvent Mixture vac_filter->wash dry Dry Under Vacuum wash->dry end_node Pure Crystalline Product dry->end_node

Caption: General workflow for the purification of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine by recrystallization.

Data Presentation

Table 1: Physical & Chemical Properties
PropertyValueSource(s)
CAS Number 38249-50-2[8]
Molecular Formula C₇H₁₀N₂O₂[8]
Molecular Weight 154.17 g/mol [8]
Appearance White to light beige powder[9]
Melting Point 178-181 °C[8]
Table 2: Recommended Solvent Systems for Purification
TechniqueSolvent System (Starting Point)Rationale
Recrystallization Methanol / WaterGood solubility in hot methanol; poor solubility in water promotes crystallization.
Recrystallization Ethanol / Diethyl EtherAlternative system; ether acts as a non-polar anti-solvent.
Normal Phase Chromatography Dichloromethane / Methanol (e.g., 95:5 to 90:10 v/v)Methanol is a strong polar modifier needed to elute the compound from silica gel.
Reverse Phase HPLC Water / Acetonitrile (with 0.1% Formic Acid)Standard mobile phase for polar analytes; formic acid helps to control ionization and improve peak shape.[10]
Decision Tree for Purification Method Selection

G start Crude Product (>1 gram?) node_large_scale YES (Large Scale) start->node_large_scale node_small_scale NO (Small Scale) start->node_small_scale is_solid Is the crude product a solid? node_large_scale->is_solid is_oily Is the crude product an oil or difficult mixture? node_small_scale->is_oily recrystallize Attempt Recrystallization is_solid->recrystallize is_solid->recrystallize Yes col_chrom_large Column Chromatography (if recrystallization fails) is_solid->col_chrom_large is_solid->col_chrom_large No/Fails col_chrom_small Column Chromatography is_oily->col_chrom_small is_oily->col_chrom_small Yes advanced_cryst Consider Advanced Crystallization (e.g., Diffusion) is_oily->advanced_cryst is_oily->advanced_cryst If chromatography is not ideal

Caption: Decision tree for selecting a suitable purification method based on scale and crude product form.

References

  • Technical Support Center: Purification of Polar Pyrimidine Deriv
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. (n.d.). Benchchem.
  • 4-HYDROXY-6-METHOXYMETHYL-2-METHYLPYRIMIDINE CAS#: 38249-50-2. (n.d.).
  • Technical Support Center: Purification of 2,4,6-Substituted Pyrimidine Products. (n.d.). Benchchem.
  • Comprehensive Overview of 4,6-Dihydroxy-2-methylpyrimidine: Properties, Applic
  • Exploring 4,6-Dihydroxy-2-Methylpyrimidine: Properties and Applic
  • 4-Methoxy-2-methylpyrimidine. (n.d.). PubChem.
  • 4-Methoxy-6-methylpyrimidin-2-amine. (n.d.). PubChem.
  • Troubleshooting Purific
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot. (n.d.). TSI Journals.
  • 6-(Methoxymethyl)-2-(methylsulfanyl)pyrimidin-4(1H)-one. (n.d.). PubChem.
  • Patil, R. S., Jadhav, P. M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.
  • Navigating the Solubility Landscape of 2-Amino-4-hydroxy-6-methylpyrimidine: A Technical Guide. (n.d.). Benchchem.
  • Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine. (n.d.).
  • Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. (n.d.).
  • Solubility Profile of 4,6-Diethoxypyrimidine in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? (2016, April 1).
  • Synthesis of the rac-6-hydroxy-3-methoxycyclohex-2-enone and resolution through recrystallization of its diastereomeric N-tosyl-(S)-proline esters. (2000). Chirality, 12(4), 287-90.
  • Synthesis of 4-dimethoxymethyl-6-hydroxy-2-methoxynicotinonitrile: a suggested mechanism revision. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Application Notes and Protocols: Recrystallization of Methyl 4-hydroxy-3,5-dimethylbenzo
  • Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (2020).

Sources

troubleshooting low yields in 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific pyrimidine synthesis. As your dedicated application scientist, I will provide not just the "what" but the critical "why" behind each step, ensuring a deeper understanding of the reaction to empower your experimental success.

Troubleshooting Guide: Overcoming Low Yields and Impurities

This section addresses the most common and frustrating issues that can arise during the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. The core of this synthesis is the condensation reaction between acetamidine and a β-ketoester, methyl 4-methoxyacetoacetate.

Q1: My final yield of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is significantly lower than expected. What are the likely causes?

Low yields in this condensation reaction can often be traced back to several critical factors, primarily revolving around the quality of your starting materials and the stringency of your reaction conditions.

Root Cause Analysis:

  • Sub-optimal Starting Material: The purity and stability of your methyl 4-methoxyacetoacetate are paramount. This β-ketoester can be prone to decomposition or contain impurities from its synthesis that can inhibit the main reaction.

  • Presence of Water: This is a classic pitfall in pyrimidine synthesis. Water can hydrolyze your starting materials, particularly the acetamidine and the β-ketoester, as well as the reaction intermediates. This leads to the formation of unwanted byproducts and a reduction in the availability of reactants for the desired condensation.

  • Incorrect Stoichiometry or Ineffective Base: The molar ratio of your reactants and the choice and handling of the base are crucial for driving the reaction to completion. An insufficient amount of base or a base that has lost its activity will result in an incomplete reaction.

  • Inappropriate Reaction Temperature or Time: Like many organic reactions, this condensation has an optimal temperature and duration. Deviating from these can lead to the formation of side products or an incomplete reaction.

Troubleshooting Workflow:

G start Low Yield Observed q1 Is the purity of Methyl 4-methoxyacetoacetate confirmed? start->q1 sol1 Purify starting material via vacuum distillation. Confirm purity by NMR/GC. q1->sol1 No q2 Were strictly anhydrous conditions maintained? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Dry all glassware thoroughly. Use anhydrous solvents. Run reaction under inert gas (N2/Ar). q2->sol2 No q3 Was the base (e.g., Sodium Methoxide) freshly prepared or properly stored? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Use freshly prepared base. Ensure proper storage to prevent decomposition from moisture/air. q3->sol3 No q4 Were reaction temperature and time optimized? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Monitor reaction by TLC. Optimize temperature and time based on literature for similar pyrimidines. q4->sol4 No end Yield Improved q4->end Yes a4_yes Yes a4_no No sol4->end

Q2: I'm observing a significant amount of an unknown impurity in my crude product. What could it be and how can I prevent its formation?

The presence of impurities is often linked to side reactions consuming your starting materials. Identifying the likely structure of the impurity can provide clues to the underlying issue.

Common Impurities and Their Origins:

ImpurityLikely OriginPrevention Strategy
Methyl 4-methoxy-3-oxobutanoic acid Hydrolysis of the starting material, methyl 4-methoxyacetoacetate.Ensure strictly anhydrous conditions. Purify the starting material before use.
Acetamide Hydrolysis of acetamidine.Use high-purity acetamidine hydrochloride and generate the free base in situ under anhydrous conditions.
Self-condensation products of methyl 4-methoxyacetoacetate Presence of a strong base and elevated temperatures can promote self-condensation.Add the β-ketoester slowly to the reaction mixture. Maintain optimal reaction temperature.
Uncyclized intermediate Incomplete reaction due to insufficient heating, incorrect stoichiometry, or a weak base.Ensure an adequate reaction time and temperature. Use a slight excess of the amidine and a strong, freshly prepared base.

Experimental Protocol: In Situ Generation of Acetamidine Free Base

To minimize hydrolysis of acetamidine, it is best to generate the free base from its more stable hydrochloride salt just before the condensation reaction.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous methanol.

  • Base Addition: Carefully add sodium metal in small portions to the methanol to generate sodium methoxide. Alternatively, use commercially available sodium methoxide powder, ensuring it is handled under an inert atmosphere.

  • Amidine Formation: Add acetamidine hydrochloride to the sodium methoxide solution and stir for 30-60 minutes at room temperature. This will form a suspension of sodium chloride and the free acetamidine in solution.

  • Condensation: Slowly add methyl 4-methoxyacetoacetate to the reaction mixture and proceed with the heating/reflux as per the optimized protocol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base and solvent for this synthesis?

For the synthesis of hydroxylated pyrimidines like the target molecule, a strong alkoxide base in the corresponding alcohol solvent is typically the most effective. Sodium methoxide in anhydrous methanol is a common and effective choice.[1] Using sodium ethoxide in ethanol is also a viable option, though some studies on similar structures suggest methanol may provide slightly better yields.[2] The key is to ensure the solvent is strictly anhydrous to prevent hydrolysis.

Q2: How critical is the purity of methyl 4-methoxyacetoacetate?

Extremely critical. As a key building block, its purity directly impacts the yield and purity of the final product. The primary precursor, methyl 4-chloroacetoacetate, can be a source of impurities. It is highly recommended to purify methyl 4-methoxyacetoacetate by vacuum distillation before use.[3][4]

Q3: What is a typical reaction temperature and duration?

Based on procedures for analogous pyrimidines, the reaction is often carried out at reflux temperature of the alcohol solvent (e.g., methanol, ~65 °C).[2] Reaction times can vary from 3 to 5 hours.[1] It is always best practice to monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the point of completion.

Q4: My product seems to be soluble in the reaction mixture. How can I effectively isolate it?

After the reaction is complete, the product is typically present as its sodium salt. The standard workup involves:

  • Cooling the reaction mixture to room temperature.

  • Removing the solvent under reduced pressure.

  • Dissolving the residue in water.

  • Acidifying the aqueous solution with an acid like hydrochloric acid to a pH of 1-2.[1] This protonates the hydroxyl group, causing the product to precipitate out of the solution.

  • The precipitated solid can then be collected by filtration, washed with cold water, and dried.

G start Reaction Completion step1 Cool to Room Temperature start->step1 step2 Remove Solvent (Reduced Pressure) step1->step2 step3 Dissolve Residue in Water step2->step3 step4 Acidify with HCl to pH 1-2 step3->step4 step5 Precipitation of Product step4->step5 step6 Filter and Wash with Cold Water step5->step6 end Pure 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine step6->end

References

  • Preparation method of methyl 4-methoxyacetoacetate - Patsnap Eureka. Available at: [Link]

  • Synthesis of methyl 4-methoxy-acetoacetate - PrepChem.com. Available at: [Link]

  • Highly Efficient, Chemoselective Syntheses of 2-Methoxy-4-substituted Pyrimidines. Available at: [Link]

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents.
  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331 - TSI Journals. Available at: [Link]

  • A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries - TSI Journals. Available at: [Link]

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi - Impactfactor. Available at: [Link]

Sources

stability and degradation of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and degradation of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work.

Introduction

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. Understanding its stability profile under various stress conditions is critical for developing robust formulations and ensuring the integrity of experimental data. This guide provides a comprehensive overview of potential degradation pathways and practical advice for conducting stability studies.

The structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine features a 4-hydroxypyrimidine core, which can exist in keto-enol tautomeric forms, and a methoxymethyl ether at the 6-position.[1] These functional groups are the primary sites of potential degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the methoxymethyl ether and oxidation of the pyrimidine ring and/or the methyl group.

  • Hydrolytic Degradation: The methoxymethyl (MOM) ether is susceptible to cleavage under acidic conditions, which would yield 4-hydroxy-6-hydroxymethyl-2-methylpyrimidine and formaldehyde.[2] Basic conditions are less likely to cleave the MOM ether.

  • Oxidative Degradation: The pyrimidine ring and the 2-methyl group are potential sites for oxidation. This can lead to the formation of N-oxides, ring-opened products, or oxidation of the methyl group to a carboxylic acid.[3]

  • Photodegradation: Aromatic heterocyclic compounds can be susceptible to photodegradation, potentially leading to complex rearrangements or cleavage of the pyrimidine ring.[4]

  • Thermal Degradation: At elevated temperatures, decomposition may occur, though specific pathways would need to be determined experimentally.[5]

Q2: What is the expected stability of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine at different pH values?

A2: The compound is expected to be most stable at neutral to slightly acidic pH.

  • Acidic pH (pH 1-3): Significant degradation is anticipated due to the acid-catalyzed hydrolysis of the methoxymethyl ether.[2]

  • Neutral pH (pH 6-8): The compound is expected to be relatively stable.

  • Alkaline pH (pH 9-12): While the methoxymethyl ether is generally stable to base, the hydroxypyrimidine core may become more susceptible to oxidative degradation at higher pH. Some pyrimidine derivatives have shown degradation in hot alkaline solutions.[6]

Q3: Are there any special storage recommendations for this compound?

A3: For optimal stability, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Protection from light is also recommended to prevent photodegradation.

Q4: What analytical techniques are best suited for stability studies of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique.[7] This method should be capable of separating the parent compound from all potential degradation products.

  • Method of Choice: Reversed-phase HPLC with a C18 column is a good starting point.[6]

  • Detection: UV detection is suitable as the pyrimidine ring is a chromophore. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products.[8]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Rapid degradation of the compound in an acidic formulation.
  • Observation: A significant decrease in the parent peak area and the appearance of a more polar peak in the HPLC chromatogram.

  • Probable Cause: Acid-catalyzed hydrolysis of the methoxymethyl ether. The ether linkage is known to be labile under acidic conditions.[2]

  • Troubleshooting Steps:

    • Confirm the Degradant: Analyze the sample using LC-MS to confirm if the mass of the new peak corresponds to the hydrolyzed product (4-hydroxy-6-hydroxymethyl-2-methylpyrimidine).

    • pH Adjustment: If experimentally feasible, increase the pH of the formulation to be closer to neutral.

    • Excipient Compatibility: Ensure that no acidic excipients in the formulation are contributing to the degradation.

    • Temperature Control: Perform the experiment at a lower temperature to reduce the rate of hydrolysis.

Issue 2: Appearance of multiple unknown peaks during a photostability study.
  • Observation: The chromatogram shows several new, often broad, peaks after exposure to light.

  • Probable Cause: Photodegradation of the pyrimidine ring. UV radiation can induce complex photochemical reactions in heterocyclic systems.[9]

  • Troubleshooting Steps:

    • Wavelength of Light: Determine if the degradation is caused by UVA or UVB radiation. Use appropriate light sources and filters to investigate.

    • Formulation Components: Check if any components in the formulation are acting as photosensitizers.

    • Protective Packaging: If for a final product, consider the use of light-protective packaging (e.g., amber vials).

    • Antioxidants: The inclusion of antioxidants may mitigate photodegradation in some cases.

Issue 3: Inconsistent results in stability studies.
  • Observation: High variability in the percentage of remaining parent compound between replicate experiments.

  • Probable Cause: This can be due to several factors, including uncontrolled experimental conditions or issues with the analytical method.

  • Troubleshooting Steps:

    • Analytical Method Validation: Ensure your HPLC method is robust and validated for precision, accuracy, and linearity.[10]

    • Control of Experimental Conditions:

      • Temperature: Use a calibrated oven or water bath for thermal stress studies.

      • pH: Accurately measure and control the pH of solutions.

      • Light Exposure: Use a calibrated photostability chamber for consistent light exposure.

    • Sample Preparation: Ensure consistent and accurate sample preparation. Use a validated dilution scheme.

    • Headspace Oxygen: For solutions, headspace oxygen can contribute to oxidative degradation. Consider purging solutions with an inert gas.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[11]

1. Preparation of Stock Solution: Prepare a stock solution of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • At various time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours.

    • At various time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation:

    • Place a solid sample of the compound in a controlled temperature oven at 80°C for 7 days.

    • At various time points, withdraw a sample, dissolve it in the solvent, and dilute for analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 0.1 mg/mL in methanol) to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[12]

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples after exposure.

3. Analysis: Analyze all samples by a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[11]

Protocol 2: Development of a Stability-Indicating HPLC Method

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

2. Mobile Phase Development:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium formate, pH 3.5) and an organic solvent (e.g., acetonitrile or methanol).

  • Optimize the gradient to achieve good separation between the parent peak and all degradation peaks.

3. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

  • Specificity: Inject solutions from the forced degradation study to demonstrate that the method can resolve the parent compound from its degradants and any placebo components. Peak purity analysis using the PDA detector is crucial.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Stress ConditionDuration% DegradationMajor Degradation Product(s)
0.1 M HCl24 hours at 60°C18.5%4-hydroxy-6-hydroxymethyl-2-methylpyrimidine
0.1 M NaOH24 hours at 60°C3.2%Minor unidentified polar degradants
3% H₂O₂24 hours at RT12.8%N-oxide and ring-opened products
Thermal (Solid)7 days at 80°C< 2%Not significant
Photolysis (Solution)ICH Q1B9.5%Complex mixture of degradants

Visualizations

Proposed Degradation Pathways

G cluster_hydrolysis Acidic Hydrolysis cluster_oxidation Oxidative Degradation A 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine B 4-Hydroxy-6-hydroxymethyl- 2-methylpyrimidine A->B H₃O⁺ C Formaldehyde A->C H₃O⁺ D 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine E N-Oxide Derivative D->E [O] F Ring-Opened Products D->F [O]

Caption: Proposed degradation pathways under acidic and oxidative stress.

Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis & Characterization A Acid Hydrolysis F Stability-Indicating HPLC Method A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolysis E->F G LC-MS for Identification F->G H Structure Elucidation (e.g., NMR) G->H

Caption: Workflow for conducting and analyzing forced degradation studies.

References

  • Tidke, K. J., & Solanki, P. R. (n.d.). method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR.org. Retrieved from [Link]

  • Pyrimidine metabolism. (2023, November 28). Wikipedia. Retrieved from [Link]

  • Pasha, S. I., Ibrahim, M., & Balaram, V. M. (n.d.). Stability Indicating Analytical Method Development, Validation And Impurity Profile (Related Substances) Of 2,4-Dihydroxy-5-Fluoropyrimidine By Liquid Chromatography. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Shevchenko, A. M., & Yashkir, V. A. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
  • Kim, H. S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(15), 4047-4055.
  • Głowacka, I. E., et al. (2014). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 19(12), 21109-21126.
  • Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews, 40(2), 403.
  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & therapeutics, 8(3), 629-651.
  • Dash, P. P., & Sen, S. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(3).
  • Ashihara, H., & Stasolla, C. (2022). Degradation of Pyrimidine Nucleotides. In Plant Nucleotide Metabolism (pp. 223-239). CRC Press.
  • Degradation of Purine and Pyrimidine Nucleotides. (n.d.). eGyanKosh. Retrieved from [Link]

  • Vutturi, A. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. AdiChemistry. Retrieved from [Link]

  • van Gennip, A. H., et al. (1997). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of inherited metabolic disease, 20(2), 203-213.
  • Suneetha, A., & Rao, G. (2022). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma.
  • Vankayala, S., et al. (2025). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega.
  • Salústio, S., et al. (2019). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 123(47), 10257-10266.
  • de Souza, A. C. B., et al. (2021). 3-Hydroxypyridine Chromophores Are Endogenous Sensitizers of Photooxidative Stress in Human Skin Cells. Frontiers in Chemistry, 9, 696556.
  • Kumar, V., et al. (2016). Forced degradation, LC-UV, MS (n) and LC-MS-TOF studies on Azilsartan: identification of a known and three new degradation impurities. Journal of pharmaceutical and biomedical analysis, 120, 202-211.
  • MOM Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Naik, D. B., et al. (2011). Properties of the OH adducts of hydroxy-, methyl-, methoxy-, and amino-substituted pyrimidines: their dehydration reactions and end-product analysis. Radiation Physics and Chemistry, 80(10), 1108-1116.
  • Ishikura, M., et al. (2012). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. Chemistry Letters, 41(10), 1316-1318.
  • Cerdán, S., et al. (2013). From 2-hydroxypyridine to 4 (3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of physical chemistry. A, 117(47), 12668-12674.
  • Alsantali, R. I., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 26(21), 6430.
  • Bajaj, S., et al. (2016). Forced degradation studies. Journal of Applied Pharmaceutical Science, 6(10), 225-233.
  • Armstrong, S. R., & Buggy, M. (2011). Thermal stability of a ureidopyrimidinone model compound. Journal of thermal analysis and calorimetry, 106(2), 527-532.
  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research, 5(4), 1-6.
  • Gemoets, H. P. L., et al. (2020). Photochemical Synthesis of the Bioactive Fragment of Salbutamol and Derivatives in a Self‐Optimizing Flow Chemistry Platform.
  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. International Journal of Molecular Sciences, 22(13), 6720.
  • Al-Tannak, N. F., et al. (2023). Stability-Indicating Assay of Novel 5-(Hydroxamic acid) methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. Pharmaceuticals, 16(5), 754.
  • Marciniec, B., & Ogrodowczyk, M. (2006). Thermal stability of 1, 4-dihydropyridine derivatives in solid state. Acta poloniae pharmaceutica, 63(6), 477-484.
  • Caira, M. R., et al. (2022). Exploring the Supramolecular Interactions and Thermal Stability of Dapsone: Bipyridine Cocrystals by Combining Computational Chemistry with Experimentation. Crystal Growth & Design, 22(12), 7083-7097.
  • Piskorz, J., et al. (2021). Photochemical Properties and Stability of BODIPY Dyes. International journal of molecular sciences, 22(13), 6720.
  • Organic chemistry. (2024, January 2). Wikipedia. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]

  • Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Guidance for Industry #5 - Drug Stability Guidelines. (1986, March 3). FDA. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Pyrimidine Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the efficient synthesis of pyrimidine and its derivatives is a critical step in the discovery of new therapeutic agents.[1] Pyrimidine scaffolds are fundamental heterocyclic structures in medicinal chemistry, integral to the structure of nucleic acids and a wide array of biologically active compounds. This guide provides a comprehensive analysis of various catalytic systems, offering insights into their performance, detailed experimental protocols, and the underlying reaction mechanisms to aid in the selection of the most suitable catalyst for your specific synthetic needs.

Troubleshooting Guide: Common Issues in Pyrimidine Synthesis

This section addresses specific problems that may arise during pyrimidine ring formation and offers step-by-step solutions.

Issue 1: Low Reaction Yield or Incomplete Conversion

A frequent challenge in pyrimidine synthesis is achieving a satisfactory yield.[2] Several factors can contribute to this issue.

Potential Causes & Solutions:

  • Catalyst Inactivity or Inefficiency:

    • Troubleshooting: Ensure your catalyst is active. For reusable catalysts, regeneration may be necessary. For Brønsted acid catalysts like HCl, confirm the concentration is appropriate.[3] If catalyst poisoning is suspected (e.g., by sulfur or nitrogen impurities in starting materials), purify the reactants and solvents.[4]

    • Causality: The catalyst's role is to lower the activation energy of the reaction. If the catalyst is inactive or poisoned, the reaction will proceed slowly or not at all, leading to low conversion of starting materials.

  • Suboptimal Reaction Conditions:

    • Troubleshooting: The reaction may require a longer duration or a moderate increase in temperature to reach completion.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] The choice of solvent can also impact reactant solubility and reaction rate; consider alternatives to commonly used solvents like ethanol.[3]

    • Causality: Reaction kinetics are highly dependent on temperature and time. Insufficient energy (temperature) or time will result in incomplete conversion. The solvent's polarity and ability to solubilize reactants can significantly influence the reaction rate.

  • Incorrect Reactant Stoichiometry:

    • Troubleshooting: Carefully calculate and measure the molar ratios of all reactants to avoid a low conversion of the limiting reagent.[2]

    • Causality: The stoichiometry of the reactants dictates the theoretical yield. An incorrect ratio will leave an excess of one reactant and limit the amount of product formed.

Issue 2: Formation of Unexpected Side Products

The presence of side products complicates purification and reduces the overall yield of the desired pyrimidine derivative.[2]

Potential Causes & Solutions:

  • Competing Side Reactions:

    • Troubleshooting: In multicomponent reactions like the Biginelli reaction, Hantzsch-type 1,4-dihydropyridines can form as fluorescent byproducts.[3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[3] To minimize this, run the reaction at a lower temperature.[3] The choice of catalyst can also influence the selectivity between the desired and competing pathways.[3]

    • Causality: Higher temperatures can provide the activation energy for alternative reaction pathways, leading to the formation of undesired byproducts. The catalyst can direct the reaction towards a specific pathway by selectively stabilizing the transition state of the desired reaction.

  • Lack of Regioselectivity:

    • Troubleshooting: When synthesizing unsymmetrically substituted pyrimidines, a mixture of regioisomers may form. The choice of catalyst and reaction conditions can significantly influence regioselectivity. For instance, iridium-catalyzed multicomponent synthesis from amidines and alcohols has demonstrated high regioselectivity.[4]

    • Causality: The catalyst can control the regiochemical outcome of a reaction by sterically or electronically directing the approach of the reactants.

Issue 3: Difficulties in Product Purification

Isolating the desired pyrimidine derivative can be challenging due to impurities and side products with similar physicochemical properties.[2]

Potential Causes & Solutions:

  • Complex Reaction Mixture:

    • Troubleshooting: Optimize the reaction to maximize the conversion of starting materials.[4] Choose a catalyst that is easily separable from the reaction mixture, such as a solid-supported catalyst.[4] Employ appropriate chromatographic techniques for purification.

    • Causality: A well-optimized reaction with high conversion will simplify the purification process by minimizing the number of components in the crude product mixture. Heterogeneous catalysts can be easily removed by filtration, reducing contamination of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for pyrimidine synthesis?

A1: A variety of catalysts are employed, including:

  • Metal-based catalysts: These are widely used and include salts and complexes of copper, palladium, iridium, iron, and zinc.[4][][6] They are effective for various synthetic strategies, including multicomponent reactions and cross-coupling reactions.[4]

  • Organocatalysts: These are metal-free organic molecules that can catalyze pyrimidine synthesis. L-proline and p-toluenesulfonic acid are examples.[7]

  • Biocatalysts: Enzymes can be used for pyrimidine synthesis, offering high selectivity and mild reaction conditions.[]

  • Acid and Base Catalysts: Brønsted and Lewis acids, as well as bases, are commonly used to promote the condensation and cyclization steps.[]

Q2: How do I choose the right catalyst for my specific pyrimidine synthesis?

A2: The selection of a catalyst depends on several factors:

  • Reaction Type: Different reactions (e.g., Biginelli, Pinner, multicomponent reactions) are often best catalyzed by specific types of catalysts.[1]

  • Substrate Scope: The functional groups present in your starting materials can influence catalyst choice. Some catalysts are more tolerant of certain functional groups than others.

  • Desired Outcome: Factors like desired yield, reaction time, and regioselectivity will guide your selection.

  • Green Chemistry Principles: Consider the environmental impact. The use of reusable catalysts, milder reaction conditions, and less toxic solvents are important considerations.[]

Q3: Can microwave irradiation be used to improve pyrimidine synthesis?

A3: Yes, microwave-assisted synthesis can be a powerful tool. It often leads to shorter reaction times, higher yields, and improved purity of the final product by providing rapid and uniform heating.[6]

Q4: What is the role of a catalyst in the Biginelli reaction?

A4: In the Biginelli reaction, a one-pot, three-component synthesis of dihydropyrimidinones, the catalyst (typically a Lewis or Brønsted acid) activates the aldehyde carbonyl group, facilitating the initial condensation with urea and the subsequent cyclization and dehydration steps.[1]

Experimental Protocols

Representative Protocol: Catalyst Screening for the Biginelli Reaction

This protocol outlines a general procedure for screening different catalysts for the synthesis of a dihydropyrimidinone.

Materials:

  • Aldehyde (1.0 eq)

  • β-ketoester (1.0 eq)

  • Urea (1.5 eq)

  • Catalyst (e.g., 10 mol% of a Lewis acid like InCl₃, or a Brønsted acid like p-TSA)

  • Solvent (e.g., Ethanol)

Procedure:

  • To a round-bottom flask, add the aldehyde, β-ketoester, urea, and the selected catalyst.

  • Add the solvent and equip the flask with a condenser.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the solid from ethanol to yield the pure dihydropyrimidinone.[1]

Data Presentation: Catalyst Performance Comparison

CatalystReaction Time (h)Yield (%)
InCl₃295
p-TSA685
FeCl₃392
L-proline880

Note: The above data is illustrative. Actual results will vary depending on the specific substrates and reaction conditions.

Visualizations

Decision Workflow for Catalyst Selection

CatalystSelection Start Define Synthetic Target (Pyrimidine Derivative) ReactionType Identify Reaction Type (e.g., Biginelli, Pinner, MCR) Start->ReactionType SubstrateAnalysis Analyze Substrate Scope & Functional Group Tolerance ReactionType->SubstrateAnalysis CatalystClass Select Catalyst Class (Metal, Organo, Bio, Acid/Base) SubstrateAnalysis->CatalystClass Literature Consult Literature for Precedent & Performance Data CatalystClass->Literature Optimization Screen & Optimize Catalyst & Conditions Literature->Optimization Success Successful Synthesis Optimization->Success High Yield & Purity Troubleshoot Troubleshoot (Low Yield, Side Products) Optimization->Troubleshoot Unsatisfactory Result Troubleshoot->Optimization Re-evaluate

Caption: A decision-making workflow for selecting an appropriate catalyst for pyrimidine synthesis.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting LowYield Low Yield or Incomplete Conversion CheckCatalyst Verify Catalyst Activity & Loading LowYield->CheckCatalyst CheckConditions Evaluate Reaction Time & Temperature LowYield->CheckConditions CheckPurity Assess Reactant & Solvent Purity LowYield->CheckPurity OptimizeStoichiometry Confirm Reactant Stoichiometry LowYield->OptimizeStoichiometry ReRun Re-run Experiment with Adjusted Parameters CheckCatalyst->ReRun CheckConditions->ReRun CheckPurity->ReRun OptimizeStoichiometry->ReRun Improved Yield Improved ReRun->Improved NoImprovement No Improvement ReRun->NoImprovement NoImprovement->LowYield Re-evaluate Strategy

Caption: A systematic workflow for troubleshooting low-yield pyrimidine synthesis reactions.

References

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. (2023). MDPI. Retrieved January 3, 2026, from [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega. Retrieved January 3, 2026, from [Link]

Sources

impact of reagent purity on the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. It provides in-depth troubleshooting advice and answers to frequently asked questions, with a core focus on the critical impact of reagent purity on the success of the synthesis. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your experimental outcomes.

I. Understanding the Synthesis: A Mechanistic Overview

The synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine typically proceeds via a condensation reaction between a 1,3-dicarbonyl compound bearing a methoxymethyl substituent and an amidine. A common and efficient method involves the reaction of a methoxyacetylacetone equivalent or a related β-keto ester with acetamidine hydrochloride in the presence of a strong base, such as sodium methoxide.

The purity of each reactant is paramount, as contaminants can lead to a cascade of side reactions, significantly impacting yield and complicating purification.

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Reaction & Workup cluster_product Final Product A Methoxymethyl-Substituted 1,3-Dicarbonyl R Condensation Reaction A->R Purity is key: - Avoids side-chain reactions - Prevents formation of isomers B Acetamidine Hydrochloride B->R High purity essential: - Prevents competing condensations C Sodium Methoxide C->R Anhydrous conditions critical: - Prevents hydrolysis of ester groups - Avoids base deactivation W Acidic Workup (Neutralization) R->W Controlled pH adjustment P Purification (Crystallization/Chromatography) W->P FP 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine P->FP I1 Impurity in A: Can lead to pyrimidines with incorrect C6-substituents. I1->A I2 Moisture in C: Reduces yield by consuming base and hydrolyzing reactants. I2->C

Caption: Proposed synthesis pathway for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, highlighting critical points influenced by reagent purity.

II. Troubleshooting Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis, providing a systematic approach to identify and resolve them.

Q1: My reaction yield is significantly lower than expected. What are the likely causes related to reagent purity?

A1: Low yield is a common issue that can often be traced back to the quality of the starting materials and reagents.

Potential Causes & Troubleshooting Steps:

  • Purity of Sodium Methoxide:

    • Cause: Sodium methoxide is highly hygroscopic and can degrade upon exposure to air and moisture, forming sodium hydroxide and sodium carbonate.[1] This reduces the effective concentration of the base, leading to incomplete deprotonation of the 1,3-dicarbonyl compound and, consequently, a poor yield.

    • Troubleshooting Protocol:

      • Use Freshly Opened or Properly Stored Sodium Methoxide: Ensure the reagent is a fine, white powder. Clumped or discolored sodium methoxide may be degraded.

      • Perform a Titration: If you suspect degradation, you can titrate a sample of the sodium methoxide solution to determine its exact molarity before use.

      • Consider In Situ Preparation: For maximum reactivity, prepare sodium methoxide fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere.[2]

  • Purity of the 1,3-Dicarbonyl Starting Material:

    • Cause: The synthesis of the methoxymethyl-substituted 1,3-dicarbonyl precursor can introduce impurities. For example, if prepared from methoxyacetyl chloride and an enolate, residual starting materials or byproducts from self-condensation can interfere with the pyrimidine ring formation.

    • Troubleshooting Protocol:

      • Analyze the Starting Material: Use analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm the purity of your 1,3-dicarbonyl compound before proceeding.

      • Purify the Precursor: If impurities are detected, purify the 1,3-dicarbonyl compound by distillation or column chromatography.

  • Moisture in the Reaction Solvent:

    • Cause: The presence of water in the solvent (e.g., methanol or ethanol) will consume the sodium methoxide and can hydrolyze ester groups if a β-keto ester is used as the starting material.[2]

    • Troubleshooting Protocol:

      • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

      • Dry Glassware Thoroughly: Ensure all glassware is oven-dried or flame-dried before use.

      • Maintain an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent the ingress of atmospheric moisture.[3]

Parameter Potential Purity Issue Impact on Yield Recommended Action
Sodium Methoxide Degradation due to moisture/air exposureDecreasedUse fresh, high-purity reagent or prepare in situ.
1,3-Dicarbonyl Presence of starting materials or byproductsDecreasedCharacterize purity (NMR, GC-MS) and purify if necessary.
Solvent Presence of waterDecreasedUse anhydrous solvents and inert atmosphere.
Q2: I am observing significant side products in my crude reaction mixture. How can I identify and mitigate them?

A2: The formation of side products is often a direct consequence of impurities in the starting materials or non-optimal reaction conditions.

Common Side Products and Their Origins:

  • Formation of 4,6-Dihydroxy-2-methylpyrimidine:

    • Cause: If the methoxymethyl group on the 1,3-dicarbonyl starting material is unstable or cleaved under the reaction conditions, the resulting unsubstituted 1,3-dicarbonyl fragment can react to form 4,6-dihydroxy-2-methylpyrimidine. The methoxymethyl group, being an acetal, is sensitive to acidic conditions.[4] While the main reaction is basic, localized acidity during workup or from acidic impurities can cause cleavage.

    • Troubleshooting Protocol:

      • Ensure a Homogeneous Basic Environment: Add the base slowly and ensure efficient stirring to avoid localized areas of lower pH.

      • Controlled Acidic Workup: During neutralization, add the acid slowly at a low temperature (e.g., 0 °C) to prevent harsh acidic conditions that could cleave the methoxymethyl group.[5]

      • Check Purity of Acetamidine Hydrochloride: Impurities in the acetamidine hydrochloride could contribute to unwanted side reactions.

  • Formation of Products from Competing Condensations:

    • Cause: If the acetamidine contains other amidine impurities, or if the 1,3-dicarbonyl starting material is not pure, a mixture of different pyrimidine derivatives can be formed.[6]

    • Troubleshooting Protocol:

      • Verify Acetamidine Purity: Use high-purity acetamidine hydrochloride. Recrystallization may be necessary if the purity is questionable.

      • Confirm Purity of the 1,3-Dicarbonyl: As mentioned in Q1, ensure the purity of the C6-methoxymethyl precursor.

Q3: The purification of my final product is challenging. What strategies can I employ?

A3: Purification difficulties often arise from the presence of side products with similar physicochemical properties to the desired compound.

Purification Strategies:

  • Crystallization:

    • Challenge: If the side products co-crystallize with the desired product, obtaining high purity can be difficult.

    • Protocol:

      • Solvent Screening: Experiment with a variety of solvents or solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution or crystallize out separately.

      • Controlled Cooling: Allow the solution to cool slowly to promote the formation of well-defined crystals, which are typically purer.

  • Column Chromatography:

    • Challenge: If the polarity of the desired product and impurities are very similar, separation on a silica gel column can be challenging.[3]

    • Protocol:

      • Solvent System Optimization: Perform thin-layer chromatography (TLC) with various solvent systems to achieve the best possible separation.

      • Alternative Stationary Phases: If silica gel is ineffective, consider using other stationary phases like alumina or reverse-phase silica.

  • Acid-Base Extraction:

    • Strategy: The phenolic nature of the 4-hydroxy group allows for selective extraction.

    • Protocol:

      • Dissolve the crude product in an organic solvent.

      • Extract with a weak aqueous base (e.g., sodium bicarbonate solution) to deprotonate and dissolve the 4-hydroxypyrimidine into the aqueous layer, leaving less acidic impurities in the organic layer.

      • Acidify the aqueous layer to re-precipitate the purified product.

III. Frequently Asked Questions (FAQs)

Q: What is the optimal stoichiometry of reactants for this synthesis?

A: Typically, a slight excess of the amidine component is not detrimental. However, the molar ratio of the 1,3-dicarbonyl compound to the base is critical. A common starting point is to use at least two equivalents of the base (e.g., sodium methoxide) relative to the 1,3-dicarbonyl compound, especially when starting with the hydrochloride salt of the amidine, as one equivalent of the base will be consumed to neutralize the HCl.[5]

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress.[7] Co-spot the reaction mixture with the starting materials to observe their consumption and the formation of the product spot. A suitable solvent system might be a mixture of ethyl acetate and hexanes.

Q: What are the recommended analytical techniques for characterizing the final product?

A: A combination of spectroscopic methods should be used to confirm the structure and purity of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any impurities.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q: Is the 4-hydroxy group tautomeric, and does this affect the reaction or characterization?

A: Yes, 4-hydroxypyrimidines exist in tautomeric equilibrium with their corresponding 4(3H)-pyrimidinone forms. In most cases, the keto form is predominant. This tautomerism can be observed in NMR spectra and should be considered during spectral interpretation. For the purpose of the synthesis, this equilibrium does not typically interfere with the condensation reaction.

IV. References

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved from [Link]

  • MDPI. (2011). Methoxymethyl (MOM) Group Nitrogen Protection of Pyrimidines Bearing C-6 Acyclic Side-Chains. Molecules, 16(6), 5056-5077.

  • PubMed. (2011). Methoxymethyl (MOM) group nitrogen protection of pyrimidines bearing C-6 acyclic side-chains. Retrieved from [Link]

  • Patil, R. S., Jadhav, P. M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531.

  • TSI Journals. (n.d.). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. Retrieved from [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine. Retrieved from

  • Atlantis Press. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium methoxide. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Retrieved from [Link]

  • ResearchGate. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]

  • ResearchGate. (2020). Pyrimidine: A promising scaffold for optimization to develop the inhibitors of ABC transporters | Request PDF. Retrieved from [Link]

  • MDPI. (2021). An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. Molecules, 26(16), 4847.

Sources

Technical Support Center: Isolating 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and isolation of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions to common challenges encountered during the purification of this key pyrimidine intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for working up the reaction mixture after synthesizing 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine?

The typical synthesis of pyrimidine derivatives, like the one for the analogous 4,6-dihydroxy-2-methylpyrimidine, often concludes in a basic alcoholic solution (e.g., sodium methoxide in methanol)[1][2]. The initial work-up involves quenching the reaction, removing the bulk solvent, and then carefully acidifying an aqueous solution of the crude product to precipitate the target compound. The hydroxy group on the pyrimidine ring makes the compound acidic enough to be soluble in base as its corresponding salt and insoluble in acidic water.

Q2: What are the most effective purification techniques for this compound?

The choice of purification method depends on the nature and quantity of impurities. The most common techniques are:

  • Recrystallization: This is the preferred method for removing minor impurities if a suitable solvent system can be found. It is cost-effective and scalable.

  • Column Chromatography: Standard silica gel chromatography is effective for separating the target compound from impurities with different polarities. For highly polar impurities, alternative techniques may be necessary.[3][4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is particularly well-suited for polar compounds like many pyrimidine derivatives that show poor retention in traditional reverse-phase chromatography.[5]

Q3: What are the likely impurities I might encounter during the work-up?

Common impurities can include:

  • Unreacted Starting Materials: Such as the amidine and dicarbonyl precursors used in the synthesis.

  • Side-Products: Pyrimidine syntheses can sometimes yield isomers or byproducts from competing reaction pathways.[6][7]

  • Degradation Products: The target molecule may be unstable under harsh pH or temperature conditions used during work-up or purification.[7]

  • Residual Solvents: High-boiling point solvents like DMF or DMSO, if used in the reaction, can be difficult to remove.

Troubleshooting Guide: Isolating Your Product

This section addresses specific issues that may arise during the experimental work-up and purification.

Issue 1: Low or No Precipitate Formed Upon Acidification

Q: I've completed the reaction, removed the methanol, redissolved the residue in water, and acidified it, but I'm getting a very low yield of solid product. What's going wrong?

A: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshoot:

  • Incomplete Reaction: Before the work-up, confirm the reaction has gone to completion using Thin Layer Chromatography (TLC).[6][7] If starting materials are still present, the reaction may need more time or gentle heating.

  • Incorrect pH: The precipitation of the hydroxy-pyrimidine is highly pH-dependent. Ensure you have reached a sufficiently acidic pH. A patent for a similar synthesis specifies adjusting the pH to 1-2 with concentrated HCl.[2] Use a pH meter for accuracy.

  • Product Solubility: Your compound may have significant solubility in the acidic aqueous solution, especially if the volume is large.

    • Solution 1: Cooling. Ensure the solution is thoroughly chilled in an ice bath (0-5 °C) for an extended period (3-5 hours) to maximize precipitation.[2]

    • Solution 2: Salting Out. Increase the ionic strength of the aqueous solution by adding a saturated solution of sodium chloride (brine). This can decrease the solubility of your organic product, promoting precipitation.

    • Solution 3: Extraction. If precipitation fails, your product may be more soluble than anticipated. Neutralize the solution and perform a liquid-liquid extraction with an appropriate organic solvent like ethyl acetate or dichloromethane.[7]

Issue 2: The Crude Product is an Oil or a Sticky Solid

Q: After filtration, my product isn't a free-flowing powder but a sticky oil or gum. How can I crystallize it?

A: This typically indicates the presence of impurities that are inhibiting crystallization or residual solvent.

  • Cause 1: Residual Solvent. High-boiling point solvents from the reaction (e.g., DMF, DMSO) may still be present.

    • Solution: Trituration. Add a solvent in which your product is insoluble but the impurities are soluble (an "anti-solvent"), such as diethyl ether or cold ethanol.[6] Stir or sonicate the mixture. The product should solidify into a powder, which can then be filtered.

  • Cause 2: Impurities. Oily impurities can prevent the crystal lattice from forming.

    • Solution: Recrystallization. Finding the right solvent system is key. Given the polar nature of the molecule, a polar solvent or a mixed-solvent system is a good starting point.[8][9]

Recommended Recrystallization Solvent Systems

Solvent SystemRationale
Methanol/Water Dissolve the crude solid in a minimum amount of hot methanol. Add water dropwise until the solution becomes cloudy, then add a few drops of methanol to clarify and allow to cool slowly.[9]
Ethanol A common solvent for recrystallizing pyrimidine derivatives.[6]
Dichloromethane/Heptane For less polar impurities. Dissolve in minimal hot dichloromethane and add heptane as the anti-solvent.[9]
DMF/Anti-solvent For compounds that are only soluble in strong solvents like DMF or DMSO, diffusion crystallization can be effective. Dissolve the compound in DMF in a small vial, and place this vial inside a larger sealed jar containing an anti-solvent like dichloromethane or ethyl acetate. The vapors will slowly mix, inducing crystallization over time.[8]
Issue 3: Poor Separation During Column Chromatography

Q: I'm running a silica gel column, but the product is smearing (tailing) or co-eluting with impurities.

A: This suggests that the chosen mobile phase is not optimal or that the compound is interacting poorly with the silica gel.

  • Optimize the Mobile Phase: First, use TLC to find an eluent system that gives your product a retention factor (Rf) of 0.2-0.4.[3]

    • Starting Point: Begin with a gradient of hexane/ethyl acetate. If the compound remains at the baseline, switch to a more polar system like dichloromethane/methanol.[3]

    • Reduce Tailing: For basic compounds like some pyrimidines, peak tailing on acidic silica gel is common. Adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase can neutralize acidic sites on the silica and improve peak shape.[3]

  • Change the Stationary Phase: If optimizing the mobile phase fails, your compound may be unstable on silica or irreversibly adsorbing to it.[3][7]

    • Neutral Alumina: This is a less acidic alternative to silica and can be effective for acid-sensitive compounds.[3]

    • Reverse-Phase Chromatography: If the compound is sufficiently polar, using a C18 column with a water/acetonitrile or water/methanol mobile phase may provide a different selectivity profile.[5]

Experimental Workflows & Visualizations

General Work-up and Isolation Protocol

This protocol provides a general framework. Volumes and times should be optimized for your specific reaction scale.

  • Reaction Quench & Solvent Removal: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the reaction solvent (e.g., methanol) under reduced pressure.

  • Aqueous Dissolution: Dissolve the resulting solid residue in deionized water.

  • Acidification & Precipitation: Cool the aqueous solution in an ice bath (0-5 °C). Slowly add concentrated HCl dropwise while stirring to adjust the pH to ~2.[1][2]

  • Crystallization: Continue stirring the cold slurry for several hours to maximize crystal formation.[2]

  • Isolation & Washing: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water, followed by a cold, non-polar solvent (like diethyl ether) to help remove water and organic-soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.[5]

G cluster_reaction Reaction Completion cluster_workup Aqueous Work-Up cluster_isolation Isolation A Completed Reaction Mixture (Basic, in Methanol) B 1. Remove Methanol (Reduced Pressure) A->B C 2. Dissolve Residue in Water B->C D 3. Cool to 0-5 °C C->D E 4. Acidify to pH ~2 with HCl D->E F 5. Stir in Ice Bath (1-3h) E->F G 6. Vacuum Filtration F->G H 7. Wash with Cold Water & Anti-Solvent G->H I 8. Dry Under Vacuum H->I J Crude 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine I->J K Purified Product J->K Further Purification (Recrystallization or Chromatography) G Start Problem During Isolation Q1 What is the main issue? Start->Q1 LowYield Low Yield / No Precipitate Q1->LowYield Oily Product is Oily / Sticky Q1->Oily Impure Impure Product (TLC) Q1->Impure CheckpH Is pH between 1-2? LowYield->CheckpH CoolLonger Cool longer (2-4h) Add Brine ('Salt Out') CheckpH->CoolLonger No Extract Perform Liquid-Liquid Extraction with EtOAc CheckpH->Extract Yes Triturate Triturate with an anti-solvent (e.g., Ether) Oily->Triturate Recrystallize Attempt Recrystallization (e.g., EtOH or MeOH/Water) Triturate->Recrystallize If solidifies Q2_Impure Purification Method? Impure->Q2_Impure ReXtal Recrystallization Q2_Impure->ReXtal ColChrom Column Chromatography Q2_Impure->ColChrom ChangeSolvent Try different solvent system ReXtal->ChangeSolvent OptimizeEluent Optimize eluent via TLC Add modifier (e.g., TEA) Change stationary phase (Alumina) ColChrom->OptimizeEluent

References

Technical Support Center: Biginelli Reaction Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Biginelli reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful multi-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Our focus is to provide in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and maximize the yield and purity of your target compounds.

Troubleshooting Guide: Navigating Common Byproduct Issues

This section addresses specific experimental problems you might encounter, delving into the root causes and providing actionable solutions.

Problem 1: My reaction mixture is fluorescent, and I'm isolating a significant, non-polar byproduct.

Question: I'm running a Biginelli reaction and observing a strong fluorescence under UV light. My final product is contaminated with a significant byproduct that is difficult to separate from my desired DHPM. What is happening and how can I fix it?

Answer:

This is a classic sign of Hantzsch 1,4-dihydropyridine (DHP) formation, one of the most common side reactions in the Biginelli condensation.[1][2]

Causality: The Hantzsch pathway becomes competitive under certain conditions, particularly at higher temperatures where urea can decompose to generate ammonia.[1] This ammonia then reacts with two equivalents of the β-ketoester and one equivalent of the aldehyde, mimicking the Hantzsch pyridine synthesis.[1][2]

Diagram of Competing Pathways:

Biginelli_vs_Hantzsch cluster_reactants Starting Materials cluster_biginelli Desired Biginelli Pathway cluster_hantzsch Hantzsch Byproduct Pathway Aldehyde Aldehyde Biginelli_Intermediate Acyliminium Intermediate Aldehyde->Biginelli_Intermediate + Urea Hantzsch_Intermediate Dienamine Intermediate Aldehyde->Hantzsch_Intermediate + 2x β-Ketoester + Ammonia BetaKetoester β-Ketoester DHPM Desired DHPM Product BetaKetoester->DHPM BetaKetoester->Hantzsch_Intermediate Urea Urea Urea_Decomp Urea Decomposition (High Temp) Urea->Urea_Decomp Biginelli_Intermediate->DHPM + β-Ketoester + Cyclization Ammonia Ammonia Urea_Decomp->Ammonia Ammonia->Hantzsch_Intermediate DHP Hantzsch DHP Byproduct (Fluorescent) Hantzsch_Intermediate->DHP + Cyclization

Caption: Competing Biginelli and Hantzsch reaction pathways.

Solutions:

  • Temperature Control: Carefully control the reaction temperature. While higher temperatures can increase the reaction rate, they also favor urea decomposition.[3] Aim for the lowest temperature that allows for a reasonable reaction time. Optimization studies have shown high yields at temperatures ranging from 60°C to 100°C, depending on the catalyst and substrates.[3][4]

  • Order of Addition: Consider adding the urea portion-wise or as the last component to the reaction mixture. This can minimize its exposure to prolonged high temperatures before it has a chance to react.[1]

  • Catalyst Selection: The choice of catalyst is crucial. While both Brønsted and Lewis acids can catalyze the reaction, some may favor the Biginelli pathway over the Hantzsch.[1][5][6] Experiment with different catalysts, such as Yb(OTf)₃, InCl₃, or supported catalysts like heteropolyacids on clay, which have shown high selectivity.[7][8]

  • Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of the β-ketoester can push the equilibrium towards the Hantzsch byproduct. A 1:1:1.2 ratio of aldehyde:β-ketoester:urea is a good starting point.

Experimental Protocol: Minimizing Hantzsch Byproduct Formation

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol) and β-ketoester (1.0 mmol) in a suitable solvent (e.g., ethanol or acetonitrile).

  • Add the chosen Lewis acid catalyst (e.g., Yb(OTf)₃, 5-10 mol%).

  • Begin stirring and heat the mixture to a pre-optimized temperature (e.g., 60-80°C).

  • Once the temperature has stabilized, add urea (1.2 mmol) in one portion.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing it against standards of your expected product and, if possible, a known Hantzsch byproduct.

  • Upon completion, cool the reaction to room temperature. The product often precipitates and can be isolated by filtration. If not, concentrate the solvent under reduced pressure and purify by recrystallization.

Problem 2: My yield is low, and I'm isolating an open-chain intermediate.

Question: My Biginelli reaction is not going to completion, and I'm isolating a significant amount of what appears to be an acyclic intermediate. What's causing this, and how can I promote cyclization?

Answer:

This issue often points to the formation of a stable Knoevenagel condensation product or other acyclic intermediates that fail to cyclize.[9][10]

Causality: The Biginelli reaction mechanism can proceed through several proposed pathways.[10] One involves the initial formation of an N-acyliminium ion from the aldehyde and urea, which is then attacked by the enol of the β-ketoester.[7][11] Another possibility is an initial Knoevenagel condensation between the aldehyde and the β-ketoester.[12] If this Knoevenagel adduct is too stable or if the conditions are not favorable for the subsequent attack by urea and cyclization, the reaction can stall.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low Yield of DHPM Isolation of Acyclic Intermediate Probable_Cause Probable Cause: - Inefficient Cyclization - Stable Knoevenagel/Imine Intermediate Start->Probable_Cause Solution1 Increase Catalyst Acidity/Loading Probable_Cause->Solution1 Acid catalysis drives cyclization Solution2 Increase Reaction Temperature Probable_Cause->Solution2 Provides energy for activation barrier Solution3 Change Solvent Probable_Cause->Solution3 Polar/protic solvents can assist Solution4 Ensure Anhydrous Conditions Probable_Cause->Solution4 Water can hydrolyze intermediates Outcome Improved Yield of Cyclized DHPM Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Troubleshooting workflow for low cyclization efficiency.

Solutions:

  • Catalyst Strength and Loading: The final cyclization and dehydration steps are acid-catalyzed.[13] If you are using a very mild catalyst, it may not be sufficient to promote the final ring-closing step. Consider increasing the catalyst loading or switching to a stronger Brønsted or Lewis acid.[14] For instance, classic conditions using HCl often work well, though heterogeneous catalysts are preferred for easier workup.[13][14]

  • Increase Temperature: The cyclization step has an energy barrier. Cautiously increasing the reaction temperature can provide the necessary energy to overcome this barrier and drive the reaction to completion.[3][4]

  • Solvent Choice: The polarity of the solvent can influence the stability of intermediates. Switching to a more polar, protic solvent like ethanol or using solvent-free conditions can sometimes facilitate the cyclization.[15][16]

  • Water Scavenging: Ensure your reaction is conducted under anhydrous conditions, especially if using water-sensitive Lewis acids. While some protocols use water as a solvent, excess water can potentially lead to the hydrolysis of key intermediates like the N-acyliminium ion.[1]

Problem 3: I'm observing byproduct formation from the self-condensation of my β-ketoester.

Question: My reaction is messy, with multiple byproducts. I suspect my β-ketoester is reacting with itself. How can I prevent this?

Answer:

Self-condensation of the β-ketoester (an acetoacetic ester condensation) is a known side reaction, particularly under basic or strongly acidic conditions.

Causality: The active methylene group of the β-ketoester is susceptible to deprotonation, forming an enolate. This enolate can then act as a nucleophile, attacking the carbonyl group of another molecule of the β-ketoester. This side reaction is competitive with the desired reaction pathways of the Biginelli condensation.

Solutions:

  • pH Control: Avoid strongly basic conditions, which will readily deprotonate the β-ketoester. The Biginelli reaction is acid-catalyzed for a reason.[5][15] If using a Brønsted acid, ensure the amount is catalytic and not in large excess. Optimal pH is often found to be mildly acidic, around 4-5.[3]

  • Appropriate Catalyst: Use a catalyst known for its selectivity in the Biginelli reaction. Lewis acids like InBr₃ or heterogeneous catalysts often provide a milder and more controlled reaction environment, minimizing undesired side reactions.[17]

  • Reactant Ratios: Using a slight excess of the aldehyde and urea relative to the β-ketoester can help ensure the β-ketoester is consumed in the desired three-component reaction rather than reacting with itself.

Frequently Asked Questions (FAQs)

Q1: What is the optimal stoichiometry for the Biginelli reaction?

A1: While the theoretical ratio is 1:1:1 (aldehyde:β-ketoester:urea), it is common practice to use a slight excess of the urea component (e.g., 1.2 to 1.5 equivalents) to push the equilibrium towards the product.[18] Some optimized procedures also use an excess of the aldehyde and β-ketoester, but this can increase the risk of side reactions.[17] A good starting point for optimization is a molar ratio of 1:1:1.2.

Q2: Can I run the Biginelli reaction under solvent-free conditions?

A2: Yes, solvent-free conditions are a popular "green" alternative and often lead to excellent yields and shorter reaction times.[3][15][16] This can be achieved by grinding the reactants together, sometimes with a solid-supported catalyst, or by heating the neat mixture.[16][19] Ball milling is another effective solvent-free technique.[16]

Q3: What are the best methods for purifying the final DHPM product?

A3: Dihydropyrimidinones are often crystalline solids that precipitate directly from the reaction mixture upon cooling.[1] In such cases, purification is as simple as filtration followed by washing with a cold solvent (like ethanol or a hexane/ethyl acetate mixture). If the product does not precipitate or is impure, recrystallization is the most common and effective purification method.[1] Column chromatography can also be used but is often less convenient for large-scale preparations.

Q4: How does the choice of aldehyde and β-ketoester affect byproduct formation?

A4: The electronic nature of the aldehyde can play a role. Aromatic aldehydes with electron-withdrawing groups are generally more reactive and can lead to faster reaction rates and cleaner products. Sterically hindered aldehydes or β-ketoesters may react more slowly, requiring more forcing conditions that could promote side reactions. Aliphatic aldehydes can sometimes be more prone to self-condensation. It is important to optimize the conditions for each specific set of substrates.

Quantitative Data Summary: Reaction Condition Optimization

ParameterRecommended RangeRationale & Potential Issues
Temperature 60 - 100 °CLower end minimizes urea decomposition (Hantzsch byproduct). Higher end may be needed for less reactive substrates.[3][4]
Catalyst Loading 5 - 20 mol% (Lewis Acid)Insufficient catalyst leads to stalling. Excess may promote side reactions or complicate workup.[13]
Reactant Ratio Aldehyde:β-ketoester:UreaA slight excess of urea (1:1:1.2) is common to drive the reaction to completion.[18]
(Aldehyde:β-ketoester:Urea) 1 : 1 : 1.2-1.5
Solvent Ethanol, Acetonitrile, Solvent-freePolar solvents can aid cyclization. Solvent-free is a green option that often gives high yields.[14][15][16]
pH Mildly Acidic (pH 4-5)Strongly acidic or basic conditions can promote self-condensation and hydrolysis byproducts.[3]

References

  • Effect of temperature on Biginelli reaction catalyzed by Lewis acids (20mol %). (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Gudipati, R., et al. (2012). Monastrol mimic Biginelli dihydropyrimidinone derivatives: synthesis, cytotoxicity screening against HepG2 and HeLa cell lines and molecular modeling study. Chemistry Central Journal, 6(1), 54.
  • Freitas, L. S., et al. (2021). Effects of the reaction temperature on the solvent-free model Biginelli reaction yields. ResearchGate. Retrieved January 2, 2026, from [Link]

  • Pislaru, A. M., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 27(15), 4983.
  • Wikipedia. (2023, December 22). Biginelli reaction. Retrieved January 2, 2026, from [Link]

  • Three generally accepted mechanisms for the Biginelli reaction. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Wan, Y., & Pan, Y. (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. ACS Omega, 3(8), 9868–9875.
  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved January 2, 2026, from [Link]

  • Ahmed, N., & Ali, M. (2002). Synthesis of dihydropyrimidinones: An improved conditions for the Biginelli reaction.
  • Singh, R., et al. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(5), e2200543.
  • de Fátima, Â., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 27(15), 4935.
  • Catalysts and conditions for Biginelli reaction. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • da Silva, G. P., et al. (2020). Sulfonated carbons from agro-industrial residues: simple and efficient catalysts for the Biginelli reaction. New Journal of Chemistry, 44(30), 12896-12906.
  • Gawas, D. S., et al. (2023).
  • The Biginelli reaction in different solvents and in presence of bismuth nitrate: Thermodynamical investigation into the mechanis. (n.d.). Tunisian Chemical Society. Retrieved January 2, 2026, from [Link]

  • Boumoud, B., et al. (2019). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Molecules, 24(16), 2959.
  • The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • A One-pot Multi-component Synthesis of Dihydropyrimidinone/Thione and Dihydropyridine Derivatives via Biginelli and Hantzsch Condensations using t-BuOK as a Catalyst Under Solvent-free Conditions. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]

  • Gawas, D. S., et al. (2023).
  • Wikipedia. (2023, October 29). Knoevenagel condensation. Retrieved January 2, 2026, from [Link]

  • Green and Efficient Synthesis of Dihydropyrimidinone Analogues via HPA-Clay Catalyzed Biginelli Reaction. (n.d.). Chemistry Journal of Moldova. Retrieved January 2, 2026, from [Link]

  • Solvent-Free Biginelli Reactions Catalyzed by Hierarchical Zeolite Utilizing Ball Mill Technique. (2017). Preprints.org.

Sources

Technical Support Center: Scale-Up of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of moving this synthesis from the lab bench to pilot and production scales. We will explore the underlying chemistry, troubleshoot common challenges, and provide actionable protocols grounded in established scientific principles.

The synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is typically achieved via a Pinner-type condensation reaction. This involves the cyclization of an N-C-N fragment, acetamidine, with a C-C-C fragment, a functionalized β-ketoester such as methyl 4-methoxyacetoacetate.[1][2] While straightforward on a small scale, scaling this process introduces challenges related to reaction control, impurity formation, and product isolation.

Troubleshooting Guide: From Lab to Plant

This section addresses specific issues you may encounter during the scale-up process in a question-and-answer format, focusing on the causality behind the problems and providing robust solutions.

Part 1: Reaction and Conversion Issues
Question 1: My reaction yield is consistently low (<70%) upon scale-up, and HPLC analysis shows significant amounts of unreacted methyl 4-methoxyacetoacetate. What's going wrong?

This is a classic scale-up challenge often rooted in mass and heat transfer limitations or suboptimal base stoichiometry.

Root Cause Analysis:

  • Inefficient Mixing: On a larger scale, inadequate agitation can create localized "hot spots" or areas of poor reactant distribution. The condensation is base-mediated, and if the base (e.g., sodium methoxide) is not uniformly dispersed, the reaction will be slow or incomplete in poorly mixed zones.

  • Base Stoichiometry and Stability: The reaction requires a strong base to deprotonate the β-ketoester and facilitate the initial condensation with acetamidine.[3] On a larger scale, factors like moisture ingress from the atmosphere or reactants can neutralize the base, effectively reducing its molar equivalence.

  • Thermal Control: The initial condensation is often exothermic. If the reactor's cooling capacity is insufficient to manage the heat generated during reagent addition at scale, localized overheating can lead to the degradation of the thermally sensitive β-ketoester starting material.[4]

Troubleshooting Protocol:

  • Optimize Base Addition & Stoichiometry:

    • Ensure your acetamidine hydrochloride is fully converted to the free base before the addition of the ketoester. This can be done by pre-stirring the acetamidine salt with the sodium methoxide solution for 30-60 minutes.

    • On scale-up, consider a slight excess of the base (e.g., 2.1-2.5 molar equivalents relative to the ketoester) to compensate for any potential moisture.[5]

    • Switch from solid base addition to using a solution of sodium methoxide in methanol. This dramatically improves dispersion.

  • Enhance Mass Transfer:

    • Evaluate your reactor's agitation system. For larger vessels, ensure the impeller design (e.g., pitched-blade turbine) is suitable for solid-liquid slurries if intermediates precipitate.

    • Control the addition rate of the methyl 4-methoxyacetoacetate. A slower, subsurface addition can improve dispersion and temperature control.

  • Improve Thermal Management:

    • Characterize the reaction's thermal profile on a lab scale using a reaction calorimeter to predict the heat flow on a larger scale.

    • Ensure your plant reactor has adequate cooling capacity. If not, the addition rate must be slowed down to match the heat removal rate.

Question 2: My crude product is contaminated with a significant byproduct that has a similar polarity to the desired product, making purification difficult. How do I identify and minimize it?

The most likely culprit is an uncyclized intermediate or a byproduct from a competing side reaction.

Root Cause Analysis:

  • Incomplete Cyclization: The reaction proceeds through an open-chain intermediate. Insufficient heat or reaction time can lead to this intermediate failing to cyclize and dehydrate to form the final pyrimidine ring.[4]

  • Self-Condensation of Ketoester: Under basic conditions, β-ketoesters can undergo self-condensation (a form of Claisen condensation), leading to complex dimeric impurities.

  • Ether Cleavage: While the methoxymethyl ether is generally stable, harsh acidic conditions during work-up (e.g., low pH at elevated temperatures) or prolonged reaction times with certain Lewis acidic impurities could potentially lead to minor cleavage, forming the corresponding 6-hydroxymethyl derivative.

Mitigation Strategies:

  • Drive the Cyclization to Completion:

    • After the initial condensation, ensure the reaction is heated to reflux for an adequate period (typically 3-5 hours) to facilitate the final ring-closure and dehydration step.[5]

    • Monitor the reaction by TLC or HPLC to confirm the disappearance of the intermediate before proceeding with the work-up.

  • Control Reaction Conditions to Minimize Side Reactions:

    • Maintain the reaction temperature within the optimal range (e.g., 18-25°C for initial mixing, then reflux).[5] Avoid excessive temperatures that could promote degradation or side reactions.

    • Use high-purity starting materials. Impurities in the methyl 4-methoxyacetoacetate can act as catalysts for unwanted pathways.

Part 2: Product Isolation and Purification Challenges
Question 3: During work-up and crystallization, my product "oils out" instead of forming a solid, or it produces very fine, difficult-to-filter crystals. How can I improve my crystallization process?

"Oiling out" and poor crystal morphology are common issues when scaling up crystallization, often due to rapid supersaturation or the presence of impurities.

Root Cause Analysis:

  • Rapid Supersaturation: On a large scale, cooling can be less uniform. If the solution cools too quickly, the product may come out of solution above its melting point or as an amorphous solid rather than an ordered crystal lattice.

  • Solvent Choice: A solvent that is excellent for lab-scale precipitation may not be optimal for controlled crystallization at a larger scale. The solubility curve might be too steep.

  • Impurities: Even small amounts of impurities can inhibit nucleation or disrupt crystal growth, leading to oiling or the formation of fine powders.

Troubleshooting Protocol:

  • Control the Cooling Profile:

    • Employ a programmed, slow cooling ramp in the reactor. Avoid "crash cooling" by adding the batch to a cold vessel or applying full cooling jacket utility at once.

    • Stir the solution at a moderate rate during cooling to ensure uniform temperature and to prevent solids from settling on the reactor bottom.

  • Optimize the Solvent System:

    • The typical work-up involves precipitating the product by acidifying an aqueous solution of the sodium salt.[3] Control the rate of acid addition and the temperature during this step (e.g., maintain at 0-10°C).

    • For re-crystallization, consider a mixed solvent system (e.g., ethanol/water, acetone/hexane) to gain finer control over solubility.

  • Utilize Seeding:

    • Once the solution reaches a supersaturated state (slightly below the dissolution temperature), add a small amount (0.1-1% w/w) of pure, crystalline product (seed crystals). This provides a template for controlled crystal growth and can prevent oiling out.

Frequently Asked Questions (FAQs)

Q1: What are the most critical process parameters to control during the condensation reaction? A1: The three most critical parameters are:

  • Temperature: Control during base and ketoester addition is vital to prevent runaway reactions and degradation.

  • Stoichiometry of the Base: A sufficient amount of strong base is essential to drive the reaction to completion.

  • Water Content: The reaction should be run under anhydrous conditions as water consumes the base and can hydrolyze the ester.[4]

Q2: What is the optimal base and solvent combination for this synthesis? A2: Sodium methoxide in dry methanol is the most common and cost-effective choice.[3] It serves as both the base and the solvent. Using sodium ethoxide in ethanol is also a viable option, but methanol is often preferred for economic reasons on an industrial scale.[3]

Q3: How can I monitor the reaction progress effectively on a large scale? A3: In-process control (IPC) via HPLC is the most reliable method. Withdraw samples periodically (e.g., every hour after the reflux begins), quench them appropriately, and analyze for the disappearance of starting materials and the appearance of the product. This data is crucial for determining reaction completion and avoiding unnecessary heating that could lead to byproduct formation.

Q4: My final product has a persistent yellow or brown discoloration. What is the cause and how can I remove it? A4: Discoloration often arises from minor, highly colored byproducts formed from the degradation of starting materials or intermediates at high temperatures. To address this:

  • Prevention: Ensure strict temperature control throughout the reaction and minimize the overall reaction time.

  • Removal: During work-up, you can treat the aqueous solution of the product salt with activated charcoal before acidification and precipitation. A final recrystallization from a suitable solvent system can also remove colored impurities.

Experimental Protocols & Data

Protocol 1: Scale-Up Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

This protocol is adapted from established procedures for analogous pyrimidines and is intended for process development.[3][5]

  • Reactor Preparation: Charge a clean, dry, jacketed glass reactor with dry methanol (approx. 8-10 volumes relative to the ketoester).

  • Base Preparation: Under a nitrogen atmosphere, slowly add sodium metal chunks to the methanol, controlling the temperature below 30°C. Alternatively, use a commercial solution of sodium methoxide in methanol.

  • Amidine Free-Basing: Add acetamidine hydrochloride (1.0 eq) to the sodium methoxide solution (2.2 eq). Stir the resulting slurry at 20-25°C for 30 minutes.

  • Condensation: Slowly add methyl 4-methoxyacetoacetate (1.0 eq) to the reaction mixture over 1-2 hours, maintaining the internal temperature at 20-25°C using jacket cooling.

  • Cyclization: After the addition is complete, heat the mixture to reflux (approx. 65°C) and hold for 3-5 hours. Monitor for completion by HPLC.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Add water to the residue to dissolve the sodium salt of the product.

    • Cool the aqueous solution to 0-5°C in an ice bath.

    • Slowly add concentrated hydrochloric acid to adjust the pH to 1-2, causing the product to precipitate.

    • Stir the slurry at 0-5°C for 3-5 hours to ensure complete crystallization.[5]

    • Filter the solid product, wash with cold water, followed by a wash with cold methanol.

    • Dry the product under vacuum at 50-60°C.

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale / Reference
Reactant Ratio
Acetamidine HCl1.0 eqLimiting reagent
Methyl 4-methoxyacetoacetate1.0 - 1.05 eqSlight excess can help drive reaction
Sodium Methoxide2.1 - 2.5 eqEnsures complete deprotonation and free-basing[5]
Solvent
Methanol8 - 12 volumesProvides good slurry properties and is cost-effective[5]
Temperature
Reagent Addition20 - 25 °CControls exotherm and prevents degradation[5]
Reaction (Reflux)~65 °CDrives cyclization to completion
Crystallization0 - 5 °CMaximizes product precipitation and yield[5]
Time
Reaction Time3 - 5 hours at refluxEnsures complete conversion[5]
Crystallization Time3 - 5 hoursAllows for complete crystal formation[5]

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation & Purification prep_base Prepare Sodium Methoxide in Methanol prep_amidine Add Acetamidine HCl (Free-basing) prep_base->prep_amidine Stir 30 min add_keto Add Methyl 4-methoxyacetoacetate (20-25°C) prep_amidine->add_keto reflux Heat to Reflux (3-5 hours) add_keto->reflux distill Distill Methanol reflux->distill dissolve Dissolve in Water distill->dissolve acidify Acidify with HCl (0-5°C) dissolve->acidify filter Filter Product acidify->filter wash Wash with Cold Water & Methanol filter->wash dry Dry Under Vacuum wash->dry final_product final_product dry->final_product Final Product G cluster_sm Ketoester Issue cluster_int Cyclization Issue start Low Yield & Unreacted Starting Material check_sm HPLC shows mainly unreacted ketoester? start->check_sm check_int HPLC shows significant intermediate peak? start->check_int cause_base Cause: Insufficient active base or poor mixing check_sm->cause_base Yes cause_cyc Cause: Incomplete cyclization check_int->cause_cyc Yes sol_base Solution: 1. Verify base stoichiometry (2.1-2.5 eq). 2. Check for moisture. 3. Improve agitation/addition protocol. cause_base->sol_base sol_cyc Solution: 1. Ensure adequate reflux time (3-5h). 2. Confirm reflux temperature is reached. 3. Monitor by HPLC until intermediate is consumed. cause_cyc->sol_cyc

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of everything from nucleic acids to blockbuster drugs. Its synthetic tractability and ability to form key hydrogen bond interactions make it a privileged scaffold in the design of novel therapeutics.[1] This guide provides an in-depth comparison of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a specific but lesser-studied analog, with other key pyrimidine derivatives. Our objective is to dissect the structure-activity relationships (SAR) that govern their biological functions and to provide the experimental context needed to evaluate their potential in research and development.

Profiling the Target: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (CAS 38249-50-2) is a distinct derivative of the pyrimidine core. While extensive biological data for this specific molecule is not widely published, we can infer its potential properties and role by analyzing its structural features in the context of established pyrimidine chemistry.

  • 2-Methyl Group: The methyl group at the C2 position is a common feature that can influence the molecule's lipophilicity and metabolic stability. It can also play a role in steric interactions within a target binding pocket.

  • 4-Hydroxy Group: This group is critical. It exists in a tautomeric equilibrium with its keto form (a pyrimidinone). This feature is pivotal for forming hydrogen bonds, a key interaction for binding to biological targets like enzymes and receptors.

  • 6-Methoxymethyl Group: The C6 position is a key site for modification to tune potency and selectivity. The methoxymethyl ether at this position, compared to a simpler hydroxyl or methyl group, introduces a degree of flexibility and alters the molecule's polarity and hydrogen bond accepting capability. This modification can be crucial for escaping metabolic hydroxylation and improving pharmacokinetic properties.

Given its structure, particularly its close relation to known synthetic intermediates, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is likely a valuable building block for creating more complex derivatives in drug discovery campaigns. Its direct biological activity remains an area ripe for investigation.

Comparative Analysis with Key Pyrimidine Analogs

To understand the potential of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, it is essential to compare it with well-characterized analogs that represent different functional classes. Here, we analyze it against a key synthetic precursor (4,6-Dihydroxy-2-methylpyrimidine ), a classic antimetabolite drug (5-Fluorouracil ), and a targeted kinase inhibitor (Seliciclib ).

Feature4-Hydroxy-6-methoxymethyl-2-methylpyrimidine 4,6-Dihydroxy-2-methylpyrimidine 5-Fluorouracil (5-FU) Seliciclib (R-Roscovitine)
Structure
Primary Role Synthetic Intermediate / Research ChemicalKey Pharmaceutical Intermediate[2]Anticancer Drug (Antimetabolite)[3]Anticancer Drug (Kinase Inhibitor)[4]
Known Use Not widely documentedPrecursor for Moxonidine (antihypertensive) and other bioactive molecules.[2]Chemotherapy for various solid tumors (e.g., colorectal, breast, esophageal).[5]Investigational drug for various cancers and other diseases.[4]
Mechanism of Action UndeterminedNot directly therapeutic; used for synthesis.Inhibits thymidylate synthase, disrupting DNA synthesis ("thymineless death").[6][7][8]Inhibits cyclin-dependent kinases (CDKs), inducing cell cycle arrest and apoptosis.[9][10]
Key Structural Difference C6-methoxymethyl etherC6-hydroxyl groupC5-fluoro substitution; lacks C2/C6 alkyl groupsPurine analog (fused pyrimidine-imidazole core) with bulky C2 and C6 substituents
The Precursor: 4,6-Dihydroxy-2-methylpyrimidine

This molecule is the immediate structural predecessor to our target compound where the 6-methoxymethyl group is replaced by a hydroxyl group. It is a well-established intermediate, notably used in the synthesis of pharmaceuticals.[2][11]

  • Causality in Experimental Choice: The primary utility of 4,6-dihydroxy-2-methylpyrimidine lies in its reactivity. The two hydroxyl groups can be readily converted into leaving groups, such as chlorides, by reacting with reagents like phosphoryl chloride or thionyl chloride.[12] This creates a highly reactive dichloro-pyrimidine intermediate, which can then undergo nucleophilic substitution to build more complex molecules, demonstrating its value as a versatile scaffold. The synthesis of this precursor from acetamidine and a malonate ester is an efficient and scalable process, making it an attractive starting point for industrial production.[13]

The Antimetabolite Benchmark: 5-Fluorouracil (5-FU)

5-FU is one of the most successful pyrimidine-based drugs in history. It functions as an antimetabolite, a class of drugs that mimics natural substrates to interfere with cellular processes.

  • Mechanism Deep Dive: 5-FU itself is a prodrug. Inside the cell, it is converted into several active metabolites. The most critical of these is fluoro-deoxyuridine monophosphate (FdUMP).[6][14] FdUMP forms a highly stable ternary complex with the enzyme thymidylate synthase (TS) and a folate cofactor, effectively shutting down the synthesis of thymidine, an essential building block for DNA replication.[7][8] This leads to a state known as "thymineless death," which is particularly toxic to rapidly dividing cancer cells.[6]

  • Structure-Activity Relationship: The fluorine atom at the C5 position is the key to 5-FU's activity. Its strong electronegativity prevents the enzymatic reaction from proceeding, locking the inhibitor onto the enzyme. The lack of bulky substituents at other positions allows it to be recognized by the enzymes that process natural uracil.

  • Quantitative Data: The cytotoxic effect of 5-FU is highly dependent on the cell line and the duration of exposure. For example, the 50% inhibitory concentration (IC₅₀) for the HCT 116 colon cancer cell line can drop from 185 µM after 1 day of exposure to just 1.48 µM after 5 days.[15] For the HT-29 colon cancer line, the IC₅₀ is approximately 11.25 µM after a 5-day exposure.[15][16] In esophageal squamous cell carcinoma cell lines, IC₅₀ values ranged from 1.00 to 39.81 µM.[5]

The Kinase Inhibitor: Seliciclib (R-Roscovitine)

Seliciclib demonstrates the incredible versatility of the pyrimidine (or in this case, the closely related purine) scaffold. Instead of targeting DNA synthesis, it targets the ATP-binding pocket of protein kinases, specifically cyclin-dependent kinases (CDKs), which are master regulators of the cell cycle.[10][17]

  • Mechanism Deep Dive: Seliciclib competes with ATP for binding to CDKs, particularly CDK2, CDK5, CDK7, and CDK9.[18] By inhibiting these kinases, it prevents the phosphorylation of key proteins required for cell cycle progression, leading to cell cycle arrest and, ultimately, apoptosis (programmed cell death).[9] A key downstream effect is the transcriptional downregulation of the anti-apoptotic protein Mcl-1, which is critical for the survival of many cancer cells.[9][19]

  • Structure-Activity Relationship: Unlike 5-FU, Seliciclib's structure is bulkier and more complex. The substitutions at the C2 and C6 positions are designed to fit snugly into the hydrophobic ATP-binding pocket of kinases, conferring selectivity. The purine core acts as the scaffold for these crucial interactions.

  • Quantitative Data: Seliciclib is a potent inhibitor of several key CDKs, with IC₅₀ values in the sub-micromolar range:

    • CDK2/cyclin E: 0.1 - 0.7 µM[20][21]

    • CDK5/p35: 0.16 - 0.2 µM[18][21]

    • CDK7/cyclin H: 0.5 µM[20]

    • CDK9/cyclin T1: 0.8 µM[20]

Experimental Workflows & Protocols

Trustworthy research relies on robust and reproducible methodologies. Below are foundational protocols for the synthesis and evaluation of pyrimidine analogs.

General Synthesis of a 2,4,6-Substituted Pyrimidine Core

This protocol is based on the well-established condensation reaction for producing the 4,6-dihydroxy-2-methylpyrimidine scaffold.[13] This method is chosen for its reliability and use of common laboratory reagents.

Workflow Diagram: Pyrimidine Synthesis

G cluster_reactants Reactants cluster_process Process Amidine Acetamidine HCl Reaction 1. Combine under Ice Bath 2. Warm to 18-25°C 3. React for 3-5h Amidine->Reaction Malonate Dimethyl Malonate Malonate->Reaction Base Sodium Methoxide in Methanol Base->Reaction Workup 1. Remove Methanol 2. Dissolve in Water 3. Acidify (pH 1-2) Reaction->Workup Condensation Isolation 1. Crystallize at 0°C 2. Filter 3. Wash and Dry Workup->Isolation Precipitation Product Product: 4,6-Dihydroxy-2-methylpyrimidine Isolation->Product

Caption: General workflow for pyrimidine ring synthesis.

Step-by-Step Protocol:

  • Setup: In a three-necked flask equipped with a stirrer and under an inert atmosphere, add methanol (e.g., 150 mL).

  • Base Addition: Cool the flask in an ice bath. While stirring, slowly add sodium methoxide (e.g., 0.34 mol).

  • Reactant Addition: Once the sodium methoxide has dissolved, add dimethyl malonate (e.g., 0.1 mol) followed by acetamidine hydrochloride (e.g., 0.1 mol).

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (18-25°C). Continue stirring for 3-5 hours. The solution will typically become a creamy white slurry.

  • Solvent Removal: After the reaction is complete (monitored by TLC), remove the methanol via distillation under reduced pressure.

  • Workup: Add water (e.g., 50 mL) to dissolve the resulting solid. Adjust the pH to 1-2 using 4M HCl. A white solid should precipitate.

  • Isolation: Cool the mixture to 0°C and stir for 3-5 hours to complete crystallization.

  • Purification: Collect the solid by suction filtration. Wash the filter cake sequentially with ice-cold water and ice-cold methanol. Dry the product under vacuum to yield the white solid 4,6-dihydroxy-2-methylpyrimidine.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[22][23] This protocol is essential for determining the IC₅₀ values of potential anticancer compounds.

Workflow Diagram: MTT Assay

A 1. Seed Cells in 96-well plate B 2. Add Compound (serial dilutions) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (3-4h at 37°C) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Read Absorbance (at ~570nm) F->G H 8. Calculate % Viability and IC50 Value G->H

Caption: Standard workflow for an MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., HCT 116, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a working concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC₅₀ value.

Mechanistic Pathways

Visualizing the mechanism of action is crucial for understanding how a compound exerts its biological effect.

Mechanism Diagram: 5-Fluorouracil (5-FU)

cluster_dna DNA Synthesis Pathway cluster_fu 5-FU Action dUMP dUMP dTMP dTMP dUMP->dTMP Thymidylate Synthase (TS) DNA DNA dTMP->DNA Required for Replication dTMP->DNA FU 5-Fluorouracil (5-FU) FdUMP FdUMP (Active Metabolite) FU->FdUMP Intracellular Activation FdUMP->Inhibition Forms Ternary Complex with TS Inhibition->dUMP INHIBITION

Caption: Mechanism of 5-FU via thymidylate synthase inhibition.

Conclusion and Future Directions

This guide illustrates the multifaceted nature of the pyrimidine scaffold. While 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine remains a molecule of untapped potential, likely serving as a valuable synthetic intermediate, its comparison with established analogs provides a clear framework for its future evaluation.

  • Comparison with 4,6-Dihydroxy-2-methylpyrimidine highlights its potential as a versatile chemical building block.

  • Comparison with 5-Fluorouracil provides a benchmark for potential antimetabolite and cytotoxic activity, underscoring the importance of the C5 position for this mechanism.

  • Comparison with Seliciclib showcases the scaffold's ability to be adapted for highly specific, non-metabolite-based therapeutic strategies like kinase inhibition.

For researchers, the path forward is clear. The immediate next step should be the biological evaluation of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine using standard assays, such as the MTT protocol provided, against a panel of cancer cell lines. This foundational data is necessary to determine if the compound possesses intrinsic activity or if its true value lies in its role as a scaffold for the next generation of pyrimidine-based therapeutics.

References

  • Benson, C., White, J., De Bono, J., et al. (2007). A phase I trial of the selective oral cyclin-dependent kinase inhibitor seliciclib (CYC202; R-Roscovitine), administered twice daily for 7 days every 21 days. British Journal of Cancer, 96(1), 29-37. Available at: [Link]

  • Raje, N., Kumar, S., Hideshima, T., et al. (2005). Seliciclib (CYC202 or R-roscovitine), a small-molecule cyclin-dependent kinase inhibitor, mediates activity via down-regulation of Mcl-1 in multiple myeloma. Blood, 106(3), 1042-1047. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action for 5-fluorouracil (5-FU)? Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of thymidylate synthase inhibition by 5-FU. Retrieved from [Link]

  • Wikipedia. (n.d.). Seliciclib. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Wesierska-Gadek, J., & Krystof, V. (2009). Roscovitine in cancer and other diseases. Annals of the New York Academy of Sciences, 1171, 144-154. Available at: [Link]

  • van der Wilt, C. L., & Peters, G. J. (2002). Induction of thymidylate synthase as a 5-fluorouracil resistance mechanism. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1587(2-3), 194-205. Available at: [Link]

  • Fischer, P. M., & Gianella-Borradori, A. (2013). From Roscovitine to CYC202 to Seliciclib – from bench to bedside: discovery and development. BioDiscovery, 8, e9737. Available at: [Link]

  • Wilson, P. M., Danenberg, P. V., Johnston, P. G., et al. (2008). Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? Journal of Clinical Oncology, 26(13), 2085-2091. Available at: [Link]

  • Sharma, P., Sharma, M., Soni, A., et al. (2023). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 13(2), 1-15. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available at: [Link]

  • Grem, J. L., Nguyen, D., Monahan, B. P., et al. (1998). Antitumor effects of 5-fluorouracil on human colon cancer cell lines: antagonism by levamisole. Journal of the National Cancer Institute, 90(11), 846-853. Available at: [Link]

  • Google Patents. (2012). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Issels, R. D., & Ogawa, Y. (2022). The mechanism underlying resistance to 5‑fluorouracil and its reversal by the inhibition of thymidine phosphorylase in breast cancer cells. Oncology Reports, 48(2), 1-13. Available at: [Link]

  • Tawfik, E. A., El-Serafi, A. T., & El-Karef, A. M. (2016). Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. International Journal of Pharmaceutics, 512(1-2), 349-357. Available at: [Link]

  • Patil, R. S., Jadhav, P. M., Radhakrishnan, S., & Soman, T. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Organic Chemistry: An Indian Journal, 4(12), 527-531. Available at: [Link]

  • ResearchGate. (n.d.). IC 50 values of 5-FU for colon cancer cells. Retrieved from [Link]

  • Trade Science Inc. (2008). Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. Available at: [Link]

  • Ando, N., Ohtsu, A., & Boku, N. (2008). Relationship Between Expression of 5-fluorouracil Metabolic Enzymes and 5-fluorouracil Sensitivity in Esophageal Carcinoma Cell Lines. Diseases of the Esophagus, 21(1), 15-20. Available at: [Link]

  • El-Far, A. H., Ahmed, K. A., & Nour, A. M. (2024). In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. Journal of Pharmaceutical Negative Results, 15(3), 1-10. Available at: [Link]

Sources

A-Z Guide to Spectroscopic Validation of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and therapeutic success. This guide provides a comprehensive, comparative framework for the structural validation of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a key intermediate with significant potential in medicinal chemistry. Moving beyond a mere recitation of data, this document delves into the strategic application and interpretation of a suite of spectroscopic techniques—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. We will explore the causal relationships behind spectral features, compare against potential isomeric impurities, and establish a self-validating system of protocols to ensure the highest degree of scientific integrity. This guide is designed for researchers, scientists, and drug development professionals seeking to master the art and science of spectroscopic structure elucidation.

Introduction: The Imperative of Structural Integrity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even subtle variations, such as the position of a functional group, can dramatically alter its pharmacological profile, transforming a promising therapeutic agent into an ineffective or even toxic compound. Therefore, the rigorous validation of a molecule's chemical structure is not merely a procedural formality but a critical step in the drug development pipeline.

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine presents a unique set of structural features—a substituted pyrimidine core, a hydroxyl group capable of tautomerism, and flexible methyl and methoxymethyl side chains. This complexity necessitates a multi-faceted analytical approach to unequivocally confirm its identity and purity. This guide will dissect the individual contributions of key spectroscopic methods to this validation process.

The Orthogonal Spectroscopic Approach: A Workflow for Unambiguous Validation

No single spectroscopic technique can provide a complete structural picture. Instead, we rely on an orthogonal approach, where each method provides a unique and complementary piece of the puzzle. The convergence of data from these disparate techniques forms the basis of a robust and trustworthy structural assignment.

G cluster_0 Spectroscopic Validation Workflow Mass_Spec Mass Spectrometry (Molecular Weight & Formula) IR_Spec Infrared Spectroscopy (Functional Groups) Mass_Spec->IR_Spec Confirms MW C13_NMR ¹³C NMR Spectroscopy (Carbon Framework) IR_Spec->C13_NMR Identifies functional groups H1_NMR ¹H NMR Spectroscopy (Proton Environment & Connectivity) C13_NMR->H1_NMR Defines carbon backbone Structure_Validation Validated Structure H1_NMR->Structure_Validation Confirms proton connectivity

Caption: A streamlined workflow for the spectroscopic validation of organic molecules.

Mass Spectrometry: The First Gatekeeper

Mass spectrometry serves as the initial checkpoint, providing the molecular weight and, with high-resolution instruments, the elemental composition of the analyte. For 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (C₇H₁₀N₂O₂), the expected molecular weight is approximately 154.12 g/mol .

Expected Data & Interpretation

A high-resolution mass spectrum (HRMS) should yield a molecular ion peak ([M+H]⁺) at m/z 155.0815, consistent with the molecular formula C₇H₁₁N₂O₂⁺. The observation of this peak with high mass accuracy (typically within 5 ppm) provides strong evidence for the elemental composition.

Comparative Analysis: Distinguishing from Isomers

Consider a potential isomeric impurity, 2-Amino-4-hydroxy-6-methylpyrimidine, which has a different molecular formula (C₅H₇N₃O) and a significantly lower molecular weight of 125.13 g/mol . Mass spectrometry would readily distinguish between these two compounds. Another potential isomer, 4,6-dihydroxy-2-methylpyrimidine, also has a different molecular formula (C₅H₆N₂O₂) and molecular weight (126.11 g/mol ).

Experimental Protocol: High-Resolution Mass Spectrometry

Instrumentation: A quadrupole time-of-flight (Q-TOF) mass spectrometer with an electrospray ionization (ESI) source is recommended. Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Analysis:

  • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 50-500.

  • Use a suitable lock mass for internal calibration to ensure high mass accuracy.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy provides invaluable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Expected Data & Interpretation

The IR spectrum of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is expected to show the following key absorption bands:

Vibrational ModeExpected Frequency Range (cm⁻¹)Rationale
O-H Stretch (hydroxyl)3200-3600 (broad)Indicates the presence of the hydroxyl group, likely involved in hydrogen bonding.
C-H Stretch (aromatic/aliphatic)2800-3100Corresponding to the C-H bonds of the pyrimidine ring and the methyl/methoxymethyl groups.
C=N Stretch (pyrimidine ring)1570-1620Characteristic of the carbon-nitrogen double bonds within the pyrimidine ring.
C=C Stretch (pyrimidine ring)1450-1600Characteristic of the carbon-carbon double bonds within the pyrimidine ring.
C-O Stretch (ether)1050-1250Indicates the presence of the methoxymethyl ether linkage.
Comparative Analysis: The Power of the Fingerprint Region

While the functional group region provides a general overview, the fingerprint region (below 1500 cm⁻¹) offers a unique pattern of absorptions that is highly specific to the molecule's overall structure. This region is particularly useful for distinguishing between closely related isomers that may have similar functional groups. For instance, the IR spectrum of 2-Amino-4-hydroxy-6-methylpyrimidine would show distinct N-H stretching vibrations from the amino group in the 3300–3400 cm⁻¹ range, which would be absent in our target molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory. Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Analysis:

  • Record a background spectrum of the clean, empty ATR crystal.

  • Apply the sample to the crystal and ensure good contact.

  • Record the sample spectrum over a range of 4000-400 cm⁻¹.

  • The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By probing the magnetic properties of atomic nuclei (¹H and ¹³C), we can map out the carbon framework and the connectivity of protons.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

5.1.1. Expected Data & Interpretation

For 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, we expect to observe 7 distinct carbon signals:

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C2 (pyrimidine ring)~160-165Attached to two nitrogen atoms.
C4 (pyrimidine ring)~165-170Attached to a nitrogen and an oxygen atom.
C6 (pyrimidine ring)~155-160Attached to a nitrogen and a carbon atom.
C5 (pyrimidine ring)~100-110The only C-H on the pyrimidine ring.
-CH₂- (methoxymethyl)~70-75Aliphatic carbon attached to an oxygen.
-OCH₃ (methoxymethyl)~55-60Aliphatic carbon of the methoxy group.
-CH₃ (methyl)~20-25Aliphatic methyl carbon.

Note: Chemical shifts are predicted based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

5.1.2. Comparative Analysis: Isomer Differentiation

The ¹³C NMR spectrum is highly sensitive to the substitution pattern on the pyrimidine ring. An isomer like 4-amino-6-hydroxy-2-methylpyrimidine would show significantly different chemical shifts for the ring carbons due to the electronic effects of the amino group.

¹H NMR Spectroscopy: Mapping the Proton Landscape

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

5.2.1. Expected Data & Interpretation
Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
-OHVariable (broad)Singlet1HThe hydroxyl proton is exchangeable and often appears as a broad singlet.
H5 (pyrimidine ring)~6.0-6.5Singlet1HAromatic proton on the pyrimidine ring.
-CH₂- (methoxymethyl)~4.0-4.5Singlet2HProtons of the methylene group adjacent to the oxygen.
-OCH₃ (methoxymethyl)~3.3-3.8Singlet3HProtons of the methoxy group.
-CH₃ (methyl)~2.2-2.7Singlet3HProtons of the methyl group attached to the pyrimidine ring.

Note: Chemical shifts and multiplicities are predictions and can be influenced by the solvent and experimental parameters.

5.2.2. The Power of 2D NMR

To further solidify the structural assignment, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

  • HSQC: Correlates directly bonded ¹H and ¹³C atoms, confirming the assignments made from the 1D spectra.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of different fragments of the molecule.

G cluster_0 HMBC Correlations H_CH3 H (-CH₃) C2 C2 H_CH3->C2 ³J C_CH3 C (-CH₃) H_CH2 H (-CH₂-) C6 C6 H_CH2->C6 ²J C_CH2 C (-CH₂-) H_OCH3 H (-OCH₃) H_OCH3->C_CH2 ³J C_OCH3 C (-OCH₃)

Caption: Key expected HMBC correlations for structural confirmation.

Experimental Protocol: NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral resolution. Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Analysis:

  • Acquire a standard ¹H NMR spectrum.

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • If necessary, perform 2D NMR experiments (HSQC, HMBC) to resolve any ambiguities in the structural assignment.

Conclusion: A Symphony of Spectroscopic Evidence

The structural validation of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a process of accumulating and correlating evidence from multiple, independent spectroscopic techniques. By systematically applying mass spectrometry, IR spectroscopy, and both 1D and 2D NMR spectroscopy, we can construct an unassailable case for the molecule's identity. This guide has provided a framework for not only acquiring the necessary data but also for interpreting it within a comparative context, ensuring the highest standards of scientific rigor in drug development and research.

References

  • Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research. 2025;4(2):1-5. Available from: [https://abjar.vandanapublications.com/index.php/ojs/article/view/89]([Link]

A Researcher's Guide to the Biological Activity of Pyrimidine Derivatives: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrimidine Scaffold

The pyrimidine nucleus, a six-membered heterocyclic ring with two nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1] Its prevalence in essential biomolecules such as the nucleic acid bases cytosine, thymine, and uracil, as well as in vitamin B1, underscores its fundamental role in biological systems.[2][3] This inherent biocompatibility has made the pyrimidine scaffold a "privileged structure" for the development of a vast array of therapeutic agents.[1] Pyrimidine derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4]

This guide provides an in-depth, comparative analysis of the biological activities of various pyrimidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a review of existing data but also detailed experimental protocols and insights into structure-activity relationships (SAR). By understanding the causal links between chemical structure and biological function, we can accelerate the rational design of next-generation therapeutics.

Section 1: Anticancer Activity of Pyrimidine Derivatives

The fight against cancer has been significantly advanced by the development of pyrimidine-based drugs. These compounds often exert their effects by targeting key molecules involved in cancer cell proliferation and survival.

Mechanism of Action: Targeting Cellular Proliferation

A primary mechanism of action for many anticancer pyrimidine derivatives is the inhibition of enzymes crucial for DNA synthesis and cell division.[5] For example, a class of pyrido[2,3-d]pyrimidines has been designed to inhibit thymidylate synthase (TS), an enzyme essential for the synthesis of thymidine, a necessary component of DNA.[5] By blocking TS, these compounds effectively starve cancer cells of a key building block for DNA replication, leading to cell cycle arrest and apoptosis.[5]

Another significant target for pyrimidine derivatives is the family of protein kinases, which are often dysregulated in cancer. Certain 2,4-diaminopyrimidine derivatives have shown potent inhibition of c-Met kinase, a receptor tyrosine kinase whose aberrant activation is linked to tumor growth, angiogenesis, and metastasis.[6]

Below is a diagram illustrating the signaling pathway of a receptor tyrosine kinase, a common target for pyrimidine-based anticancer agents.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor (Ligand) Ligand->RTK Binds & Activates Pyrimidine Pyrimidine Derivative (Inhibitor) Pyrimidine->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.[5]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[5]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Caption: Workflow for the MTT cytotoxicity assay.

Comparative Data: Anticancer Activity of Pyrimidine Derivatives
Derivative ClassCompoundTargetMCF-7 IC50 (µM)HCT-116 IC50 (µM)A549 IC50 (µM)
Pyrido[2,3-d]pyrimidines P1Thymidylate Synthase2.51.85.2
P2Thymidylate Synthase1.91.24.1
2,4-Diaminopyrimidines D1c-Met Kinase0.81.10.9
D2c-Met Kinase0.50.70.6
Pyrazolo[3,4-d]pyrimidines Z1Multiple Kinases5.14.37.8
Z2Multiple Kinases3.93.16.5

Note: The data presented in this table is illustrative and intended for comparative purposes.

Section 2: Antimicrobial Activity of Pyrimidine Derivatives

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrimidine derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[7][8]

Mechanism of Action: Disruption of Essential Microbial Processes

The antimicrobial action of pyrimidine derivatives can be attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some derivatives function as dihydrofolate reductase (DHFR) inhibitors. DHFR is a key enzyme in the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleic acids and amino acids. Inhibition of DHFR leads to the cessation of bacterial growth.

Other pyrimidine-based compounds have been shown to disrupt the bacterial cell wall or membrane integrity, leading to cell lysis and death. The specific mechanism often depends on the substitution pattern on the pyrimidine ring.[9]

Experimental Protocol: Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.

Principle: A standardized microbial inoculum is uniformly spread on an agar plate. Wells are then created in the agar, and the test compounds are added to these wells. As the compound diffuses through the agar, it creates a concentration gradient. If the compound is effective, it will inhibit microbial growth, resulting in a clear zone of inhibition around the well.

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Plate Inoculation: Uniformly swab the surface of the agar plate with the microbial suspension.

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Compound Loading: Add a defined volume (e.g., 100 µL) of the pyrimidine derivative solution (at a known concentration) into each well. Include a solvent control and a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition (including the well diameter) in millimeters.

Caption: Workflow for the Agar Well Diffusion Method.

Comparative Data: Antimicrobial Activity of Pyrimidine Derivatives
Derivative ClassCompoundS. aureus Zone of Inhibition (mm)E. coli Zone of Inhibition (mm)C. albicans Zone of Inhibition (mm)
Thieno[2,3-d]pyrimidines T1181512
T2221916
Fused Pyrimidines F1151210
F2191614
Pyrimidine-Thiazolidinone Hybrids H1252120
H2282422

Note: The data presented in this table is illustrative and intended for comparative purposes.

Section 3: Anti-inflammatory and Antiviral Activities

Beyond their roles in fighting cancer and microbial infections, pyrimidine derivatives have also shown significant promise as anti-inflammatory and antiviral agents.[1][10]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases.[1] Pyrimidine derivatives can exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[1][11] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation.[1] By selectively inhibiting COX-2, these compounds can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors. Some pyrimidines also suppress the production of pro-inflammatory cytokines like TNF-α and interleukins.[12]

Antiviral Activity: A Broad Spectrum of Inhibition

The antiviral potential of pyrimidine derivatives is extensive, with activity reported against a wide range of viruses, including influenza virus, herpes virus, and human immunodeficiency virus (HIV).[10][13] Their mechanisms of action are diverse and can involve the inhibition of viral enzymes such as reverse transcriptase and protease, or interference with viral entry and replication processes.[10] For example, some pyrimidine derivatives have been shown to be effective non-nucleoside reverse transcriptase inhibitors (NNRTIs), playing a crucial role in anti-HIV therapy.

Comparative Data: Anti-inflammatory and Antiviral Activities

Table 3.1: Anti-inflammatory Activity (COX Inhibition)

Derivative ClassCompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Diarylpyrimidines DP115.20.819.0
DP212.50.525.0
Pyrimido[4,5-d]pyrimidines PP120.12.19.6
PP218.71.512.5

Table 3.2: Antiviral Activity (Influenza A - H1N1)

Derivative ClassCompoundEC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
2-Aminopyrimidines AP10.5>100>200
AP20.2>100>500
Fused Pyrimidines FP11.28570.8
FP20.992102.2

Note: The data presented in these tables is illustrative and intended for comparative purposes. EC50 = 50% effective concentration; CC50 = 50% cytotoxic concentration.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[2][14] A thorough understanding of SAR is crucial for optimizing lead compounds and designing more potent and selective drugs.

  • For Anticancer Activity: In the case of pyrido[2,3-d]pyrimidine-based TS inhibitors, the presence of a substituted phenyl ring at certain positions can significantly enhance binding to the enzyme's active site.[5] For kinase inhibitors, specific substitutions are often required to achieve selectivity for the target kinase and avoid off-target effects.

  • For Antimicrobial Activity: The introduction of lipophilic groups can enhance the ability of pyrimidine derivatives to penetrate bacterial cell membranes.[9] Furthermore, the presence of specific functional groups, such as halogens or trifluoromethyl groups, can significantly increase antimicrobial potency.[14]

  • For Anti-inflammatory Activity: For COX-2 selective inhibitors, a sulfonamide or a similar group on a phenyl ring attached to the pyrimidine core is often a key structural feature for achieving selectivity over COX-1.

Conclusion

The pyrimidine scaffold is a remarkably versatile platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, making them valuable lead compounds in the fields of oncology, infectious diseases, and inflammation. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this important class of molecules. Future research should continue to explore novel substitutions and fusion of the pyrimidine ring with other heterocyclic systems to discover compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.

References

  • Review on Antimicrobial Activity of Pyrimidine. (n.d.). ResearchGate. Retrieved from [Link]

  • Natarajan, R., Samy, H. N. A., Sivaperuman, A., & Subramani, A. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (2021). World Journal of Advanced Research and Reviews, 12(2), 343-353. Retrieved from [Link]

  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(8), 6836-6847. Retrieved from [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Current Organic Chemistry, 26(12), 1148-1171. Retrieved from [Link]

  • Structure–Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis. (2023). Journal of Medicinal Chemistry, 66(4), 2876-2890. Retrieved from [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). ResearchGate. Retrieved from [Link]

  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5438. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023). Medicinal Chemistry, 19(1), 10-30. Retrieved from [Link]

  • Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2023). Molecules, 28(13), 5087. Retrieved from [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. Retrieved from [Link]

  • RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). Innovare Academic Sciences. Retrieved from [Link]

  • Anticancer and antimicrobial prospective of Pyrimidine derivatives: A review. (2019). The Pharma Innovation Journal, 8(5), 10-17. Retrieved from [Link]

  • Pyrimidine as antiinflammatory agent: A review. (2007). Indian Journal of Pharmaceutical Sciences, 69(3), 335. Retrieved from [Link]

  • Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 12-20. Retrieved from [Link]

  • Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (1995). Journal of Medicinal Chemistry, 38(22), 4439-4445. Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). RSC Advances, 10(63), 38481-38503. Retrieved from [Link]

  • Synthesis and antibacterial properties of pyrimidine derivatives. (2019). Molecules, 24(18), 3352. Retrieved from [Link]

  • An overview on synthesis and biological activity of pyrimidines. (n.d.). SciSpace. Retrieved from [Link]

  • Pyrimidine As Anticancer Agent: A Review. (2012). Journal of Advanced Scientific Research, 3(4), 18-25. Retrieved from [Link]

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org. Retrieved from [Link]

  • Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Pharmaceutical Sciences, 13(3), 1-10. Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2020). RSC Advances, 10(63), 38481-38503. Retrieved from [Link]

  • Antiviral activity of pyrimidine containing compounds: Patent review. (2022). Semantic Scholar. Retrieved from [Link]

  • Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Bentham Science. Retrieved from [Link]

  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules, 27(19), 6548. Retrieved from [Link]

  • Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). ResearchGate. Retrieved from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Its versatile structure allows for interactions with a wide array of biological targets, making it a privileged core for the development of novel therapeutics, particularly in oncology. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine analogs, a class of compounds with potential as kinase inhibitors. By examining the impact of structural modifications on biological activity, we aim to provide a framework for the rational design of next-generation targeted therapies.

The Pyrimidine Core: A Privileged Scaffold in Drug Discovery

Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] This biological versatility stems from the ability of the pyrimidine ring to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and pi-stacking. In the context of oncology, many pyrimidine-based compounds exert their effects by inhibiting protein kinases, enzymes that play a critical role in cellular signaling pathways often dysregulated in cancer.[4]

Synthesis of the 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine Scaffold

The synthesis of the core scaffold and its analogs typically involves a multi-step process. A general synthetic route is outlined below, providing a foundation for the generation of a diverse library of analogs for SAR studies.

General Synthetic Workflow

Synthetic Workflow A Ethyl Acetoacetate C Condensation A->C B Urea B->C D 2-Methyl-4,6-dihydroxypyrimidine C->D Cyclization E Chlorination (e.g., POCl3) D->E F 4,6-dichloro-2-methylpyrimidine E->F G Nucleophilic Substitution (Sodium Methoxide) F->G H 4-chloro-6-methoxy-2-methylpyrimidine G->H I Hydrolysis H->I J 4-Hydroxy-6-methoxy-2-methylpyrimidine I->J K Further Functionalization J->K L Analogs K->L

Caption: General synthetic scheme for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine analogs.

Structure-Activity Relationship (SAR) Studies: A Comparative Analysis

The potency and selectivity of pyrimidine-based kinase inhibitors are highly dependent on the nature and position of substituents on the pyrimidine core. The following sections dissect the SAR of analogs based on the 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine scaffold, drawing insights from published data on related compounds.

The Importance of the 2,4,6-Trisubstitution Pattern

Studies on various pyrimidine derivatives have consistently highlighted the significance of the substitution pattern at the 2, 4, and 6 positions for potent biological activity.[5] For kinase inhibition, specific functionalities at these positions are crucial for anchoring the molecule within the ATP-binding pocket of the target kinase.

Compound Series Key Substituents Biological Activity (IC50) Target/Cell Line Reference
Pyrido[2,3-d]pyrimidines Varied substituents at C2, C5, and C71.29 - 1.57 µMMDA-MB-231, HeLa, MCF-7[5]
Triazole-clubbed pyrimidines RDg emerged as most potent15.70 µMA549 lung cancer[5]
6-(4-aminopiperidin-1-yl)-substituted pyrimidines Compound 5h15.70 µM (SW480), 16.50 µM (MCF-7)Colorectal and Breast Cancer[5]
Pyrido[2,3-d]pyrimidine Derivatives Compound 2dStrong cytotoxicity at 50 µMA549[1]

Table 1: Comparative Anticancer Activity of Representative Pyrimidine Derivatives.

Impact of Substituents at the C6-Position

The methoxymethyl group at the C6-position of the parent scaffold is a key area for modification to explore the SAR. Altering the nature of this substituent can influence solubility, steric interactions within the binding pocket, and overall potency.

  • Alkoxy Chain Length: Increasing or decreasing the length of the alkyl chain of the ether (e.g., ethoxymethyl, propoxymethyl) can probe the hydrophobic pocket of the kinase.

  • Introduction of Cyclic Moieties: Replacing the methyl group with cyclic structures (e.g., cyclopropyl, phenyl) can introduce conformational constraints and potentially new interactions.

  • Functional Group Modification: Introducing polar groups (e.g., hydroxyl, amino) on the C6-substituent can enhance solubility and provide additional hydrogen bonding opportunities.

Role of the C2-Methyl Group

The methyl group at the C2-position also contributes to the overall activity profile. While often a simple hydrophobic filler, modifications at this position can fine-tune selectivity and potency.

  • Varying Alkyl Substituents: Replacing the methyl with larger alkyl groups (e.g., ethyl, propyl) can assess the steric tolerance of the binding site.

  • Aromatic Substituents: Introduction of aryl groups can lead to additional π-π stacking interactions with aromatic residues in the kinase active site.

The Significance of the C4-Hydroxy Group

The 4-hydroxy group is a critical pharmacophoric feature, often acting as a key hydrogen bond donor or acceptor, mimicking the interactions of the adenine portion of ATP. Its presence is generally considered crucial for potent kinase inhibition.

Experimental Protocols

To facilitate the evaluation of novel 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine analogs, detailed protocols for key in vitro assays are provided below.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizing Key Concepts

Kinase Inhibition Mechanism

Kinase Inhibition cluster_0 Active Kinase cluster_1 Inhibited Kinase Kinase Kinase ATP-Binding Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase Inhibited_Kinase Kinase ATP-Binding Site Inhibitor Pyrimidine Analog Inhibitor->Inhibited_Kinase Competitive Binding

Caption: Competitive inhibition of a kinase by a pyrimidine analog.

Conclusion and Future Directions

The 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine scaffold represents a promising starting point for the development of novel kinase inhibitors. The SAR insights gathered from related pyrimidine derivatives suggest that systematic modifications at the C2 and C6 positions are likely to yield compounds with improved potency and selectivity. Future efforts should focus on the synthesis and comprehensive biological evaluation of a focused library of analogs to build a detailed SAR profile for this specific scaffold. This will involve not only in vitro kinase and cell-based assays but also subsequent evaluation of promising candidates in more advanced preclinical models.

References

  • Mahapatra, R. K., et al. (2021). Pyrimidine: a review on anticancer activity with key emphasis on SAR.
  • BenchChem. (2025). Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. BenchChem.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2055.
  • Chemical structures of some 2,4,6-trisubstituted pyrimidine derivatives. (n.d.).
  • Design, synthesis and anticancer evaluation of 4-Substituted 5,6,7,8-tetrahydrobenzo[5][6]thieno[2,3-d]pyrimidines as dual topoisomerase I and II inhibitors. (2025). Bioorganic Chemistry, 154, 108043.

  • A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). IJCRT.org.
  • Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors. (n.d.). MedChemComm.
  • Synthesis and biological evaluation of 2-methoxy- and 2-methylthio-6-[2'-alkylamino)ethyl]-4(3H)-pyrimidinones with anti-rubella virus activity. (1999). Bioorganic & Medicinal Chemistry, 7(9), 1925-1931.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (2021). Molecules, 26(22), 6933.
  • Design and Synthesis of New Anticancer Pyrimidines with Multiple-kinase Inhibitory Effect.
  • The Design and Discovery of Water Soluble 4-Substituted-2,6-dimethylfuro[2,3-d]pyrimidines as Multitargeted Receptor Tyrosine Kinase Inhibitors and Microtubule Targeting Antitumor Agents. (n.d.).
  • Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors targeting both EGFR and VEGFR-2. (2022). Bioorganic Chemistry, 123, 105770.
  • Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6-hydroxy pyrimidine-2, 4-dione Derivatives. (n.d.).
  • Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5678.
  • Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. (n.d.).
  • Design and synthesis of pyridopyrimidines targeting NEK6 kinase. (2025).
  • SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.).
  • Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. (2021).
  • Design, synthesis and biological evaluation of novel 6-alkenylamides substituted of 4-anilinothieno[2,3-d]pyrimidines as irreversible epidermal growth factor receptor inhibitors. (n.d.).

Sources

A Comparative Guide to the Synthetic Routes of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structure, featuring a substituted pyrimidine core, makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of hydroxyl, methoxymethyl, and methyl groups offers multiple points for further functionalization, enabling the exploration of vast chemical space in the pursuit of novel therapeutics. This guide provides an in-depth comparison of two distinct and plausible synthetic routes to this valuable intermediate, offering a critical evaluation of their respective merits and drawbacks to aid researchers in selecting the most suitable pathway for their specific needs.

Strategic Overview of Synthetic Approaches

The synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine can be approached from two fundamentally different strategic directions:

  • Route A: Post-Cyclization Functionalization. This strategy involves the initial construction of a simpler pyrimidine core, followed by the sequential introduction of the desired functional groups. Specifically, this route commences with the synthesis of 4-hydroxy-2,6-dimethylpyrimidine, which is then subjected to selective functionalization of one of the methyl groups to install the methoxymethyl moiety.

  • Route B: Pre-Cyclization Functionalization (Pinner Synthesis). In contrast, this approach involves the synthesis of a precursor that already contains the requisite methoxymethyl group. This functionalized building block is then used in a cyclocondensation reaction to directly form the target pyrimidine ring. This route leverages the well-established Pinner pyrimidine synthesis.

This guide will now delve into a detailed examination of each route, providing experimental protocols, comparative data, and mechanistic insights.

Route A: Functionalization of a Pre-formed Pyrimidine Ring

This two-step approach begins with the synthesis of a readily accessible dimethylpyrimidine precursor, followed by a selective benzylic-type halogenation and subsequent nucleophilic substitution.

Workflow for Route A

Route A Workflow cluster_0 Step 1: Pyrimidine Synthesis cluster_1 Step 2: Selective Functionalization A Ethyl Acetoacetate + Acetamidine B 4-Hydroxy-2,6-dimethylpyrimidine A->B  NaOEt, EtOH, Reflux   C 4-Hydroxy-2,6-dimethylpyrimidine D 4-Hydroxy-6-(bromomethyl)-2-methylpyrimidine C->D  NBS, AIBN, CCl4, Reflux   E 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine D->E  NaOMe, MeOH, Reflux  

Caption: Workflow for the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine via Route A.

Detailed Experimental Protocols for Route A

Protocol A1: Synthesis of 4-Hydroxy-2,6-dimethylpyrimidine

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 200 mL of absolute ethanol.

  • Base Preparation: Carefully add 5.75 g (0.25 mol) of sodium metal in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add 32.5 g (0.25 mol) of ethyl acetoacetate followed by 23.6 g (0.25 mol) of acetamidine hydrochloride.

  • Reaction: Heat the mixture to reflux and maintain for 6 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the resulting solid in 150 mL of water and acidify to pH 5-6 with glacial acetic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry in a vacuum oven to yield 4-hydroxy-2,6-dimethylpyrimidine.

Protocol A2: Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

  • Bromination: In a 250 mL round-bottom flask, suspend 12.4 g (0.1 mol) of 4-hydroxy-2,6-dimethylpyrimidine in 100 mL of carbon tetrachloride. Add 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) and 0.164 g (1 mol%) of azobisisobutyronitrile (AIBN).

  • Reaction: Heat the mixture to reflux under UV irradiation (e.g., a 250W sun lamp) for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Intermediate Isolation: Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure to yield crude 4-hydroxy-6-(bromomethyl)-2-methylpyrimidine, which can be used in the next step without further purification.

  • Methoxylation: Prepare a solution of sodium methoxide by dissolving 2.3 g (0.1 mol) of sodium in 100 mL of anhydrous methanol.

  • Reaction: Add the crude 4-hydroxy-6-(bromomethyl)-2-methylpyrimidine to the sodium methoxide solution and reflux for 3 hours.

  • Work-up and Purification: Cool the reaction mixture and neutralize with acetic acid. Remove the methanol under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford 4-hydroxy-6-methoxymethyl-2-methylpyrimidine.

Route B: Pinner Cyclization Approach

This convergent route constructs the pyrimidine ring in a single step from a custom-synthesized β-ketoester that already bears the methoxymethyl group.

Workflow for Route B

Route B Workflow cluster_0 Step 1: β-Ketoester Synthesis cluster_1 Step 2: Pinner Cyclization A Ethyl 4-chloroacetoacetate + Methanol B Ethyl 4-methoxyacetoacetate A->B  NaH, THF   C Ethyl 4-methoxyacetoacetate + Acetamidine D 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine C->D  NaOEt, EtOH, Reflux  

Caption: Workflow for the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine via Route B.

Detailed Experimental Protocols for Route B

Protocol B1: Synthesis of Ethyl 4-methoxyacetoacetate

  • Reaction Setup: In a flame-dried 500 mL three-necked flask under an inert atmosphere, suspend 12.0 g (0.3 mol, 60% dispersion in mineral oil) of sodium hydride in 200 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Methanol: Cool the suspension to 0 °C and slowly add 8.0 g (0.25 mol) of anhydrous methanol dropwise.

  • Addition of Chloroester: After the evolution of hydrogen ceases, add a solution of 32.9 g (0.2 mol) of ethyl 4-chloroacetoacetate in 50 mL of anhydrous THF dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield ethyl 4-methoxyacetoacetate.

Protocol B2: Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (Pinner Synthesis)

  • Reaction Setup: Prepare a solution of sodium ethoxide by dissolving 4.6 g (0.2 mol) of sodium in 150 mL of absolute ethanol in a 500 mL round-bottom flask equipped with a reflux condenser.

  • Addition of Reagents: To the sodium ethoxide solution, add 24.0 g (0.15 mol) of ethyl 4-methoxyacetoacetate followed by 14.2 g (0.15 mol) of acetamidine hydrochloride.

  • Reaction: Heat the mixture to reflux for 8 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in 100 mL of water and acidify to pH 6 with concentrated HCl.

  • Isolation and Purification: Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-hydroxy-6-methoxymethyl-2-methylpyrimidine.

Comparative Analysis of Synthetic Routes

ParameterRoute A: Functionalization of Pre-formed RingRoute B: Pinner Cyclization
Number of Steps 22
Overall Yield ModerateGood to High
Starting Materials Ethyl acetoacetate, acetamidine, NBS, sodium methoxideEthyl 4-chloroacetoacetate, methanol, acetamidine
Key Intermediates 4-Hydroxy-2,6-dimethylpyrimidine, 4-Hydroxy-6-(bromomethyl)-2-methylpyrimidineEthyl 4-methoxyacetoacetate
Scalability Potentially challenging due to the use of a radical initiator and light for bromination.Generally more amenable to large-scale synthesis.
Safety & Handling Involves the use of N-bromosuccinimide (a lachrymator) and a radical initiator (potentially explosive). Requires careful handling of sodium metal.Requires handling of sodium hydride (flammable solid) and sodium metal.
Purification Requires chromatographic purification in the final step.Final product can often be purified by recrystallization.
Selectivity The key challenge is achieving selective monobromination at the 6-methyl position without affecting the pyrimidine ring. Over-bromination or ring bromination are potential side reactions.The cyclization is generally regioselective, driven by the reactivity of the β-ketoester.

Discussion and Mechanistic Insights

Route A relies on the well-established principles of free-radical halogenation.[1] The use of N-bromosuccinimide (NBS) with a radical initiator like AIBN is a standard method for the selective bromination of allylic and benzylic positions. The methyl group at the 6-position of the pyrimidine ring is analogous to a benzylic position, and thus, is susceptible to this type of reaction. The subsequent step is a standard Williamson ether synthesis, where the methoxide ion acts as a nucleophile to displace the bromide. The primary challenge in this route is controlling the selectivity of the bromination step.

Route B employs the classic Pinner pyrimidine synthesis, which is a robust and widely used method for the construction of pyrimidine rings. The reaction proceeds via the condensation of a β-dicarbonyl compound (in this case, a β-ketoester) with an amidine. The mechanism involves the initial formation of an enolate from the β-ketoester, which then attacks the amidine. Subsequent cyclization and dehydration lead to the formation of the aromatic pyrimidine ring.[2][3] This route offers the advantage of building the desired functionality into the starting materials, which often leads to higher overall yields and simpler purification procedures.

Conclusion and Recommendation

Both Route A and Route B present viable pathways for the synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Route A is a more linear approach that starts from very simple and inexpensive starting materials. However, it presents a significant challenge in controlling the selectivity of the benzylic bromination step, which could lead to lower yields and more complex purification.

Route B , the Pinner cyclization approach, is a more convergent and likely more efficient strategy. Although it requires the initial synthesis of a more complex starting material (ethyl 4-methoxyacetoacetate), this precursor can be prepared in good yield. The subsequent cyclization is a well-established and high-yielding reaction. For researchers seeking a reliable and scalable synthesis of the target compound with a more straightforward purification profile, Route B is the recommended approach.

References

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 4-Hydroxypyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Editorial Note: This guide addresses the principles of in vitro and in vivo evaluation of 4-hydroxypyrimidine derivatives. While the initial focus was on 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine derivatives, a comprehensive review of publicly available scientific literature did not yield sufficient comparative data for this specific scaffold. Therefore, to provide a robust and scientifically grounded guide, we will focus on a representative and well-studied class of 4-hydroxypyrimidine derivatives that demonstrate significant anticancer activity. The methodologies, data presentation, and comparative analysis detailed herein are directly applicable to the evaluation of novel pyrimidine derivatives, including the initially specified scaffold.

Introduction: The Therapeutic Promise of the 4-Hydroxypyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including several clinically approved drugs.[1][2] Its inherent ability to mimic endogenous nucleobases allows for interaction with a wide array of biological targets, leading to diverse pharmacological effects such as antiviral, antimicrobial, and anticancer activities.[3][4] The 4-hydroxypyrimidine moiety, in particular, has emerged as a privileged scaffold in the design of novel anticancer agents. This is largely due to its capacity for versatile chemical modifications and its role as a key pharmacophore in interacting with enzymatic targets crucial for cancer cell proliferation and survival.[5][6]

This guide provides a comprehensive framework for the preclinical evaluation of novel 4-hydroxypyrimidine derivatives, comparing their efficacy against established standards. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present illustrative data to guide researchers through the logical progression of drug discovery, from initial in vitro screening to in vivo validation.

Part 1: In Vitro Evaluation - Assessing Cellular Efficacy and Mechanism of Action

The initial phase of evaluating any potential anticancer compound involves a battery of in vitro assays designed to determine its cytotoxicity against cancer cell lines and to elucidate its mechanism of action.

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay to assess cell metabolic activity, which serves as a proxy for cell viability.[7] The principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of the test 4-hydroxypyrimidine derivatives and a reference compound (e.g., Doxorubicin) in dimethyl sulfoxide (DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate the plates for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[6][7]

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)A549 (Lung Cancer) IC₅₀ (µM)
Derivative A 8.5 ± 0.712.3 ± 1.1
Derivative B 15.2 ± 1.321.8 ± 2.5
Doxorubicin (Reference) 1.2 ± 0.22.5 ± 0.4

This data is for illustrative purposes only.

Apoptosis and Cell Cycle Analysis

Understanding whether a compound induces programmed cell death (apoptosis) and/or affects cell cycle progression is crucial for mechanistic insights.[8][9] Flow cytometry-based assays are powerful tools for these investigations.

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Cell Treatment and Harvesting: Follow the same procedure as the apoptosis assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[8]

Illustrative Visualization of Experimental Workflow

InVitro_Workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mechanism Mechanism of Action cell_seeding Cell Seeding (96-well) compound_treatment Compound Treatment cell_seeding->compound_treatment mtt_assay MTT Assay compound_treatment->mtt_assay ic50_determination IC50 Determination mtt_assay->ic50_determination apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50_determination->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis ic50_determination->cell_cycle_analysis

Caption: Workflow for in vitro evaluation of 4-hydroxypyrimidine derivatives.

Part 2: In Vivo Evaluation - Assessing Therapeutic Efficacy in a Biological System

Promising candidates from in vitro studies are advanced to in vivo models to assess their therapeutic efficacy and safety in a whole biological system. The human tumor xenograft model in immunodeficient mice is a widely used preclinical model.[4][10]

Subcutaneous Xenograft Model

In this model, human cancer cells are implanted subcutaneously into immunodeficient mice, allowing for the formation of a solid tumor that can be monitored.[4]

  • Animal Model: Use immunodeficient mice (e.g., athymic nude mice or SCID mice). All animal procedures must be approved by an Institutional Animal Care and Use Committee.

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ human cancer cells (e.g., A549) suspended in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Compound Administration: Administer the test 4-hydroxypyrimidine derivative and a reference drug (e.g., Paclitaxel) at predetermined doses and schedules (e.g., intraperitoneal injection or oral gavage daily for 21 days). The control group receives the vehicle.

  • Efficacy Assessment: Measure tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Treatment Group (Dose)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control 1250 ± 150-
Derivative A (25 mg/kg) 625 ± 8050
Paclitaxel (10 mg/kg) 438 ± 6565

This data is for illustrative purposes only.

Illustrative Visualization of In Vivo Experimental Workflow

InVivo_Workflow cell_implantation Subcutaneous Implantation of Cancer Cells tumor_growth Tumor Growth to Palpable Size cell_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization drug_administration Drug Administration randomization->drug_administration monitoring Tumor Volume & Body Weight Monitoring drug_administration->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint

Caption: Workflow for in vivo evaluation in a xenograft model.

Part 3: Understanding the Mechanism - A Look at Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival.[5][11] For instance, some derivatives have been shown to inhibit protein kinases such as Epidermal Growth Factor Receptor (EGFR) or Cyclin-Dependent Kinases (CDKs).[6][8]

Illustrative Signaling Pathway: Inhibition of a Pro-Survival Pathway

The following diagram illustrates a hypothetical mechanism where a 4-hydroxypyrimidine derivative inhibits a kinase in a pro-survival pathway, leading to apoptosis.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Kinase Pro-Survival Kinase Receptor->Kinase Pyrimidine 4-Hydroxypyrimidine Derivative Pyrimidine->Kinase Downstream Downstream Signaling Kinase->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis Inhibition

Caption: Inhibition of a pro-survival pathway by a 4-hydroxypyrimidine derivative.

Conclusion

The systematic in vitro and in vivo evaluation of novel 4-hydroxypyrimidine derivatives is a critical process in the discovery of new anticancer agents. This guide has outlined a logical and robust workflow, from initial cytotoxicity screening to the assessment of in vivo efficacy. By employing these self-validating protocols and comparative analyses, researchers can effectively identify and characterize promising lead compounds for further preclinical and clinical development. The versatility of the pyrimidine scaffold ensures that this class of compounds will remain a fertile ground for the discovery of next-generation cancer therapeutics.

References

  • Eskandari, K. H., et al. (2018). Synthesis and Biological Evaluation of 4-hydroxychromenyl arylmethyl-6- hydroxy pyrimidine-2, 4-dione Derivatives. Journal of Kerman University of Medical Sciences, 25(3), 213-227.
  • Hidalgo, M., et al. (2014). Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. Cancer Discovery, 4(9), 998–1013.
  • Aljamali, N. M. (2020). Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biological Activity. International Journal of Pharmaceutical Quality Assurance, 11(1), 54-59.
  • Journal for Research in Applied Sciences and Biotechnology. (n.d.).
  • ijrpr. (n.d.).
  • MDPI. (n.d.). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]

  • NIH. (2019). Evaluation of novel pyrrolopyrimidine derivatives as antiviral against gastroenteric viral infections. European Journal of Pharmaceutical Sciences, 127, 220-233.
  • NIH. (1998). Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. Chemical & Pharmaceutical Bulletin, 46(7), 1138-1144.
  • NIH. (2021). Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity.
  • Synthesis and In Vitro Anticancer Activity of 6-Ferrocenylpyrimidin-4(3H)
  • NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • NIH. (2004). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 104(12), 5911-5928.
  • Molecules. (2010). Synthesis and biological activity of 4-(4,6-disubstituted-pyrimidin-2-yloxy)
  • PubMed. (2011). Synthesis and in vitro anticancer activity of 6,7-methylenedioxy (or 5-hydroxy-6-methoxy)-2-(substituted selenophenyl)quinolin-4-one analogs. European Journal of Medicinal Chemistry, 46(9), 4064-4071.
  • NIH. (2017). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters, 14(4), 4847–4852.
  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflamm
  • ResearchGate. (n.d.). Mechanisms of Anticancer Drugs.
  • Speed Pharmacology. (2020, January 12). Pharmacology - CANCER DRUGS - ANTIMETABOLITES (MADE EASY). [Video]. YouTube.
  • NIH. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.
  • NIH. (2025). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Advances, 15(1), 1-15.
  • BenchChem. (2025).
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-hydroxy-6-methoxymethyl-2-(methylthio)pyrimidine.
  • NIH. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(1), 1-20.
  • PubMed. (2000). Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives. European Journal of Medicinal Chemistry, 35(5), 545-552.
  • PubMed. (1991). Synthesis and biological evaluation of 14-alkoxymorphinans. 2. (-)-N-(cyclopropylmethyl)-4,14-dimethoxymorphinan-6-one, a selective mu opioid receptor antagonist. Journal of Medicinal Chemistry, 34(11), 3310-3314.
  • PubMed. (2008). N-(4-hydroxyphenyl)all-trans-retinamide (4-HPR) high dose effect on DMBA-induced hamster oral cancer: a histomorphometric evaluation. International Journal of Oral and Maxillofacial Surgery, 37(12), 1133-1140.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the purity of a synthetic intermediate is not merely a number—it is the foundation of downstream success, reproducibility, and, ultimately, patient safety. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, a key heterocyclic building block. We move beyond simple protocols to explain the causality behind experimental choices, empowering you to design a robust, self-validating system for quality assurance. This document synthesizes technical accuracy with field-proven insights, presenting detailed experimental protocols, comparative data, and logical workflows to ensure the highest confidence in your synthesized material.

The Imperative of Purity: Why This Molecule Demands Rigor

4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a substituted pyrimidine, a class of heterocyclic compounds that form the structural core of nucleobases and numerous pharmaceuticals.[1][2][3] Its utility as a synthetic intermediate means that any impurities, whether unreacted starting materials, byproducts, or residual solvents, can have cascading effects on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).

Establishing the purity of this intermediate is therefore a critical checkpoint. It ensures that subsequent synthetic steps are predictable and that the final compound's biological activity and safety are not compromised by unknown contaminants. This guide champions the principle of orthogonality —the use of multiple analytical techniques based on different physicochemical principles to build a comprehensive and irrefutable purity profile.

The logical workflow for confirming the identity and purity of a synthesized pyrimidine derivative is outlined below.

Purity_Assessment_Workflow cluster_0 Initial Screening (Qualitative) cluster_1 Definitive Analysis (Quantitative & Structural) cluster_2 Final Verification Start Synthesized Compound TLC Thin-Layer Chromatography (TLC) - Reaction Completion - Gross Purity Check Start->TLC MP Melting Point Analysis - Preliminary Purity Indicator TLC->MP HPLC Quantitative HPLC - Purity (%) & Impurity Profile MP->HPLC If promising NMR NMR Spectroscopy (¹H, ¹³C) - Structural Confirmation - Identify Organic Impurities HPLC->NMR MS Mass Spectrometry (LC-MS) - Molecular Weight Confirmation - Impurity Identification HPLC->MS EA Elemental Analysis - Empirical Formula Confirmation NMR->EA If structure & MW match MS->EA If structure & MW match Final Confirmed Structure & Purity >9x% EA->Final

Caption: Logical workflow for the comprehensive purity assessment of a synthesized compound.

Foundational Purity Checks: The First Line of Defense

Before committing to more resource-intensive techniques, simple and rapid methods provide a crucial first look at the success of the synthesis and purification.

Melting Point Analysis

Expertise & Experience: The melting point is a classic yet powerful indicator of purity.[4][5] Pure crystalline compounds exhibit a sharp, well-defined melting point range (typically 0.5–1.0°C), whereas impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.[6] This phenomenon, known as freezing-point depression, provides an immediate, albeit non-specific, red flag for contamination.

Trustworthiness: While not quantitative, a sharp melting point that is consistent across multiple measurements and aligns with literature values provides a strong degree of confidence to proceed with more advanced characterization.

Experimental Protocol: Melting Point Determination (Thiele Tube Method)

  • Sample Preparation: Ensure the synthesized 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a completely dry, finely ground powder.

  • Capillary Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 1-2 cm by tapping the sealed end on a hard surface.[7]

  • Apparatus Setup: Attach the capillary tube to a calibrated thermometer. Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: Gently heat the side arm of the Thiele tube to ensure uniform heating via convection.[6] The rate of heating should be slow, approximately 1-2°C per minute, especially when approaching the expected melting point.[6]

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid mass liquefies (T2). The melting point is reported as the range T1-T2.

Chromatographic Methods: Separating and Quantifying

Chromatography is the cornerstone of quantitative purity analysis, physically separating the target compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic compounds. For a polar, aromatic compound like our target pyrimidine derivative, a reversed-phase method (RP-HPLC) is the logical choice. A C18 (octadecyl) column provides excellent hydrophobic retention for the pyrimidine ring, while a polar mobile phase allows for the effective elution and separation of components based on their polarity. UV detection is ideal, as the pyrimidine ring contains a strong chromophore.

Trustworthiness: A well-developed HPLC method is self-validating. System suitability parameters, such as peak symmetry (tailing factor), resolution between adjacent peaks, and reproducibility of injections, must be established before analysis to ensure the data is reliable.[8] The use of a certified reference standard allows for definitive identification (by retention time) and accurate quantification.

Experimental Protocol: RP-HPLC for Purity Determination

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a phosphate buffer to ensure consistent ionization and peak shape) is often optimal. A typical starting point is 95:5 Water:Acetonitrile, ramping to 5:95 Water:Acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan the UV spectrum of the compound to find the wavelength of maximum absorbance (λmax), likely in the 260-280 nm range for a pyrimidine derivative.[9]

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.

HPLC_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample Dissolve & Filter Sample (1 mg/mL) HPLC Inject into HPLC (C18 Column, UV Detector) Sample->HPLC MobilePhase Prepare Mobile Phase (e.g., H₂O/ACN with acid) MobilePhase->HPLC Chromatogram Generate Chromatogram HPLC->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate Area % Purity = (A_main / A_total) * 100 Integration->Calculation Result Purity Report Calculation->Result

Caption: Standard experimental workflow for HPLC purity analysis.

Spectroscopic Methods: Confirming Identity

While chromatography quantifies purity, spectroscopy confirms that the main peak is, in fact, the correct molecule and helps identify any co-eluting or separated impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[10][11] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR details the carbon framework. For 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, we expect specific signals: a singlet for the pyrimidine ring proton, singlets for the methyl and methoxymethyl protons, and a broad signal for the hydroxyl proton. The chemical shifts and coupling patterns are a unique fingerprint of the molecule.[12][13] Impurities, even those structurally similar, will typically present their own distinct set of signals.

Trustworthiness: The protocol is self-validating through consistency. The observed chemical shifts must match theoretical predictions, and the integration of proton signals should correspond to the number of protons in the proposed structure. The absence of significant unassignable peaks is a strong indicator of high purity.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve polar compounds and allow for the observation of exchangeable protons like -OH.

  • Spectrometer Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition: Run standard ¹H and ¹³C{¹H} (proton-decoupled) experiments. For more complex structures or impurity identification, 2D NMR experiments like COSY (H-H correlation) and HSQC (C-H correlation) can be invaluable.[14]

  • Data Interpretation:

    • ¹H NMR: Check for the expected number of signals, correct chemical shifts (ppm), splitting patterns (e.g., singlet, doublet), and integral ratios.

    • ¹³C NMR: Verify the presence of the correct number of carbon signals corresponding to the structure.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, serving as a final confirmation of its elemental composition.[11] When coupled with a separation technique like HPLC (LC-MS), it becomes a formidable tool for identifying impurities by providing their molecular weights. The fragmentation pattern observed in the mass spectrum can also offer structural clues about the molecule and its contaminants.[1][2][15]

Trustworthiness: The detection of a molecular ion peak ([M+H]⁺ in positive ion mode) that precisely matches the calculated molecular weight of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine provides extremely high confidence in its identity.

Comparative Analysis of Purity Assessment Techniques

No single technique tells the whole story. The choice of method depends on the specific question being asked—be it quantification, identification, or structural elucidation.

Technique Primary Purpose Sensitivity Specificity Key Insight Provided Alternative/Complementary Method
Melting Point Preliminary Purity CheckLowLowPresence of crystalline impurities.Differential Scanning Calorimetry (DSC)[16]
HPLC-UV Quantification , Impurity ProfilingHighHighAccurate percentage purity; detects non-volatile impurities.Gas Chromatography (GC) for volatile impurities.[16]
¹H NMR Structure Confirmation , Impurity IDModerateVery HighUnambiguous molecular structure; identifies organic impurities.¹³C NMR, 2D-NMR (COSY, HSQC).[14]
Mass Spec (MS) Molecular Weight Confirmation , Impurity IDVery HighHighConfirms elemental formula; provides MW of unknowns.High-Resolution MS (HRMS) for exact mass.
Elemental Analysis Empirical Formula ConfirmationLowModerateVerifies the percentage of C, H, N, O.High-Resolution MS (HRMS).

Conclusion: An Integrated, Self-Validating Approach

Assessing the purity of a critical synthetic intermediate like 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is a multi-faceted process that demands a scientifically rigorous and integrated approach. By strategically combining foundational checks like melting point analysis with the quantitative power of HPLC and the definitive structural insights from NMR and MS, researchers can build a self-validating purity profile. This orthogonal strategy ensures that the material proceeding to the next stage of research or development is of confirmed identity, strength, and quality, thereby upholding the principles of scientific integrity and ensuring the reliability of the final product.

References

  • Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. Available from: [Link]

  • University of Alberta. Melting point determination. Available from: [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]

  • Gwinnett County Public Schools. Determination of Melting Point. Available from: [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]

  • University of Michigan-Dearborn. Experiment 1 - Melting Points. Available from: [Link]

  • Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available from: [Link]

  • American Chemical Society Publications. Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Available from: [Link]

  • IOSR Journal. Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. Available from: [Link]

  • ResearchGate. (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Available from: [Link]

  • PubMed Central. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Available from: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. Available from: [Link]

  • ResearchGate. “ Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives” | Request PDF. Available from: [Link]

  • ResearchGate. (PDF) Comparison of Analytical Techniques in the Characterization of Complex Compounds. Available from: [Link]

  • PubMed Central. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. Available from: [Link]

  • Taylor & Francis Online. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • ResearchGate. IR, NMR spectral data of pyrimidine derivatives. Available from: [Link]

  • ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Available from: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available from: [Link]

  • SlideShare. analytical techniques for estimation of organic compounds. Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: [Link]

  • Wikipedia. Pyrimidine. Available from: [Link]

  • LCGC International. A Well-Written Analytical Procedure for Regulated HPLC Testing. Available from: [Link]

  • Indiana State University. Purine and Pyrimidine Metabolism. Available from: [Link]

  • PubMed. A gradient HPLC test procedure for the determination of impurities and the synthetic precursors in 2-[4-(1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-butyl)-phenyl]-2-methylpropionic acid. Available from: [Link]

  • Organic Chemistry Portal. Pyrimidine synthesis. Available from: [Link]

  • Impactfactor.org. Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Available from: [Link]

  • ResearchGate. A Gradient HPLC Test Procedure for the Determination of Impurities and the Synthetic Precursors in 2-[4-(1-Hydroxy-4-[4-(Hydroxydiphenylmethyl)-1-Piperidinyl]-butyl)-Phenyl]-2-Methylpropionic Acid. Available from: [Link]

  • Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. Available from: [Link]

  • ResearchGate. Synthesis and Identification of Heterocyclic Derivative from 2-amino-4-hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available from: [Link]

  • ResearchGate. (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity. Available from: [Link]

Sources

A Comparative Spectroscopic Guide to the Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine and its key precursors. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It explains the causal links between molecular structure and spectroscopic output, offering field-proven insights into reaction monitoring and product characterization. Our approach is rooted in ensuring that every protocol is a self-validating system, grounded in authoritative references.

The synthesis of pyrimidine derivatives is a cornerstone of medicinal chemistry, owing to their wide range of biological activities.[1] 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, in particular, serves as a vital intermediate. A robust and well-characterized synthesis pathway is paramount for ensuring the purity and quality of the final active pharmaceutical ingredient.

This guide focuses on a common and efficient synthesis route: the condensation of a β-ketoester with an amidine. Specifically, we will examine the spectroscopic transformation from Ethyl 4-methoxyacetoacetate and Acetamidine hydrochloride to the final pyrimidine product.

Synthesis Pathway Overview

The targeted synthesis involves a cyclocondensation reaction. The active methylene group in Ethyl 4-methoxyacetoacetate reacts with the two nitrogen atoms of acetamidine in the presence of a base, leading to the formation of the pyrimidine ring.

Synthesis_Pathway P1 Ethyl 4-methoxyacetoacetate R P1->R P2 Acetamidine HCl P2->R Product 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine Base Base (e.g., NaOMe) Methanol Base->R R->Product Cyclocondensation

Caption: Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Part 1: Spectroscopic Characterization of Precursors

A thorough understanding of the starting materials' spectroscopic signatures is critical for monitoring reaction initiation and completion.

Ethyl 4-methoxyacetoacetate

This β-ketoester is a key building block, providing the C4, C5, C6, and methoxymethyl components of the final pyrimidine ring.[2]

  • FT-IR Analysis: The infrared spectrum is characterized by two strong carbonyl (C=O) stretching bands due to the ketone and ester functional groups. The C-O stretching of the ester and ether linkages also provides distinct peaks.

  • NMR Analysis (¹H and ¹³C): Proton NMR will clearly show the ethyl group (a triplet and a quartet), a singlet for the methoxy group, and singlets for the methylene groups. The active methylene protons are particularly important as their signal will disappear upon successful reaction. Carbon NMR will corroborate this with distinct signals for the two carbonyl carbons, the methoxy carbon, and the carbons of the ethyl group.

Acetamidine Hydrochloride

As the source of the N1, C2, and N3 atoms of the pyrimidine ring, acetamidine hydrochloride is a simple yet crucial precursor.[3][4]

  • FT-IR Analysis: The IR spectrum is dominated by N-H stretching and bending vibrations from the protonated amidine group. The C=N stretch is also a key feature.[5][6][7]

  • NMR Analysis (¹H and ¹³C): In a solvent like D₂O, the exchangeable amine protons may not be visible or may appear as a broad singlet. The most prominent feature in the ¹H NMR spectrum is the singlet for the methyl group.[8][9] The ¹³C NMR will show two peaks corresponding to the methyl carbon and the amidinium carbon (C=N).[8]

Part 2: The Spectroscopic Transformation and Product Analysis

Monitoring the reaction's progress involves observing the disappearance of precursor signals and the emergence of product signals.

Reaction Monitoring
  • ¹H NMR Spectroscopy: The most telling sign of reaction progression is the disappearance of the active methylene singlet from Ethyl 4-methoxyacetoacetate. Concurrently, new signals for the pyrimidine ring proton and the new environment of the methyl and methoxymethyl groups will appear.

  • FT-IR Spectroscopy: A significant change will be the disappearance of the dual carbonyl peaks of the starting ester and the appearance of a new carbonyl (amide) band in the pyrimidine ring, often at a lower wavenumber due to conjugation and potential tautomerization to a hydroxyl group. The broad N-H stretches of acetamidine hydrochloride will be replaced by the characteristic O-H and N-H stretches of the final product.

Characterization of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

The final product exists in a tautomeric equilibrium between the keto (pyrimidinone) and enol (hydroxypyrimidine) forms. This equilibrium can be influenced by the solvent and temperature, which will be reflected in the spectra.

  • FT-IR Analysis: The spectrum will display a broad O-H stretching band (from the hydroxy tautomer and any absorbed water) and N-H stretching bands. A prominent C=O stretching vibration from the keto tautomer is expected. C=N and C=C stretching vibrations within the aromatic ring will also be present.

  • ¹H NMR Spectroscopy: The spectrum will show a singlet for the C5-proton of the pyrimidine ring. Singlets for the C2-methyl group and the methoxymethyl group (both the -CH₂- and -OCH₃ protons) will be clearly visible. The position of the OH/NH proton signal can be broad and may shift depending on concentration and solvent.

  • Mass Spectrometry: Mass spectrometry provides the molecular weight of the compound, confirming the successful condensation and formation of the target molecule.[10][11][12] The fragmentation pattern can further validate the structure by showing losses of characteristic groups like the methoxymethyl or methyl radicals.

Part 3: Comparative Data and Protocols

Summary of Spectroscopic Data
CompoundKey FT-IR Peaks (cm⁻¹)¹H NMR Key Signals (ppm, Solvent)¹³C NMR Key Signals (ppm)Mass Spec (m/z)
Ethyl 4-methoxyacetoacetate ~1745 (C=O, ester), ~1720 (C=O, ketone), ~1100 (C-O)~1.2 (t, CH₃), ~4.1 (q, CH₂), ~3.4 (s, OCH₃), ~3.6 (s, CH₂), ~4.0 (s, OCH₂)~201 (C=O), ~167 (C=O), ~68 (OCH₂), ~59 (OCH₃), ~61 (CH₂), ~45 (CH₂), ~14 (CH₃)M⁺ peak corresponding to C₇H₁₂O₄
Acetamidine HCl 3400-3100 (N-H stretch), ~1680 (C=N stretch)~2.3 (s, CH₃), Broad NH peak~169 (C=N), ~20 (CH₃)M⁺ peak for free base C₂H₆N₂
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine 3200-2800 (O-H, N-H), ~1650 (C=O), ~1600 (C=N, C=C)~2.4 (s, 2-CH₃), ~3.4 (s, OCH₃), ~4.4 (s, CH₂), ~6.0 (s, 5-H)~170 (C4), ~165 (C6), ~158 (C2), ~100 (C5), ~70 (CH₂), ~58 (OCH₃), ~22 (CH₃)M⁺ peak corresponding to C₇H₁₀N₂O₂

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

This procedure is a representative method for the cyclocondensation reaction.

Synthesis_Protocol cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve sodium methoxide in absolute methanol in a round-bottom flask under N₂ atmosphere. B Add Acetamidine HCl to the solution and stir. A->B C Slowly add Ethyl 4-methoxyacetoacetate dropwise while maintaining temperature. B->C D Reflux the mixture for 4-6 hours. Monitor progress via TLC or ¹H NMR. C->D E Cool the reaction mixture to room temperature. D->E F Neutralize with HCl to precipitate the product. E->F G Filter the solid, wash with cold water/ether. F->G H Dry the product under vacuum. G->H

Caption: Experimental workflow for pyrimidine synthesis.

Protocol 2: Sample Preparation for Spectroscopic Analysis

  • FT-IR Spectroscopy:

    • Acquire a background spectrum of the empty ATR crystal or KBr pellet.

    • For liquid precursors, place a small drop directly on the ATR crystal.

    • For solid products/precursors, mix a small amount with dry KBr and press into a pellet, or use the ATR accessory.

    • Collect the sample spectrum and perform atmospheric correction.

  • NMR Spectroscopy:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

    • Ensure the sample is fully dissolved.

    • Acquire ¹H, ¹³C, and other relevant NMR spectra according to standard instrument procedures.

  • Mass Spectrometry (Electron Ionization - EI):

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

    • Inject the solution into the mass spectrometer via a direct insertion probe or GC inlet.

    • Acquire the mass spectrum over a suitable m/z range.

Conclusion

The spectroscopic journey from simple acyclic precursors to a functionalized pyrimidine ring is marked by distinct and predictable changes in FT-IR, NMR, and mass spectra. By understanding the characteristic signals of both starting materials and the final product, researchers can confidently monitor the reaction, confirm the structure of the target molecule, and ensure its purity. This guide provides the foundational data and protocols to support robust and reliable synthesis in the development of pyrimidine-based pharmaceuticals.

References

  • Deutsche Gesellschaft für Massenspektrometrie. Basic Principle of Mass Spectrometry. Available from: [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. (2022). Available from: [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy. Available from: [Link]

  • Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Available from: [Link]

  • Microbe Notes. Mass Spectrometry (MS) Explained: Principle, Steps & Uses. (2024). Available from: [Link]

  • ACD/Labs. A Beginner's Guide to Mass Spectrometry. (2023). Available from: [Link]

  • National Institutes of Health (NIH). Imaging mass spectrometry: principle and application. Available from: [Link]

  • PREMIER Biosoft. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Available from: [Link]

  • NMR Service. What is NMR?. Available from: [Link]

  • Microbe Notes. Nuclear Magnetic Resonance (NMR) Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022). Available from: [Link]

  • JASCO Global. Principles of infrared spectroscopy (3) Principle of FTIR spectroscopy. (2022). Available from: [Link]

  • MSU Chemistry. Principles of FTIR Spectroscopy. Available from: [Link]

  • FindLight. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. (2019). Available from: [Link]

  • NIST WebBook. Acetamidine, hydrochloride. Available from: [Link]

  • Google Patents. A kind of synthetic method of ethyl 4-methoxy acetoacetate.
  • Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available from: [Link]

  • Universal Lab Blog. Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. (2024). Available from: [Link]

  • Merck Index. Acetamidine Hydrochloride. Available from: [Link]

  • SpectraBase. acetamidine, monohydrochloride - Optional[FTIR]. Available from: [Link]

  • PubChem. Acetamidine monohydrochloride. Available from: [Link]

  • PubChem. Ethyl 4-methoxyphenylacetate. Available from: [Link]

  • SpectraBase. acetamidine, monohydrochloride - Optional[1H NMR]. Available from: [Link]

  • XD BIOCHEMS. 4-Methoxyacetoacetic Acid Methyl Ester CAS: 41051-15-4. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0031645). Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. A GREENER CHEMISTRY APPROACH FOR SYNTHESIS OF 4-(4-HYDROXYPHENYL)-6-METHYL-2-OXO-1,2,3,4 TETRAHYDROPYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER. (2014). Available from: [Link]

  • Google Patents. Synthetic method of methyl 4-methoxyacetoacetate.
  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). Available from: [Link]

  • TSI Journals. Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A pot | 5331. Available from: [Link]

  • ResearchGate. OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. (2025). Available from: [Link]

  • PubChem. Methyl 4-methoxyacetoacetate. Available from: [Link]

  • NIST WebBook. Methyl 4-methoxyacetoacetate. Available from: [Link]

  • Google Patents. Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • SpectraBase. Methoxyacetic acid, ethyl ester - Optional[MS (GC)]. Available from: [Link]

  • The Good Scents Company. methyl 4-methoxyacetoacetate, 41051-15-4. Available from: [Link]

Sources

Benchmarking the Efficacy of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine: A Comparative Guide to its Potential Agrochemical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and effective agrochemicals, the pyrimidine scaffold has consistently emerged as a privileged structure, underpinning the activity of numerous commercial herbicides and fungicides.[1][2] This guide provides a comprehensive framework for benchmarking the efficacy of a specific pyrimidine derivative, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine , against established standards in the agrochemical sector. While direct biological data for this particular compound is not yet publicly available, this document serves as a predictive and methodological guide for researchers and development professionals. By leveraging structure-activity relationship (SAR) insights from related compounds and outlining rigorous, self-validating experimental protocols, we aim to provide a scientifically grounded pathway for its evaluation as a potential herbicidal or fungicidal agent.

Introduction: The Pyrimidine Core in Agrochemicals

Pyrimidine derivatives are integral to modern agriculture due to their diverse mechanisms of action and broad-spectrum activity.[1] In the realm of herbicides, pyrimidine-based compounds are known to inhibit crucial plant enzymes such as acetolactate synthase (ALS), a key player in the biosynthesis of branched-chain amino acids, and dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine biosynthesis pathway.[1][3][4][5] Disruption of these pathways leads to stunted growth and eventual death of susceptible plant species. Similarly, in the fungicidal arena, pyrimidine derivatives have been developed to effectively control a range of phytopathogenic fungi.[2]

The structure of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine suggests its potential to interfere with fundamental biological processes in plants or fungi, making it a compelling candidate for screening and development.

Postulated Mechanism of Action

Based on its structural features, a plausible mode of action for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine as a herbicide is the inhibition of pyrimidine biosynthesis. The disruption of this pathway has been identified as the mechanism for a novel class of herbicides.[3][4][5] The core pyrimidine structure of our target compound could potentially act as a competitive inhibitor for enzymes within this critical metabolic pathway.

Putative Herbicidal Mechanism of Action cluster_plant_cell Plant Cell cluster_inhibition Precursors Precursors DHODH Dihydroorotate Dehydrogenase (DHODH) Precursors->DHODH de novo pyrimidine biosynthesis Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Nucleic_Acids DNA & RNA Synthesis UMP->Nucleic_Acids Growth_Inhibition Plant Growth Inhibition Nucleic_Acids->Growth_Inhibition Disruption leads to Target_Compound 4-Hydroxy-6-methoxymethyl- 2-methylpyrimidine Target_Compound->DHODH Inhibition

Caption: Postulated herbicidal mechanism of action via inhibition of DHODH.

Benchmarking Against Known Standards

To ascertain the potential efficacy of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine, its performance must be compared against established commercial products. The choice of standards should be guided by the anticipated application (herbicide or fungicide).

Herbicidal Activity

For herbicidal screening, a relevant standard would be a known inhibitor of a key metabolic pathway. Glyphosate , a broad-spectrum systemic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), and Sulfometuron-methyl , an acetolactate synthase (ALS) inhibitor, are excellent choices for broad-spectrum and selective herbicidal benchmarks, respectively.

Fungicidal Activity

In the context of fungicidal activity, Azoxystrobin , a broad-spectrum strobilurin fungicide that inhibits mitochondrial respiration, and Carbendazim , a benzimidazole fungicide that disrupts microtubule assembly, serve as robust standards for comparison.[6]

Experimental Protocols for Efficacy Screening

The following are detailed, self-validating protocols for the in vitro assessment of the herbicidal and fungicidal potential of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

In Vitro Herbicidal Efficacy Assessment

This protocol is designed to assess the inhibitory effect of the test compound on seed germination and early seedling growth.

4.1.1. Materials

  • Test compound: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

  • Standard herbicides: Glyphosate, Sulfometuron-methyl

  • Test plant species: Lactuca sativa (lettuce) as a dicot model and Agrostis stolonifera (bentgrass) as a monocot model.[7]

  • Sterile Petri dishes (90 mm) with filter paper

  • Sterile distilled water

  • Solvent for dissolving compounds (e.g., acetone or DMSO)

  • Growth chamber with controlled light and temperature

4.1.2. Experimental Workflow

Herbicidal Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare stock solutions of test compound and standards Serial_Dilution Perform serial dilutions to obtain a range of concentrations Stock_Solution->Serial_Dilution Petri_Dish_Prep Aliquot 5 mL of each concentration into sterile Petri dishes with filter paper Serial_Dilution->Petri_Dish_Prep Seed_Plating Place 20 seeds of the test plant species in each dish Petri_Dish_Prep->Seed_Plating Incubation Incubate in a growth chamber (e.g., 25°C, 16h light/8h dark) for 7 days Seed_Plating->Incubation Measurements Measure germination rate (%), root length (mm), and shoot length (mm) Incubation->Measurements Calculations Calculate the percent inhibition relative to the solvent control Measurements->Calculations IC50_Determination Determine the IC50 value (concentration for 50% inhibition) Calculations->IC50_Determination

Caption: Workflow for in vitro herbicidal activity screening.

4.1.3. Step-by-Step Methodology

  • Preparation of Test Solutions: Prepare stock solutions of the test compound and standard herbicides in a suitable solvent (e.g., 10 mg/mL in acetone). Perform serial dilutions in sterile distilled water to obtain a range of test concentrations (e.g., 0.1, 1, 10, 100, 1000 µg/mL). Include a solvent-only control.

  • Assay Setup: Aseptically place one sterile filter paper into each Petri dish. Add 5 mL of the respective test solution or control to each dish.

  • Seeding: Place 20 surface-sterilized seeds of the chosen plant species onto the moistened filter paper in each dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light and 8-hour dark cycle) for 7 days.

  • Data Collection: After the incubation period, count the number of germinated seeds to determine the germination rate. Measure the root and shoot length of each seedling.

  • Data Analysis: Calculate the percentage of inhibition for each parameter (germination, root growth, shoot growth) compared to the solvent control. Plot the inhibition percentage against the log of the concentration and determine the IC50 value (the concentration that causes 50% inhibition).

In Vitro Fungicidal Efficacy Assessment

The poisoned food technique is a standard method to evaluate the effect of a compound on the mycelial growth of a fungus.[8][9][10]

4.2.1. Materials

  • Test compound: 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

  • Standard fungicides: Azoxystrobin, Carbendazim

  • Test fungal species: Botrytis cinerea and Fusarium oxysporum

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Solvent for dissolving compounds (e.g., acetone or DMSO)

  • Incubator

4.2.2. Experimental Workflow

Fungicidal Screening Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock_Solution Prepare stock solutions of test compound and standards Amended_Media Incorporate different concentrations into molten PDA medium Stock_Solution->Amended_Media Plate_Pouring Pour the amended PDA into sterile Petri dishes and allow to solidify Amended_Media->Plate_Pouring Inoculation Place a 5 mm mycelial plug from an actively growing culture in the center of each plate Plate_Pouring->Inoculation Incubation Incubate at 25°C in the dark until the control plate shows full growth Inoculation->Incubation Measurement Measure the diameter of the fungal colony in two perpendicular directions Incubation->Measurement Calculation Calculate the percentage of mycelial growth inhibition Measurement->Calculation EC50_Determination Determine the EC50 value (concentration for 50% inhibition) Calculation->EC50_Determination

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

A Note on This Guidance: The safe management of chemical reagents is foundational to scientific integrity and laboratory safety. This document provides a detailed protocol for the disposal of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. As no specific Safety Data Sheet (SDS) for this exact compound was located through standard databases, the following procedures are synthesized from the safety profiles of structurally analogous pyrimidine derivatives and the comprehensive hazardous waste management regulations established by the U.S. Environmental Protection Agency (EPA). It is imperative to conduct a site-specific risk assessment and consult directly with your institution's Environmental Health and Safety (EHS) department before proceeding.[1]

Section 1: Hazard Profile and Essential Safety Precautions

Based on analogous pyrimidine compounds, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine should be handled as a substance that is potentially harmful if swallowed and may cause significant skin, eye, and respiratory irritation.[2][3][4] The causality behind stringent personal protection is to prevent dermal absorption, ocular damage, and inhalation of aerosolized particles.

Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following PPE is mandatory to create a barrier between the researcher and the potential chemical hazard.[1][5][6][7]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.Prevents contact with splashes or fine particulates that can cause serious eye damage.[2][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Protects against skin irritation and potential absorption.[1]
Body Protection Standard laboratory coat or chemical-resistant apron.Prevents contamination of personal clothing and minimizes skin contact.[1]
Respiratory Use only in a well-ventilated area, preferably a certified chemical fume hood.Mitigates the risk of inhaling dust or aerosols, which may cause respiratory irritation.[1][5]
Engineering Controls

All transfers and preparations for disposal should be conducted within a properly functioning chemical fume hood.[5][8] This engineering control is the primary method for minimizing inhalation exposure and containing any accidental releases.

Section 2: Regulatory Framework: The "Cradle-to-Grave" Mandate

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), governs the management of hazardous waste from its point of generation to its final disposal—a principle known as "cradle-to-grave" responsibility.[9][10][11] As the generator of the waste, you are legally responsible for its proper characterization and disposal.[11]

Waste Determination: The first step in regulatory compliance is waste determination.[12][13] A waste is considered hazardous if it exhibits specific characteristics (ignitability, corrosivity, reactivity, toxicity) or is explicitly named on an EPA list.[9][14] Given the potential hazards of pyrimidine derivatives, it is the most prudent and compliant approach to treat 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine as hazardous chemical waste.

Section 3: Step-by-Step Disposal Protocol

The following protocol ensures a safe, compliant, and logical process for managing this chemical waste.

Step 1: Waste Collection and Segregation

Carefully transfer the unwanted 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (whether in solid form, in solution, or as contaminated labware) into a designated hazardous waste container.[1][13]

  • Container Compatibility: The container must be constructed of a material compatible with the chemical (e.g., high-density polyethylene, glass) and must be in good condition with a securely sealing lid.[1][13]

  • Segregation is Key: Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[1][15] Mixing incompatible chemicals can lead to dangerous reactions, such as the generation of toxic gases or fire.

Step 2: Meticulous Labeling

As soon as the first quantity of waste is added, the container must be labeled.[5] An open or unlabeled waste container is a common and serious regulatory violation.[9] The label must include:

  • The words "Hazardous Waste" [1]

  • The full, unabbreviated chemical name: "4-Hydroxy-6-methoxymethyl-2-methylpyrimidine"

  • The date on which waste was first added (the "accumulation start date").[1]

  • A clear description of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 3: Safe On-Site Accumulation

Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of generation and under the control of laboratory personnel.[5]

  • Secure and Ventilated: The SAA should be a secure, well-ventilated location away from general laboratory traffic.[1]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tub or bin to contain any potential leaks.[15]

  • Keep It Closed: The container must remain tightly sealed at all times except when you are actively adding waste.[9][15]

Step 4: Final Disposal Arrangement

The only acceptable disposal method for this chemical is through a licensed hazardous waste management company.[8][12]

  • Contact Your EHS Office: Your institution's EHS department is your primary resource. They will coordinate with a licensed contractor for the pickup and transport of the waste.[1][5]

  • Provide Full Disclosure: Accurately communicate the contents and volume of the waste container to the disposal personnel.

  • Prohibited Actions: Never dispose of this chemical down the drain, by evaporation, or in the regular solid waste trash.[8][15][16] Such actions are illegal and environmentally harmful.

Section 4: Emergency Spill Response Protocol

In the event of an accidental release, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and restrict access to the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep the sash at the proper operating height.[1]

  • Contain: For solid spills, carefully sweep or scoop the material to avoid creating airborne dust. For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical spill pillow.[1]

  • Collect: Place all spilled material and contaminated absorbents into a new, empty hazardous waste container.[1]

  • Decontaminate: Clean the spill surface with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[1]

  • Label & Dispose: Seal and label the container as described in Section 3 and arrange for its disposal.

Section 5: Visual Workflow for Disposal

The following diagram provides a clear, logical map of the disposal process, reinforcing the procedural steps from initial assessment to final removal.

G cluster_prep Phase 1: Preparation & Assessment cluster_handling Phase 2: Waste Handling & Containment cluster_storage Phase 3: Accumulation & Disposal start Begin Disposal Process for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine consult_sds Consult SDS / Assess Hazards (Assume Irritant, Harmful) start->consult_sds don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) consult_sds->don_ppe work_in_hood Work in Chemical Fume Hood don_ppe->work_in_hood collect_waste Collect Waste in Compatible Container work_in_hood->collect_waste segregate Segregate from Incompatible Wastes collect_waste->segregate label_container Label Container: 'Hazardous Waste' + Name + Date segregate->label_container close_container Keep Container Securely Closed label_container->close_container store_saa Store in Designated SAA close_container->store_saa secondary_contain Use Secondary Containment store_saa->secondary_contain contact_ehs Contact EHS for Pickup secondary_contain->contact_ehs end Waste Removed by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

References

  • Pyrimidine - Safety Data Sheet. ChemicalBook.

  • Safe Disposal of 4,6-diethoxypyrimidine: A Procedural Guide. Benchchem.

  • 4-HYDROXY-2-METHYL-6-PHENYLPYRIMIDINE (CAS No. 62260-39-3) SDS. Guidechem.

  • Hazardous Waste Disposal Guidelines. Purdue University.

  • Navigating the Safe Disposal of Furo[3,4-d]pyrimidine: A Comprehensive Guide for Laboratory Professionals. Benchchem.

  • Chemical Safety Data Sheet MSDS / SDS - 4-HYDROXY-6-METHOXYMETHYLPYRIMIDINE-2-THIOL. ChemicalBook.

  • RCRA Listed Hazardous Waste. California Department of Toxic Substances Control.

  • Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency.

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET. Sigma-Aldrich.

  • 4-HYDROXY-6-METHYLPYRIMIDINE SDS, 156647-96-0 Safety Data Sheets. ECHEMI.

  • SAFETY DATA SHEET. Acros Organics.

  • Best Practices for Hazardous Waste Disposal. AEG Environmental.

  • RCRA Regulations Explained. National Environmental Trainers.

  • Hazardous Waste Compliance and Assistance. Missouri Department of Natural Resources.

  • Pyridine Standard Operating Procedure. Washington State University.

  • Hazardous Waste. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET. Fisher Scientific.

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.

  • SAFETY DATA SHEET. TCI Chemicals.

  • Hazardous Waste Disposal Guide. Dartmouth College.

  • Hazardous Waste Disposal Procedures. University of Alabama in Huntsville.

  • Proper Disposal of 2-Amino-4-hydroxy-6-methylpyrimidine: A Guide for Laboratory Professionals. Benchchem.

Sources

A Comprehensive Guide to the Safe Handling of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As a Senior Application Scientist, it is my priority to provide the most accurate and comprehensive safety information. A specific Safety Data Sheet (SDS) for 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine (CAS 38249-50-2) was not located during a thorough literature search. The following guidance is therefore based on the safety profiles of structurally analogous pyrimidine derivatives. These protocols represent a baseline for safe laboratory practices, and a comprehensive, site-specific risk assessment should be conducted by qualified personnel before commencing any work with this compound.

This guide is intended for researchers, scientists, and drug development professionals, offering essential safety and logistical information for the handling and disposal of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine. The procedural, step-by-step guidance provided herein is designed to answer specific operational questions and to foster a culture of safety and excellence in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

Based on data from similar pyrimidine compounds, 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine should be handled as a substance with the potential to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3] The toxicological properties of this specific compound have not been fully investigated, warranting a cautious and proactive approach to safety.

Causality of Hazards: The pyrimidine ring system and its various functional groups can interact with biological molecules, leading to irritation upon contact with the skin, eyes, and respiratory tract. The fine particulate nature of the solid compound can also lead to the generation of airborne dust, which if inhaled, can cause respiratory discomfort.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are paramount to ensuring personal safety. The following table outlines the recommended PPE for handling 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

PPE Category Specification Rationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.To protect against potential splashes and airborne particles that could cause serious eye irritation.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A flame-resistant lab coat or impervious clothing.To prevent skin contact which may cause irritation.[2]
Respiratory Protection Work should be conducted in a well-ventilated area or with local exhaust ventilation (e.g., a chemical fume hood). If exposure limits may be exceeded or if dust is generated, a NIOSH-approved particulate respirator (e.g., N95) or a full-face respirator is recommended.To avoid the inhalation of dust or aerosols that may cause respiratory irritation.[1][3]

Operational Plan: A Step-by-Step Handling Protocol

A systematic approach to handling 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine is crucial for minimizing exposure and ensuring the integrity of your research.

Preparation and Engineering Controls
  • Designated Area: Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Ventilation: Ensure adequate ventilation to keep airborne concentrations low.[4]

  • Emergency Equipment: Confirm that an eyewash station and a safety shower are readily accessible.

  • Pre-weighing Preparation: Before handling the compound, gather all necessary equipment, such as spatulas, weighing paper, and labeled containers.

Step-by-Step Handling Procedure
  • Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.

  • Weighing and Aliquoting:

    • If weighing the solid, do so within a fume hood or a ventilated balance enclosure to control dust.

    • Use appropriate tools to handle the powder and avoid generating dust.

    • Close the container tightly immediately after use.

  • Solution Preparation:

    • When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

    • If using a volatile solvent, ensure this is performed within a chemical fume hood.

  • Post-Handling Decontamination:

    • Wipe down the work area with an appropriate decontaminating solution.

    • Properly dispose of all contaminated disposable materials.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye and face protection. Wash hands thoroughly after handling.

Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Handling Area check_emergency Check Emergency Equipment don_ppe Don Appropriate PPE weigh Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve Prepare Solution in Fume Hood weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A workflow diagram outlining the essential steps for the safe handling of 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine.

Spill and Emergency Procedures: Preparedness is Key

In the event of a spill or accidental exposure, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[4]

  • Ingestion: If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[4]

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal by a licensed professional.

Disposal Plan: Environmental Responsibility

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Collection: Collect waste 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine and any contaminated materials in a suitable, clearly labeled, and tightly sealed container.

  • Storage of Waste: Store the waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

  • Professional Disposal: The recommended method for the disposal of this compound is through a licensed and approved waste disposal company.[5] Do not discharge the chemical into drains or the environment.[2][5]

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4,6-Dihydroxy-2-Methylpyrimidine, 99%. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-6-methoxymethyl-2-methylpyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.